4-(2-Chlorophenoxy)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWBQHZLDLXBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440778 | |
| Record name | 4-(2-chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158771-11-0 | |
| Record name | 4-(2-chlorophenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-Chlorophenoxy)benzaldehyde: Synthesis, Properties, and Applications
Introduction
4-(2-Chlorophenoxy)benzaldehyde is a bi-functional aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its structure, featuring a diaryl ether linkage and a reactive benzaldehyde group, offers a versatile scaffold for the development of novel molecules with tailored biological and physical properties. The presence of a chlorine atom on one of the phenyl rings further modulates the electronic and steric characteristics of the molecule, providing a handle for fine-tuning its reactivity and intermolecular interactions. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, intended for professionals in drug development and chemical research.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 158771-11-0 | [1] |
| Molecular Formula | C₁₃H₉ClO₂ | [1] |
| Molecular Weight | 232.67 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate, toluene) and insoluble in water. | Inferred |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through nucleophilic aromatic substitution, primarily via two well-established methods: the Williamson Ether Synthesis and the Ullmann Condensation. The choice between these methods often depends on the availability of starting materials and the desired reaction conditions.
Proposed Synthetic Route: Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers. In this case, it involves the reaction of the sodium salt of 4-hydroxybenzaldehyde with 1-chloro-2-nitrobenzene, followed by reduction of the nitro group and subsequent Sandmeyer reaction to introduce the chloro group. A more direct approach, though potentially requiring more forcing conditions due to the lower reactivity of aryl halides, is the direct coupling of 4-hydroxybenzaldehyde with 1,2-dichlorobenzene.
A plausible and commonly employed variation involves the reaction of a phenoxide with an activated aryl halide. The presence of an electron-withdrawing group on the aryl halide enhances its reactivity towards nucleophilic substitution.
Reaction Scheme:
Caption: Proposed Williamson Ether Synthesis route for this compound.
Step-by-Step Protocol:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF). Add an excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol and form the corresponding phenoxide in situ.
-
Nucleophilic Substitution: To the stirred suspension, add 1-chloro-2-nitrobenzene. The nitro group activates the aryl halide for nucleophilic aromatic substitution. Heat the reaction mixture to a temperature typically ranging from 80 to 120°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the product. Filter the solid, wash with water to remove inorganic salts, and dry under vacuum to yield 4-(2-nitrophenoxy)benzaldehyde.
-
Reduction of the Nitro Group: The isolated 4-(2-nitrophenoxy)benzaldehyde is then dissolved in a suitable solvent system, such as ethanol and water. To this solution, add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid. Heat the mixture at reflux until the reduction to the corresponding amine, 4-(2-aminophenoxy)benzaldehyde, is complete.
-
Sandmeyer Reaction: Cool the reaction mixture containing the amine and diazotize it by the dropwise addition of a cold aqueous solution of sodium nitrite in the presence of excess hydrochloric acid at 0-5°C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in hydrochloric acid to yield the final product, this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Alternative Synthetic Route: Ullmann Condensation
The Ullmann condensation is another powerful method for the formation of diaryl ethers, particularly when dealing with less reactive aryl halides. This reaction typically employs a copper catalyst.[2][3][4]
Reaction Scheme:
Caption: Ullmann Condensation route for the synthesis of this compound.
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vessel, combine 4-bromobenzaldehyde, 2-chlorophenol, a copper(I) iodide (CuI) catalyst, a suitable ligand (e.g., 1,10-phenanthroline), and a base such as potassium carbonate.
-
Reaction Execution: Add a high-boiling polar aprotic solvent like pyridine or DMF. Heat the mixture to a high temperature, often in the range of 120-180°C, under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or GC.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with aqueous acid to remove the base and copper catalyst. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex pattern in the aromatic region (typically δ 6.8-8.0 ppm) due to the presence of two substituted benzene rings. The aldehyde proton will appear as a distinct singlet far downfield, typically in the range of δ 9.8-10.1 ppm. The protons on the benzaldehyde ring will likely appear as two doublets (an AA'BB' system), while the protons on the 2-chlorophenoxy ring will exhibit a more complex splitting pattern due to their different chemical environments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 13 distinct signals corresponding to the carbon atoms in the molecule, assuming no accidental overlap. The most downfield signal will be that of the aldehyde carbonyl carbon, expected around δ 190-195 ppm. The carbons of the aromatic rings will resonate in the region of δ 115-160 ppm. The carbon atoms directly attached to the oxygen and chlorine atoms will have their chemical shifts influenced by the electronegativity of these substituents.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): A strong band in the region of 1200-1250 cm⁻¹.
-
C-Cl Stretch: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending bands in the 690-900 cm⁻¹ region, indicative of the substitution patterns on the benzene rings.
Chemical Reactivity
The reactivity of this compound is dominated by its two primary functional groups: the aldehyde and the diaryl ether.
Reactions of the Aldehyde Group
The aldehyde group is highly versatile and can undergo a wide range of transformations, making this molecule a valuable synthetic intermediate.[5][6]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 4-(2-chlorophenoxy)benzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, [4-(2-chlorophenoxy)phenyl]methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles. This includes the formation of cyanohydrins, acetals, and imines (Schiff bases).[5] These reactions are fundamental in building molecular complexity.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, providing a method for carbon-carbon bond formation.
-
Reductive Amination: The aldehyde can be converted into an amine through reaction with ammonia or a primary or secondary amine in the presence of a reducing agent.
Reactivity of the Diaryl Ether Linkage
The diaryl ether bond is generally stable and resistant to cleavage under many reaction conditions. This stability is a key feature, allowing for selective modification of the aldehyde group without disrupting the core diaryl ether scaffold. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI at high temperatures.
Applications in Research and Drug Development
Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of biologically active compounds.[7][8] The this compound scaffold is of particular interest due to the established importance of diaryl ether motifs in medicinal chemistry.
Potential as a Pharmaceutical Intermediate
The diaryl ether structure is a common feature in many approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and inflammation. The ability of this compound to serve as a precursor to more complex molecules makes it a valuable intermediate in drug discovery programs. For example, the aldehyde functionality can be elaborated into various heterocyclic systems known to possess pharmacological activity.
Role in Agrochemical Synthesis
Phenoxy-based structures are prevalent in herbicides and fungicides. The reactivity of the aldehyde group in this compound allows for its incorporation into larger molecules designed to interact with specific biological targets in weeds or fungi.
Use in Materials Science
Aromatic aldehydes are used in the synthesis of polymers, resins, and dyes. The specific substitution pattern of this compound could be exploited to create materials with tailored properties, such as enhanced thermal stability or specific optical characteristics.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results. However, based on the safety information for structurally related compounds such as 4-chlorobenzaldehyde, the following precautions are recommended[9]:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Fire Safety: The compound is likely combustible. Keep away from open flames, sparks, and other sources of ignition. Use dry chemical, carbon dioxide, or foam extinguishers.
-
Health Hazards: May be harmful if swallowed or inhaled. May cause irritation to the skin, eyes, and respiratory tract.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in various fields of chemical research and development. Its synthesis can be reliably achieved through established methodologies like the Williamson ether synthesis and Ullmann condensation. The dual reactivity of the aldehyde and the stability of the diaryl ether linkage provide a robust platform for the synthesis of more complex and potentially bioactive molecules. While further experimental characterization of its physical and chemical properties is warranted, the information presented in this guide, based on established chemical principles and data from analogous structures, provides a solid foundation for its use in the laboratory.
References
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Chem-Impex. (n.d.). 2-(4-Chlorophenoxy)benzaldehyde. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Chloroethoxy)benzaldehyde. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenoxy)benzaldehyde, 98%. Retrieved from [Link]
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ACS Publications. (n.d.). Iron Lewis Acid Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: Unprecedented Formation of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters by a Unique 1,2-Aryl Shift. Retrieved from [Link]
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An In-Depth Technical Guide to 4-(2-Chlorophenoxy)benzaldehyde (CAS No. 158771-11-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(2-Chlorophenoxy)benzaldehyde, a significant chemical intermediate in the synthesis of complex organic molecules. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this document compiles available information and extrapolates probable characteristics and methodologies based on established chemical principles and data from its close isomers. This approach provides a robust framework for researchers and drug development professionals working with this class of compounds.
Compound Identification and Physicochemical Properties
This compound is an aromatic compound featuring a benzaldehyde ring substituted with a 2-chlorophenoxy group at the para-position. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and potential applications.
| Property | Value | Source/Method |
| CAS Number | 158771-11-0 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₃H₉ClO₂ | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |
| Molecular Weight | 232.67 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | White powder | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |
| Purity | ≥99% | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |
| Storage | Room temperature | HENAN NEW BLUE CHEMICAL CO.,LTD[2] |
Synthesis of this compound
The synthesis of diaryl ethers such as this compound is primarily achieved through two classical and reliable methods: the Williamson Ether Synthesis and the Ullmann Condensation.[4][5] The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.
Williamson Ether Synthesis
This method involves the reaction of a phenoxide with an activated aryl halide. For the synthesis of this compound, two main pathways are feasible:
-
Pathway A: Reaction of 4-hydroxybenzaldehyde with 1-chloro-2-fluorobenzene.
-
Pathway B: Reaction of 2-chlorophenol with 4-fluorobenzaldehyde.
Pathway B is generally preferred due to the higher reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution on an electron-deficient ring.
Caption: Williamson Ether Synthesis Workflow
-
Deprotonation of Phenol: In a round-bottom flask, dissolve 2-chlorophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.), to the solution. Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the phenoxide.[6][7]
-
Nucleophilic Aromatic Substitution: To the phenoxide solution, add 4-fluorobenzaldehyde (1.0-1.2 eq.). Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the specific solvent and base used. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming diaryl ethers, especially when the aryl halide is not activated towards nucleophilic aromatic substitution.[5]
Caption: Ullmann Condensation Workflow
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-hydroxybenzaldehyde (1.0 eq.), 1-bromo-2-chlorobenzene (1.0-1.2 eq.), a copper catalyst such as copper(I) iodide (CuI, 5-10 mol%), a base like potassium carbonate (K₂CO₃, 2.0 eq.), and optionally a ligand such as 1,10-phenanthroline (10-20 mol%).[8][9][10]
-
Reaction Conditions: Add a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). Heat the reaction mixture to a high temperature, typically in the range of 120-180 °C. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the insoluble copper salts.
-
Extraction and Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization as described for the Williamson ether synthesis.
Applications in Research and Drug Development
This compound is a valuable building block in medicinal chemistry and drug discovery, primarily due to the presence of the reactive aldehyde group and the diaryl ether scaffold.[2]
-
Aldehyde Functionality: The aldehyde group can be readily transformed into a variety of other functional groups, allowing for the synthesis of a diverse library of compounds for biological screening. Common transformations include:
-
Reductive amination to form substituted amines.
-
Oxidation to the corresponding carboxylic acid.
-
Wittig reaction to form alkenes.
-
Condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.
-
-
Diaryl Ether Scaffold: The diaryl ether moiety is a common structural motif in many biologically active molecules, including some approved drugs. The presence of the chlorine atom can influence the compound's pharmacokinetic properties, such as metabolic stability and lipophilicity.
While specific applications of this compound are not widely reported, its isomers and related compounds have shown a range of biological activities, suggesting potential areas of investigation for this molecule. For instance, derivatives of benzyloxybenzaldehydes have demonstrated anticancer activity.[11] Furthermore, compounds containing a chlorophenoxy phenyl moiety have been investigated as potent sodium channel blockers for the treatment of pain.[12]
Safety and Handling
Detailed safety information for this compound is limited. However, based on the hazard statements provided by suppliers and the known hazards of similar aromatic aldehydes and chlorinated compounds, the following precautions should be taken.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[13]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[13]
-
Respiratory Protection: If working with the powder outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
First Aid:
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[14]
-
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
An aldehyde proton singlet between δ 9.8-10.0 ppm.
-
A complex multiplet pattern for the eight aromatic protons in the region of δ 6.9-8.0 ppm.
-
-
¹³C NMR:
-
An aldehyde carbonyl carbon signal around δ 190-195 ppm.
-
Multiple signals in the aromatic region (δ 115-165 ppm), including carbons attached to oxygen and chlorine.
-
-
IR Spectroscopy:
-
A strong C=O stretching vibration for the aldehyde at approximately 1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹.
-
C-O-C stretching vibrations for the ether linkage in the 1200-1250 cm⁻¹ region.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) at m/z 232, with a characteristic M+2 peak at m/z 234 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and cleavage of the ether bond.
-
Conclusion
This compound is a valuable, albeit not extensively documented, chemical intermediate. Its synthesis can be reliably achieved through established methods like the Williamson ether synthesis and Ullmann condensation. The presence of the aldehyde and diaryl ether functionalities makes it a versatile building block for the synthesis of diverse and potentially biologically active molecules. Researchers should exercise caution when handling this compound, following standard laboratory safety procedures for hazardous chemicals. Future research into the specific properties and applications of this isomer will undoubtedly further elucidate its potential in medicinal chemistry and materials science.
References
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The Williamson Ether Synthesis. University of Colorado Boulder, Department of Chemistry and Biochemistry. [Link]
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CAS NO. 158771-11-0 | this compound - 95%. Pharmaffiliates. [Link]
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AAA Chem Co., Ltd., Hong Kong. ChemicalRegister.com. [Link]
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Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. PubMed. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Williamson Ether Synthesis. LibreTexts. [Link]
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Williamson Ether Synthesis. Cambridge University Press. [Link]
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2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Globe Thesis. [Link]
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Ullmann condensation. Wikipedia. [Link]
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1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. [Link]
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4-(2-Chloro-benzyloxy)-benzaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]
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13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]
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4-(2-Chlorophenoxy)benzaldehyde molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4-(2-Chlorophenoxy)benzaldehyde
Abstract
This compound is a diaryl ether of significant interest to the scientific community, particularly those in pharmaceutical and materials science. Its molecular architecture, characterized by a benzaldehyde moiety linked to a 2-chlorophenyl group via an ether bridge, presents a versatile scaffold for synthetic transformations. This guide provides a comprehensive examination of its molecular structure, from fundamental physicochemical properties and three-dimensional conformation to detailed synthetic protocols and spectroscopic characterization. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.
Core Molecular Structure & Physicochemical Properties
The identity and behavior of a chemical compound are fundamentally dictated by its structure and resulting physical properties. This section delineates the core structural and physicochemical characteristics of this compound.
Systematic Nomenclature and Identifiers
Precise identification is critical in scientific research. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 158771-11-0 | [1] |
| Molecular Formula | C₁₃H₉ClO₂ | [1] |
| Molecular Weight | 232.67 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1C=O)OC2=C(C=CC=C2)Cl | N/A |
2D and 3D Structural Conformation
The molecule's functionality is a direct result of its spatial arrangement. It is composed of a benzaldehyde ring and a 2-chlorophenoxy group connected by an ether oxygen.
Caption: 2D structure of this compound.
While the 2D structure is illustrative, the 3D conformation governs molecular interactions. Unlike simpler diaryl ethers, this compound is not planar. The two aromatic rings are twisted relative to each other. This is a result of minimizing steric hindrance between the ortho-substituent (the chlorine atom) on one ring and the hydrogen atoms on the other, as well as the electronic repulsion between the pi systems.
Based on crystallographic studies of analogous compounds like 4-(4-methoxyphenoxy)benzaldehyde, the dihedral angle between the planes of the two benzene rings is significant, often exceeding 70°.[2][3] The central C-O-C bond angle of the ether linkage is typically wider than that of a simple aliphatic ether (109.5°), approaching 118-120° due to the sp² hybridization of the connected carbons and steric factors.[2][3] This twisted, non-planar conformation is the molecule's most stable energetic state.
Synthesis and Mechanistic Insights
The construction of the diaryl ether linkage is the critical step in synthesizing this compound. The Ullmann condensation is the most authoritative and widely employed method for this transformation.[4]
Primary Synthetic Route: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between a phenol and an aryl halide.[4][5] For the synthesis of this compound, a logical approach involves the coupling of 4-hydroxybenzaldehyde with a suitable ortho-chlorinated aryl halide, such as 1-bromo-2-chlorobenzene.
Causality of Reactant Selection:
-
Aryl Halide: Aryl bromides and iodides are generally more reactive than aryl chlorides in Ullmann couplings.[5] Therefore, using 1-bromo-2-chlorobenzene is preferred over 1,2-dichlorobenzene to ensure selective reaction at the bromo-substituted position.
-
Phenol: 4-hydroxybenzaldehyde provides the necessary benzaldehyde framework. The presence of the electron-withdrawing aldehyde group can decrease the nucleophilicity of the phenol, potentially requiring slightly more forcing reaction conditions compared to electron-rich phenols.[6]
Caption: Synthetic workflow for this compound via Ullmann Condensation.
Detailed Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating by incorporating in-process controls to ensure reaction completion and product purity.
Materials:
-
4-hydroxybenzaldehyde (1.0 eq)
-
1-bromo-2-chlorobenzene (1.1 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Procedure:
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde, 1-bromo-2-chlorobenzene, CuI, and anhydrous K₂CO₃.
-
Expertise & Causality: An inert nitrogen atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state. K₂CO₃ is an inexpensive and effective base for deprotonating the phenol to its more nucleophilic phenoxide form.[6] Toluene is chosen as a non-polar solvent capable of reaching the high temperatures often required for Ullmann couplings.[6]
-
-
Reaction: Add anhydrous toluene to the flask to create a slurry. Begin vigorous stirring and heat the mixture to reflux (approx. 110-120°C).
-
In-Process Validation (TLC Monitoring): After 2 hours, and every 2-4 hours thereafter, pause heating, cool slightly, and carefully withdraw a small aliquot of the reaction mixture. Dilute the aliquot with ethyl acetate and spot it on a silica TLC plate alongside spots of the starting materials. Develop the plate using a 3:1 Hexanes:Ethyl Acetate solvent system.
-
Trustworthiness: The reaction is complete when the 4-hydroxybenzaldehyde spot (which is typically more polar and has a lower Rf value) is no longer visible. A new, less polar spot corresponding to the product should appear at a higher Rf value. This provides direct evidence that the starting material has been consumed.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Expertise & Causality: The water washes remove residual potassium salts and any highly polar impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity).
-
Final Validation: Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid or oil. Confirm the structure and purity using the spectroscopic methods outlined in the next section.
Spectroscopic Characterization and Structural Verification
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following are the predicted data for this compound based on its known structural components.
| Technique | Functional Group | Expected Signature |
| ¹H NMR | Aldehyde (-CHO) | Singlet, δ ≈ 9.9-10.1 ppm |
| Aromatic (Ar-H) | Multiple signals, δ ≈ 7.0-8.0 ppm | |
| ¹³C NMR | Carbonyl (C=O) | δ ≈ 190-192 ppm |
| Aromatic (Ar-C) | Multiple signals, δ ≈ 115-165 ppm | |
| IR Spectroscopy | Aldehyde C=O Stretch | Strong, sharp band at ~1700 cm⁻¹ |
| Aldehyde C-H Stretch | Two weak bands at ~2820 and ~2720 cm⁻¹ | |
| Aryl Ether C-O-C Stretch | Strong band at ~1240 cm⁻¹ (asymmetric) | |
| C-Cl Stretch | Band at ~750 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 232 |
| Isotopic Peak (M+2)⁺ | m/z = 234 (approx. 1/3 intensity of M⁺ due to ³⁷Cl) |
Detailed Analysis:
-
¹H NMR: The aldehydic proton is highly deshielded and appears as a characteristic singlet far downfield. The aromatic region will be complex due to the overlapping signals from the two differently substituted rings. Protons ortho to the aldehyde group will be the most downfield of the benzaldehyde ring protons.
-
¹³C NMR: The carbonyl carbon is the most downfield signal. The two carbons directly attached to the ether oxygen (C-O) will appear in the 150-165 ppm range, while the carbon attached to the chlorine (C-Cl) will be found around 130 ppm.
-
Mass Spectrometry: The key diagnostic feature is the isotopic pattern of the molecular ion. The presence of one chlorine atom results in two peaks: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1, providing definitive evidence for the presence of chlorine.[7]
Relevance in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a strategic building block for the synthesis of complex pharmaceutical agents. The diaryl ether motif is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.[8][9]
The true value of this molecule lies in the synthetic versatility of its functional groups:
-
The Aldehyde Group: This is a gateway to numerous transformations. It can undergo reductive amination to form amines, Wittig reactions to form alkenes, and various condensation reactions to build complex heterocyclic systems commonly found in drug molecules.[10]
-
The Ether Linkage: The diaryl ether bond is metabolically stable, providing a robust and rigid linker to orient the two aromatic rings in a specific, conformationally-restricted manner, which is often key for high-affinity binding to biological targets.
-
The Chloro Substituent: The chlorine atom influences the molecule's electronic properties and lipophilicity (logP), which can be fine-tuned to improve pharmacokinetic properties like cell membrane permeability and metabolic stability. It also serves as a potential handle for further cross-coupling reactions.
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4-(2-Chlorophenoxy)benzaldehyde synthesis pathway
Abstract
4-(2-Chlorophenoxy)benzaldehyde is a key substituted diaryl ether intermediate, valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its molecular architecture, featuring a chlorinated aromatic ring linked via an ether bridge to a benzaldehyde moiety, presents specific synthetic challenges and opportunities. This technical guide provides an in-depth exploration of the primary synthetic pathways for its preparation, focusing on the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr) routes. By delving into the mechanistic underpinnings, experimental protocols, and critical process parameters, this document serves as a comprehensive resource for researchers and process chemists engaged in the development of complex organic molecules.
Retrosynthetic Analysis and Strategic Overview
The core synthetic challenge in constructing this compound lies in the formation of the diaryl ether bond. A retrosynthetic analysis reveals two primary bond disconnections, each pointing to a distinct and well-established synthetic strategy.
Caption: Retrosynthetic analysis of this compound.
This guide will focus on the most prevalent and practical of these strategies: the coupling of 2-chlorophenol with an activated 4-halobenzaldehyde via the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr). These methods offer a reliable and scalable approach to the target molecule.
Pathway I: The Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[1][2] While traditionally requiring harsh conditions, modern iterations with optimized ligands and catalyst systems have significantly broadened its applicability.[3]
Mechanistic Principles & Rationale
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:
-
Formation of Copper(I) Phenoxide: The base deprotonates the phenol, which then reacts with a Cu(I) salt to form a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (4-halobenzaldehyde) undergoes oxidative addition to the copper(I) phenoxide, forming a transient Cu(III) complex.
-
Reductive Elimination: The Cu(III) intermediate reductively eliminates the diaryl ether product, regenerating a Cu(I) species to continue the catalytic cycle.
The choice of catalyst, base, and solvent is critical. Copper(I) salts like CuI or CuCl are common. A high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) is typically used to achieve the necessary reaction temperatures (often >150°C).[4][5] The base, commonly K₂CO₃ or KOH, is essential for generating the nucleophilic phenoxide.[5] The addition of ligands like 1,10-phenanthroline or diols can stabilize the copper catalyst and accelerate the reaction, sometimes allowing for lower temperatures.[5]
Caption: Simplified catalytic cycle for the Ullmann diaryl ether synthesis.
Experimental Protocol: Ullmann Synthesis
This protocol describes the synthesis of this compound from 2-chlorophenol and 4-chlorobenzaldehyde.
Materials:
-
2-Chlorophenol
-
4-Chlorobenzaldehyde[6]
-
Copper(I) Chloride (CuCl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorophenol (1.0 eq), 4-chlorobenzaldehyde (1.2 eq), potassium carbonate (2.0 eq), and copper(I) chloride (0.1 eq).
-
Add NMP as the solvent (approx. 5 mL per gram of 2-chlorophenol).
-
Purge the flask with nitrogen for 15 minutes.
-
Heat the reaction mixture to 160-170°C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically requires 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with toluene or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Pathway II: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway provides a powerful, often milder, alternative to the Ullmann condensation for synthesizing diaryl ethers.[7] This reaction is contingent on the presence of a strong electron-withdrawing group on the aromatic ring that bears the leaving group.
Mechanistic Principles & Rationale
The aldehyde group (-CHO) at the para-position of the benzaldehyde ring is a potent electron-withdrawing group. This electronic feature sufficiently activates the ring for nucleophilic attack, stabilizing the key intermediate. The mechanism proceeds in two steps:
-
Nucleophilic Attack & Meisenheimer Complex Formation: The phenoxide, generated in situ from 2-chlorophenol and a base, acts as the nucleophile. It attacks the carbon atom bearing the leaving group (e.g., fluorine) on the 4-halobenzaldehyde ring. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the halide ion (e.g., F⁻), yielding the final diaryl ether product.
For SNAr reactions, the reactivity of the leaving group follows the trend F >> Cl > Br > I, which is the reverse of their reactivity in SN1/SN2 reactions.[9] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, 4-fluorobenzaldehyde is the preferred substrate over its chloro- or bromo-analogs for this pathway.[10]
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A Comprehensive Technical Guide to 4-(2-Chlorophenoxy)benzaldehyde for Advanced Research
This guide provides an in-depth technical overview of 4-(2-Chlorophenoxy)benzaldehyde, a pivotal chemical intermediate for researchers, scientists, and professionals engaged in drug development and materials science. The content herein is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its effective application.
Core Identity: Nomenclature and Chemical Registration
Establishing the precise identity of a compound is fundamental to all scientific inquiry. This compound is systematically identified through its IUPAC name and various synonyms, with its unique CAS Number ensuring unambiguous recognition in global databases.
-
IUPAC Name: this compound
-
Synonyms: 4-(o-Chlorophenoxy)benzaldehyde, p-(o-Chlorophenoxy)benzaldehyde
-
CAS Number: While the specific CAS number for the 2-chloro isomer is 158771-11-0[1], it is crucial to distinguish it from its isomers, such as 3-(4-chlorophenoxy)benzaldehyde (CAS: 69770-20-3)[2][3][4] and 4-(4-chlorophenoxy)benzaldehyde (CAS: 61343-99-5)[5], as their properties and reactivity will differ.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is critical for its handling, reaction optimization, and predicting its behavior in various systems.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClO₂ | [2][4][6][7] |
| Molecular Weight | 232.66 g/mol | [2][4][6] |
| Appearance | Off-white to light yellow crystalline powder | [6] |
| Melting Point | 54-60 °C (for the isomeric 2-(4-chlorophenoxy)benzaldehyde) | [6] |
| Boiling Point | 181 °C / 2.5mmHg (for the isomeric 4-(4-chlorophenoxy)benzaldehyde) | [5] |
| Solubility | Soluble in toluene and other common organic solvents; insoluble in water. | [5] |
Synthesis Protocol: The Ullmann Condensation
The synthesis of this compound is efficiently achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This method is a cornerstone for the formation of diaryl ethers.[8] The reaction's success hinges on the activation of the aryl halide by an electron-withdrawing group, a role fulfilled by the aldehyde moiety in this synthesis.
Reaction Scheme
The synthesis involves the coupling of 4-halobenzaldehyde (typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde) with 2-chlorophenol in the presence of a copper catalyst and a base.
Caption: Synthetic pathway for this compound via Ullmann condensation.
Detailed Experimental Protocol
This protocol is a robust, self-validating procedure designed for high yield and purity.
Materials:
-
4-Fluorobenzaldehyde (1.0 eq)
-
2-Chlorophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Copper(I) Iodide (CuI, 0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Instrumentation:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Inert Atmosphere: Assemble the reaction apparatus and flush with dry nitrogen for 10-15 minutes to ensure an inert atmosphere, which is critical to prevent oxidation of the copper catalyst.
-
Charging the Flask: To the flask, add 2-chlorophenol, potassium carbonate, and copper(I) iodide.
-
Solvent Addition: Under a positive flow of nitrogen, add anhydrous DMF via a syringe or cannula. Stir the mixture to form a suspension.
-
Addition of Aldehyde: Add 4-fluorobenzaldehyde to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 120-150 °C with vigorous stirring.[9] The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by pouring the mixture into a beaker containing ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic layers with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Applications in Drug Discovery and Materials Science
This compound is a versatile organic building block due to its reactive aldehyde group and the diaryl ether scaffold.[10][11] This combination makes it a valuable precursor in the synthesis of more complex molecules with potential biological activities or advanced material properties.
Intermediate in the Synthesis of Bioactive Molecules
The diaryl ether motif is present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13] The aldehyde functionality of this compound allows for its incorporation into larger molecular frameworks through reactions such as:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To generate stilbene derivatives.
-
Aldol and Claisen-Schmidt Condensations: To produce chalcones and other enones, which are known precursors to flavonoids and other heterocyclic compounds with demonstrated biological activities.
While direct pharmaceutical applications of this compound are not extensively documented in publicly available literature, its structural analogs are key components in the synthesis of various therapeutic agents. For instance, related benzaldehyde derivatives are utilized in the synthesis of compounds targeting a range of diseases.[14]
Precursor in Materials Science
The aromatic nature and the presence of the ether linkage in this compound make it a candidate for the synthesis of specialty polymers. The chlorine substituent can influence the electronic properties and thermal stability of the resulting materials. It can be used in the synthesis of poly(aryl ether ketone)s (PAEKs) or other high-performance polymers.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount. The following is a summary of the key hazard and precautionary statements associated with this compound and its isomers. A full Safety Data Sheet (SDS) should always be consulted prior to handling.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[15][16]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[16]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]
-
Conclusion
This compound is a chemical intermediate of significant value in the fields of medicinal chemistry and materials science. Its synthesis via the Ullmann condensation is a well-established and scalable method. The dual functionality of the aldehyde group and the diaryl ether scaffold provides a versatile platform for the synthesis of a diverse range of complex molecules. A comprehensive understanding of its chemical properties, a robust synthetic protocol, and stringent adherence to safety measures are essential for leveraging the full potential of this compound in innovative research and development.
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Solubility of 4-(2-Chlorophenoxy)benzaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(2-Chlorophenoxy)benzaldehyde in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients and key chemical intermediates is a cornerstone of process development, formulation science, and synthetic chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a halogenated aromatic aldehyde. We delve into the theoretical principles governing its dissolution, including intermolecular forces and thermodynamic considerations. This document outlines a predictive framework based on the principle of "like dissolves like" and furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. Furthermore, we present robust analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC), for the precise quantification of the solute. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound in a range of common organic solvents.
Introduction: The Significance of Solubility for this compound
This compound is an aromatic compound featuring a benzaldehyde moiety linked via an ether to a 2-chlorophenoxy group. Its structure makes it a valuable intermediate in the synthesis of more complex molecules in pharmaceuticals and agrochemicals.[1][2] The successful execution of synthetic reactions, purification processes like recrystallization, and the formulation of final products are all critically dependent on a thorough understanding of the compound's solubility.
In drug development, solubility directly influences bioavailability and the choice of delivery vehicle. In chemical synthesis, the solvent must dissolve reactants to enable molecular interactions while often helping to manage reaction thermals. Therefore, characterizing the solubility of this compound is not merely an academic exercise but a foundational step in its practical application.
Theoretical Foundations of Solubility
The dissolution of a solute in a solvent is governed by a balance of energetic and entropic factors. The overarching principle is that of "like dissolves like," which states that substances with similar intermolecular forces are likely to be miscible.[3]
Molecular Structure and Polarity Analysis
To predict the solubility of this compound, we must first analyze its structural features:
-
Aromatic Rings: The two phenyl rings are nonpolar and will favorably interact with nonpolar solvents through π-π stacking and van der Waals forces.
-
Aldehyde Group (-CHO): The carbonyl group (C=O) is highly polar, capable of strong dipole-dipole interactions. It can also act as a hydrogen bond acceptor.
-
Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor.
-
Chloro Group (-Cl): The chlorine atom is electronegative, creating a dipole moment with the carbon atom it's attached to.
Overall, this compound is a moderately polar molecule with significant nonpolar regions. It lacks a hydrogen bond donor, which will limit its solubility in highly protic solvents.
The Thermodynamics of Dissolution
The spontaneity of dissolution is determined by the change in Gibbs Free Energy (ΔG_sol). A negative ΔG_sol indicates a spontaneous process.[4] The relationship is given by the equation:
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution.
-
ΔS_sol is the entropy of solution.
-
T is the absolute temperature.
The dissolution process can be hypothetically broken down into three enthalpic steps.[5][6]
Caption: Thermodynamic cycle of dissolution.
-
Solute-Solute Separation (ΔH₁): Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice. This step is always endothermic (ΔH₁ > 0).[5]
-
Solvent-Solvent Separation (ΔH₂): Energy is needed to create space in the solvent to accommodate the solute molecules. This is also endothermic (ΔH₂ > 0).[5]
-
Solute-Solvent Interaction (ΔH₃): Energy is released when new intermolecular forces are formed between solute and solvent molecules. This step is exothermic (ΔH₃ < 0).[5]
The overall enthalpy of solution is the sum: ΔH_sol = ΔH₁ + ΔH₂ + ΔH₃ . The process is enthalpically favored if the energy released in step 3 is greater than the energy absorbed in steps 1 and 2.[5] The entropy of solution (ΔS_sol) is typically positive for the dissolution of a solid, as the molecules become more disordered in solution, which favors the process.[6]
Predicted Solubility in Common Organic Solvents
Based on the "like dissolves like" principle, we can predict the solubility of this compound across a spectrum of solvents.
| Solvent | Class | Polarity Index | Key Interactions with Solute | Predicted Solubility |
| Hexane | Nonpolar | 0.1 | Van der Waals forces | Low |
| Toluene | Nonpolar (Aromatic) | 2.4 | Van der Waals, π-π stacking | Moderate to High |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Dipole-dipole, van der Waals | High |
| Diethyl Ether | Polar Aprotic | 2.8 | Dipole-dipole, H-bond acceptor | Moderate |
| Ethyl Acetate | Polar Aprotic | 4.4 | Dipole-dipole, H-bond acceptor | High |
| Acetone | Polar Aprotic | 5.1 | Dipole-dipole, H-bond acceptor | High |
| Acetonitrile | Polar Aprotic | 5.8 | Strong dipole-dipole | Moderate |
| Isopropanol | Polar Protic | 3.9 | Dipole-dipole, H-bond acceptor | Moderate |
| Ethanol | Polar Protic | 4.3 | Dipole-dipole, H-bond acceptor | Moderate |
| Methanol | Polar Protic | 5.1 | Dipole-dipole, H-bond acceptor | Moderate to Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Strong dipole-dipole | High |
| Water | Polar Protic | 10.2 | H-bonding | Very Low / Insoluble |
Rationale: High solubility is expected in solvents of moderate polarity like DCM, ethyl acetate, and acetone, which can effectively interact with both the polar functional groups and the nonpolar aromatic rings. Toluene is also a good candidate due to favorable π-π stacking with the aromatic systems. Solubility in alcohols is likely moderate, as the solute can only act as a hydrogen bond acceptor. In highly polar solvents like water or highly nonpolar solvents like hexane, solubility is expected to be poor due to the mismatch in intermolecular forces.[3]
Experimental Workflow for Solubility Determination
A systematic approach is crucial for accurately determining solubility. The workflow involves initial qualitative screening followed by precise quantitative measurement.
Caption: General workflow for solubility determination.
Protocol 4.1: Qualitative Solubility Assessment
This rapid test provides a preliminary classification of solubility.[7][8]
-
Preparation: Add approximately 25 mg of this compound to a small, clean, dry test tube.
-
Solvent Addition: Add the chosen organic solvent (e.g., 0.75 mL) in small portions (e.g., 0.25 mL at a time).
-
Mixing: After each addition, cap and shake the test tube vigorously for 30 seconds.
-
Observation: Visually inspect the solution for any undissolved solid against a dark background.
-
Classification:
-
Soluble: The entire solid dissolves completely.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No discernible amount of the solid dissolves.[9]
-
Protocol 4.2: Quantitative Determination (Static Equilibrium Method)
This method provides a precise solubility value at a specific temperature.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial (e.g., a screw-cap vial with a PTFE-lined septum). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle completely. To ensure no suspended particles remain, centrifuge the vial at a moderate speed.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To avoid contamination from undissolved solids, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Dilution: Immediately dilute the collected aliquot with a known volume of a suitable solvent (often the mobile phase used for analysis) to bring the concentration into the linear range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
Analytical Quantification of Dissolved Solute
Accurate quantification of the solute in the saturated solution is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust technique for this purpose.[10]
Protocol 5.1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a representative method and may require optimization.
-
Instrumentation: An HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[10]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid to improve peak shape). A typical starting point could be 60:40 Acetonitrile:Water.[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution with the PDA detector (likely in the 250-290 nm range for this class of compound).[10]
-
Injection Volume: 10 µL.[11]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[11]
-
-
Calibration:
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration. The curve should exhibit excellent linearity (R² > 0.999).[11]
-
-
Sample Analysis:
-
Inject the diluted sample from Protocol 4.2 into the HPLC system.
-
Using the peak area obtained from the sample and the equation of the calibration curve, calculate the concentration of the diluted sample.
-
-
Solubility Calculation:
-
Account for the dilution factor to determine the original concentration in the saturated supernatant. This value represents the quantitative solubility of this compound in the specific solvent at the tested temperature (e.g., in mg/mL or mol/L).
-
Summary and Key Insights
This guide establishes a comprehensive framework for understanding and determining the solubility of this compound.
-
Theoretical Prediction: Based on its molecular structure—a moderately polar compound with significant aromatic character—it is predicted to be highly soluble in moderately polar aprotic solvents like dichloromethane, ethyl acetate, and acetone, as well as aromatic solvents like toluene. Its solubility is expected to be limited in highly polar protic solvents (water) and nonpolar aliphatic solvents (hexane).
-
Experimental Verification: While theoretical predictions are invaluable for initial solvent screening, they must be confirmed by empirical data. The provided protocols for qualitative and quantitative (static equilibrium) determination offer a robust pathway for generating reliable solubility data.
-
Analytical Rigor: The use of a validated, high-precision analytical technique such as HPLC-UV is non-negotiable for obtaining accurate quantitative solubility results, which are essential for applications in process chemistry and pharmaceutical development.
Researchers working with this compound should employ this integrated approach of theoretical prediction followed by systematic experimental measurement to effectively harness its properties for their specific applications.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2024, November 19). Experiment_727_Organic Compound Functional Groups.
- Chem-Impex. (n.d.). 2-(4-Chlorophenoxy)benzaldehyde.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Khan Academy. (2022, January 11). Free energy of dissolution. YouTube.
- OpenStax. (2021, August 30). Thermodynamics of the Dissolution Process | OpenStax Chemistry 2e 11.1. YouTube.
- Chemistry LibreTexts. (2022, November 13). Thermodynamics of Solutions.
- Benchchem. (n.d.). Advanced Analytical Techniques for the Quantification of 4-(Hexyloxy)benzaldehyde.
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- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde.
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Thermal stability of 4-(2-Chlorophenoxy)benzaldehyde
An In-Depth Technical Guide to the Thermal Stability of 4-(2-Chlorophenoxy)benzaldehyde
Authored By: A Senior Application Scientist
Abstract
This compound is a bespoke chemical intermediate whose utility in pharmaceutical and materials science applications is intrinsically linked to its structural and thermal integrity. This technical guide provides a comprehensive framework for evaluating the thermal stability of this molecule. We move beyond simple data reporting to offer a methodological rationale, explaining the "why" behind experimental choices in thermal analysis. This document outlines core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC)—and establishes a protocol for interpreting the resulting data to predict the compound's behavior under thermal stress. The insights herein are designed to empower researchers, process chemists, and drug development professionals to ensure product quality, safety, and regulatory compliance.
Introduction: The Imperative of Thermal Stability
This compound is a molecule characterized by three key functional domains: a reactive aldehyde group, a stable diaryl ether linkage, and a chlorinated aromatic ring. This unique combination makes it a valuable building block, but also introduces specific vulnerabilities to thermal degradation. Understanding the temperature at which it begins to decompose, the kinetics of this decomposition, and the potential for hazardous exothermic events is not merely an academic exercise. For any application, from active pharmaceutical ingredient (API) synthesis to polymer development, thermal stability is a critical quality attribute that dictates:
-
Process Safety: Uncontrolled exothermic decomposition can lead to runaway reactions, posing significant safety risks in manufacturing environments.
-
Product Purity: Thermal degradation can generate impurities that may be difficult to separate and could compromise the final product's efficacy and safety.
-
Storage and Shelf-Life: The compound's stability profile determines appropriate storage conditions and its viable shelf-life.
This guide provides the foundational knowledge to systematically investigate and understand these critical parameters.
Molecular Structure and Predicted Thermal Vulnerabilities
The structure of this compound presents several points of interest for thermal analysis. The primary bonds and functional groups susceptible to thermal cleavage are:
-
The Aldehyde Group (-CHO): Aldehydes are prone to oxidation, especially at elevated temperatures. Decarbonylation (loss of carbon monoxide) is another potential degradation pathway.
-
The Diaryl Ether Linkage (C-O-C): While generally stable, the ether bond can be a point of scission under significant thermal stress, leading to the formation of phenolic and aromatic fragments.
-
The Carbon-Chlorine Bond (C-Cl): The C-Cl bond on the aromatic ring is robust, but it is often the most labile point in chlorinated aromatics during pyrolysis, potentially leading to dehalogenation.
A primary goal of thermal analysis is to determine which of these degradation pathways is initiated at the lowest temperature, thereby defining the compound's operational thermal limits.
Core Methodologies for Thermal Stability Assessment
A dual-pronged approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a material's response to heat.
Thermogravimetric Analysis (TGA): Quantifying Mass Loss
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It directly answers the question: "At what temperature does the material begin to lose mass?"
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards (e.g., calcium oxalate).
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere Selection: Purge the furnace with a high-purity inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a controlled heating rate of 10 °C/min. This rate is standard for screening and provides a good balance between resolution and experimental time.
-
-
Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline tangent with the tangent of the decomposition curve.
Caption: Interrelation of TGA and DSC for stability assessment.
Interpreting the Data: A Holistic View
The true power of this analysis lies in synthesizing the data from both TGA and DSC.
| Parameter | Technique | Interpretation | Importance |
| Melting Point (Tm) | DSC | The temperature at which the solid-liquid phase transition occurs. | A fundamental physical property and indicator of purity. |
| Onset of Decomposition (Tonset) | TGA | The temperature at which significant mass loss begins. | Defines the upper limit for processing and storage temperatures. |
| Decomposition Profile | TGA/DSC | Single-step or multi-step mass loss; exothermic or endothermic events. | Provides insight into the degradation mechanism. A sharp, exothermic event identified by DSC is a major safety red flag. |
A hypothetical data summary might look like this:
| Analysis | Parameter | Result |
| DSC | Melting Point (Tm) | ~ 85-90 °C (Endotherm) |
| TGA | Onset of Decomposition (Tonset) | ~ 250 °C |
| DSC | Decomposition | Starts ~250 °C (Exothermic) |
Interpretation: The compound is a solid that melts around 85-90 °C. It is thermally stable up to approximately 250 °C, after which it undergoes an exothermic decomposition. The exothermic nature of this decomposition warrants further investigation using more advanced techniques like Accelerating Rate Calorimetry (ARC) if the material is to be processed in bulk at elevated temperatures.
Conclusion and Best Practices
The thermal stability of this compound is a cornerstone of its safe and effective application. A systematic evaluation using TGA and DSC provides the critical data needed to establish safe operating limits.
Key Recommendations for Researchers:
-
Always screen new batches: Thermal stability can be affected by residual solvents or impurities from synthesis.
-
Correlate TGA and DSC: Always run both tests to distinguish between simple volatilization and decomposition, and to assess the energetic hazard of decomposition.
-
Consider the process environment: The presence of oxygen, catalysts, or other reagents can significantly lower the decomposition temperature. The inert atmosphere used in these tests represents a best-case scenario.
By adhering to these principles, scientists and engineers can confidently handle and utilize this compound, ensuring the integrity of their research and the safety of their processes.
References
-
ASTM E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry. ASTM International. [Link]
-
ASTM E537-22: Standard Test Method for The Thermal Stability and Decomposition of Solid and Liquid Chemicals and Materials by Temperature-Programmed Effluent Gas Analysis Coupled with Differential Scanning Calorimetry. ASTM International. [Link]
A-Technical Guide to the Formation of 4-(2-Chlorophenoxy)benzaldehyde via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diaryl ether linkage is a prevalent structural motif in pharmaceuticals, agrochemicals, and materials science. The synthesis of 4-(2-Chlorophenoxy)benzaldehyde, a valuable intermediate, is critically examined in this guide. The primary focus is on the copper-catalyzed Ullmann condensation, a robust and widely adopted method for constructing the C-O aryl bond. This document provides an in-depth analysis of the reaction mechanism, a rationale for the selection of reagents, a detailed experimental protocol, and methods for product characterization.
Introduction: The Significance of the Diaryl Ether Moiety
Diaryl ethers are a class of organic compounds recognized for their presence in a vast number of biologically active molecules and advanced materials.[1] Their synthesis is a cornerstone of modern medicinal chemistry and process development. The target molecule, this compound, combines the diaryl ether core with a reactive aldehyde functionality, positioning it as a versatile building block for the synthesis of more complex molecular architectures. The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, remains a preferred method for creating these structures due to its reliability and adaptability.[2][3][4]
Core Synthetic Strategy: The Ullmann Condensation
The formation of this compound is most effectively achieved through an Ullmann-type C-O cross-coupling reaction.[2][3] This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.
Overall Reaction Scheme
The synthesis couples 2-chlorophenol with a para-substituted halobenzaldehyde, typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, using a copper(I) catalyst and a suitable base.
Caption: General scheme for the Ullmann synthesis of this compound.
The Ullmann Reaction: Mechanism of Formation
While debated historically, the mechanism for the Ullmann-type diaryl ether synthesis is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle.[2][5] The use of ancillary ligands, such as amino acids or diamines, can stabilize the copper intermediates and accelerate the reaction, allowing for milder conditions.[5][6]
The key steps are:
-
Base-Mediated Deprotonation: The inorganic base deprotonates the phenol (2-chlorophenol) to form the more nucleophilic phenoxide.
-
Formation of Copper(I) Phenoxide: The phenoxide coordinates with the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide (4-halobenzaldehyde) undergoes oxidative addition to the copper(I) center, forming a transient, high-energy Cu(III) intermediate. This is often the rate-limiting step.
-
Reductive Elimination: The C-O bond is formed via reductive elimination from the Cu(III) complex, yielding the final diaryl ether product and regenerating the active Cu(I) catalyst.
Catalytic Cycle Diagram
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.
Key Reaction Components and Scientific Rationale
The success of the Ullmann condensation hinges on the careful selection of each component.
| Component | Example(s) | Role & Rationale |
| Aryl Halide | 4-Fluorobenzaldehyde, 4-Chlorobenzaldehyde | The electrophilic partner. Reactivity order is typically I > Br > Cl > F. However, the strong electron-withdrawing effect of the aldehyde group activates the ring towards nucleophilic substitution, making even chlorides and fluorides viable substrates.[1][3] |
| Phenol | 2-Chlorophenol | The nucleophilic partner after deprotonation. |
| Copper Catalyst | Copper(I) Iodide (CuI), Copper(I) Oxide (Cu₂O) | The active catalyst that facilitates the C-O bond formation. Cu(I) sources are generally preferred as they can directly enter the catalytic cycle.[7][8] |
| Base | K₂CO₃, Cs₂CO₃ | Deprotonates the phenol to generate the active nucleophile (phenoxide). Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the increased reactivity of the cesium phenoxide salt, but potassium carbonate (K₂CO₃) is a more economical choice.[1][9][10] |
| Solvent | DMF, DMSO, NMP | A high-boiling, polar aprotic solvent is required to dissolve the reagents and to reach the high temperatures (typically 100-160 °C) needed to drive the reaction.[3] |
| Ligand (Optional) | L-Proline, Picolinic acid, Diamines | Accelerates the reaction by stabilizing the copper catalyst, increasing its solubility, and facilitating the oxidative addition and reductive elimination steps. This often allows for lower reaction temperatures and catalyst loadings.[6][7] |
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Objective: To synthesize this compound.
Reagents & Quantities:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chlorophenol | 128.56 | 1.29 g | 10.0 | 1.0 |
| 4-Fluorobenzaldehyde | 124.11 | 1.49 g | 12.0 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 95 mg | 0.5 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
Procedure:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenol (1.29 g, 10.0 mmol), 4-fluorobenzaldehyde (1.49 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) via syringe.
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chlorophenol) is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water and stir.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
-
Product Characterization
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
-
Appearance: Typically an off-white to pale yellow solid.
-
Thin Layer Chromatography (TLC): A single spot in an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexane) indicates high purity.
-
Spectroscopy:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons on both rings and a distinct singlet for the aldehyde proton (~9.9-10.0 ppm).
-
¹³C NMR: The spectrum will display signals for all unique carbon atoms, including the carbonyl carbon of the aldehyde (~190-192 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the aldehyde C=O stretch will be visible around 1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the product (C₁₃H₉ClO₂ ≈ 232.66 g/mol ).[11]
-
Conclusion
The Ullmann condensation provides a powerful and reliable method for the synthesis of this compound. By understanding the underlying catalytic mechanism and the specific roles of each reagent, researchers can effectively troubleshoot and optimize the reaction for high yield and purity. This guide serves as a foundational resource, combining mechanistic theory with practical, actionable protocols for professionals in the chemical and pharmaceutical sciences.
References
-
Marcoux, J. F., Doye, S., & Buchwald, S. L. (1997). A General Copper-Catalyzed Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 119(43), 10539-10540. [Link]
-
Li, G., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(41), 23813-23817. [Link]
-
Abdel-Maksoud, M. S. (2020). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. ResearchGate. [Link]
-
Sharif, S., et al. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. ACS Catalysis, 8(5), 4534-4543. [Link]
-
Li, G., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. National Institutes of Health (PMC). [Link]
-
Zhai, Y., et al. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(9), 4964-4969. [Link]
-
Sharif, S., et al. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. en.wikipedia.org. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Nelson, D. J., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8449-8458. [Link]
-
Sharif, S., et al. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene–Aryl C–C Coupling Reaction. ACS Catalysis. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. synarchive.com. [Link]
-
Mondal, P., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
-
Cristau, H. J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
-
OperaChem. (2023). Ullmann coupling-An overview. operachem.com. [Link]
-
PubChem. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde. pubchem.ncbi.nlm.nih.gov. [Link]
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Methodological & Application
Application Note: A Modern Approach to the Synthesis of 4-(2-Chlorophenoxy)benzaldehyde via Ullmann Condensation
Abstract
This application note provides a comprehensive guide for the synthesis of 4-(2-chlorophenoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. We detail a modern, ligand-accelerated Ullmann condensation protocol designed for efficiency, yield, and operational simplicity. The document outlines the mechanistic underpinnings of the copper-catalyzed C-O cross-coupling reaction, provides a detailed step-by-step experimental procedure, and includes recommendations for reaction workup and product purification. This guide is intended for researchers and process chemists in the fields of organic synthesis and drug development.
Introduction: The Significance of Diaryl Ethers and the Ullmann Condensation
Diaryl ether moieties are prevalent structural motifs in a vast array of biologically active natural products, pharmaceuticals, and agricultural chemicals.[1][2][3] Their synthesis is a critical step in the development of new chemical entities. The Ullmann condensation, first reported by Fritz Ullmann in the early 20th century, represents the classical and most direct method for forming the aryl-oxygen bond via a copper-mediated reaction between an aryl halide and a phenol.[4][5]
Historically, the Ullmann reaction was hampered by harsh conditions, such as high temperatures (often exceeding 200°C), the need for stoichiometric amounts of copper, and a limited substrate scope.[4][6][7] However, the last two decades have seen a renaissance of this powerful transformation.[1][8] The introduction of soluble copper(I) catalysts in conjunction with specialized ligands has dramatically improved reaction efficiency, allowing the synthesis to proceed under much milder conditions with broader functional group tolerance.[1][6][8]
This note focuses on the synthesis of this compound, coupling 4-halobenzaldehyde with 2-chlorophenol. This target molecule is of significant interest as a versatile building block. The protocol described herein leverages a modern catalyst system to overcome the challenges of traditional Ullmann couplings, particularly the use of a less reactive aryl chloride.
Reaction Mechanism: The Role of the Copper Catalyst and Ligand
The Ullmann condensation for diaryl ether synthesis is a copper-catalyzed nucleophilic aromatic substitution. The currently accepted mechanism involves a catalytic cycle centered on a Cu(I)/Cu(III) redox couple, which is greatly facilitated by the presence of a chelating ligand.
The reaction is believed to proceed through the following key steps:
-
Formation of the Active Catalyst: In the presence of a base, the phenol (2-chlorophenol) is deprotonated to form a phenoxide. This phenoxide reacts with the Cu(I) source (e.g., CuI) and a ligand (L) to form a catalytically active copper(I) phenoxide complex.
-
Oxidative Addition: The aryl halide (4-halobenzaldehyde) undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-limiting step of the cycle and results in a transient, high-energy Cu(III) intermediate.[9][10] The use of ligands, such as diamines or amino acids, stabilizes this intermediate and accelerates this step, which is crucial for the coupling of less reactive aryl chlorides.[8]
-
Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired C-O bond of the diaryl ether product, this compound. This step regenerates a Cu(I) species, which can then re-enter the catalytic cycle.
The base plays a crucial role not only in generating the nucleophilic phenoxide but also in acting as a halide scavenger for the copper salt formed during the reductive elimination step.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from modern, ligand-promoted Ullmann coupling methodologies.[3][11] It employs N,N-dimethylglycine as an inexpensive and effective ligand to facilitate the coupling of an aryl bromide with a phenol.
3.1. Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) | Role |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 99% | 1.85 g | 10.0 | Aryl Halide |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | 99% | 1.54 g | 12.0 | Phenol |
| Copper(I) Iodide | CuI | 190.45 | 98% | 95 mg | 0.5 (5 mol%) | Catalyst |
| N,N-Dimethylglycine | C₄H₉NO₂ | 103.12 | 99% | 206 mg | 2.0 (20 mol%) | Ligand |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 99% | 6.52 g | 20.0 | Base |
| Toluene | C₇H₈ | 92.14 | Anhydrous | 20 mL | - | Solvent |
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Copper salts are toxic; avoid inhalation and skin contact.
-
2-Chlorophenol is corrosive and toxic. Handle with care.
-
Toluene is flammable and an irritant.
3.2. Reaction Setup and Procedure
-
To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.85 g, 10.0 mmol), 2-chlorophenol (1.54 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), N,N-dimethylglycine (206 mg, 2.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).
-
Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous toluene (20 mL) via syringe.
-
Begin vigorous stirring and heat the reaction mixture to reflux (approx. 110 °C) using an oil bath.
-
Maintain the reaction at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Analyst's Note: The reaction is typically complete when the starting 4-bromobenzaldehyde spot is consumed. An appropriate TLC eluent system is 10:1 Hexanes:Ethyl Acetate.
-
3.3. Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the insoluble inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with 1 M aqueous sodium hydroxide solution (2 x 30 mL) to remove any unreacted 2-chlorophenol.
-
Wash the organic layer sequentially with water (30 mL) and saturated brine solution (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure this compound.
3.4. Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a white to off-white solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The Ullmann condensation remains a cornerstone of diaryl ether synthesis. By employing a modern catalyst system comprising copper(I) iodide and N,N-dimethylglycine, the synthesis of this compound can be achieved under significantly milder conditions than those required by traditional protocols. This method offers high yields, good functional group tolerance, and utilizes relatively inexpensive and readily available reagents, making it a valuable and practical procedure for both academic research and industrial applications.
References
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Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Monge, M., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. NIH Public Access, 1-35. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
Ye, Y., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(38), 21525-21529. Retrieved from [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
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Ye, Y., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Semantic Scholar. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper‐catalyzed synthesis of diaryl ethers. Retrieved from [Link]
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ScholarWorks. (2025). Exploring Copper Mediated Synthesis of Diaryl Ethers. Retrieved from [Link]
- Zhai, Y., et al. (2018). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 83(15), 8439-8447.
-
Mapping Ignorance. (2019). The role of copper in the Ullmann reaction. Retrieved from [Link]
- Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2012). The Role of Anionic vs Neutral Cu(I) Species in the Ullmann Biaryl Ether Synthesis. Journal of the American Chemical Society, 134(25), 10695–10704.
-
Ma, D., Zhang, Y., Yao, J., Wu, S., & Zhang, F. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(14), 2453-2455. Retrieved from [Link]
- Gujjarappa, R., & Gujjar, R. (2019). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 21(1), 13-17.
-
Yang, Q., Zhao, Y., & Ma, D. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(7), 1690-1711. Retrieved from [Link]
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A Detailed Experimental Protocol for the Synthesis of 4-(2-Chlorophenoxy)benzaldehyde
An Application Note from Gemini Synthesis Group
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(2-chlorophenoxy)benzaldehyde, a valuable diaryl ether intermediate in the development of novel pharmaceuticals and functional materials. The described methodology is based on the copper-catalyzed Ullmann condensation, a robust and widely utilized reaction for the formation of carbon-oxygen bonds between aryl species. This guide delves into the underlying reaction mechanism, offers detailed procedural instructions, and includes critical insights for successful execution, purification, and characterization of the target compound.
Introduction and Scientific Background
Diaryl ethers are a prevalent structural motif in a multitude of biologically active molecules and advanced materials. The specific compound, this compound, serves as a key building block, incorporating both an aldehyde functionality ripe for further chemical transformation and a chlorinated phenoxy group that can influence molecular conformation and binding properties. The synthesis of such diaryl ethers can be approached through several methods, with the two most prominent being nucleophilic aromatic substitution (SNAr) and the Ullmann condensation.[1]
While SNAr reactions are effective, they often require the aromatic ring being attacked by the nucleophile to be activated by potent electron-withdrawing groups.[2] The Ullmann condensation, however, offers a more versatile approach, particularly for aryl halides that are not strongly activated.[3] This copper-promoted reaction facilitates the coupling of an aryl halide with an alcohol or phenol.[4] Historically, these reactions demanded harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper powder.[5][6] Modern advancements, however, have introduced the use of soluble copper(I) catalysts, often paired with ligands, which significantly moderate the required reaction conditions and improve yields.[6]
This protocol will focus on a modern iteration of the Ullmann ether synthesis, employing a copper(I) iodide catalyst in conjunction with a ligand to couple 4-hydroxybenzaldehyde with 1-bromo-2-chlorobenzene.
Reaction Mechanism and Principles
The Ullmann ether synthesis proceeds through a copper-catalyzed cycle. The generally accepted mechanism involves the following key steps:
-
Formation of a Copper(I) Phenoxide: The reaction is initiated by the deprotonation of the phenol (4-hydroxybenzaldehyde) by a base (e.g., potassium carbonate) to form a phenoxide. This phenoxide then reacts with the copper(I) salt to generate a copper(I) phenoxide intermediate.
-
Oxidative Addition: The aryl halide (1-bromo-2-chlorobenzene) undergoes oxidative addition to the copper(I) phenoxide species. This step forms a transient copper(III) intermediate. The reactivity of the aryl halide is crucial, with the order of reactivity being I > Br > Cl. For this reason, 1-bromo-2-chlorobenzene is selected, ensuring the preferential reaction at the carbon-bromine bond.
-
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether product and regenerate a copper(I) halide species, which can re-enter the catalytic cycle.
The use of a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is essential to dissolve the reactants and facilitate the reaction at the required temperature. A ligand, such as 1,10-phenanthroline, can coordinate to the copper center, increasing its solubility and stabilizing the intermediates in the catalytic cycle, often allowing for lower reaction temperatures and improved efficiency.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and product in this protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 | 20.0 | 2.44 g |
| 1-Bromo-2-chlorobenzene | C₆H₄BrCl | 191.45 | 1.1 | 22.0 | 2.60 mL (d=1.63) |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 | 2.0 | 0.38 g |
| 1,10-Phenanthroline | C₁₂H₈N₂ | 180.21 | 0.2 | 4.0 | 0.72 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 40.0 | 5.53 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | 40 mL |
| Product: this compound | C₁₃H₉ClO₂ | 232.66 | 1.0 (Theoretical) | 20.0 | 4.65 g |
Experimental Workflow Diagram
The overall experimental workflow for the synthesis of this compound is depicted below.
Figure 1: Experimental workflow for the Ullmann synthesis of this compound.
Detailed Experimental Protocol
5.1. Materials and Reagents
-
4-Hydroxybenzaldehyde (≥98% purity)
-
1-Bromo-2-chlorobenzene (≥99% purity)
-
Copper(I) Iodide (CuI, 98% purity)
-
1,10-Phenanthroline (≥99% purity)
-
Potassium Carbonate (K₂CO₃, anhydrous, ≥99% purity)
-
N,N-Dimethylformamide (DMF, anhydrous, ≥99.8% purity)
-
Ethyl acetate (ACS grade)
-
Hexanes (ACS grade)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Standard laboratory glassware (round-bottom flasks, condenser, etc.)
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas supply
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
5.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (2.44 g, 20.0 mmol), potassium carbonate (5.53 g, 40.0 mmol), copper(I) iodide (0.38 g, 2.0 mmol), and 1,10-phenanthroline (0.72 g, 4.0 mmol).
-
Addition of Solvent and Reactant: Evacuate and backfill the flask with nitrogen three times. Under a positive flow of nitrogen, add anhydrous DMF (40 mL) via syringe, followed by 1-bromo-2-chlorobenzene (2.60 mL, 22.0 mmol).
-
Reaction Execution: With vigorous stirring, heat the reaction mixture in an oil bath to 120-130 °C. The color of the mixture will typically darken upon heating.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). To take a sample, briefly remove the heat source, allow the mixture to cool slightly, and withdraw a small aliquot with a glass capillary. Dilute the aliquot with ethyl acetate and spot on a TLC plate. The reaction is considered complete when the starting 4-hydroxybenzaldehyde spot is no longer visible (typically 12-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into a beaker containing 200 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.
-
Purification: Purify the crude product by column chromatography on silica gel. The column should be packed using a slurry of silica gel in hexanes. The crude material is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate). Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to yield this compound as a solid.
5.3. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The expected product is a white to pale yellow solid.
Safety Precautions
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents: 1-Bromo-2-chlorobenzene is harmful if swallowed or inhaled. N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care. Avoid inhalation of vapors and skin contact.
-
Reaction: The reaction is heated to a high temperature. Use a sand or oil bath for even heating and take precautions against thermal burns.
Troubleshooting
-
Low or No Conversion: If the reaction stalls, ensure that all reagents and the solvent were anhydrous, as water can inhibit the reaction. The quality of the copper catalyst is also critical. If necessary, fresh catalyst can be added. Insufficient heating can also lead to poor conversion.
-
Difficult Purification: If the crude product is very dark or contains many impurities, a pre-purification step, such as filtering the crude material through a short plug of silica gel, may be beneficial before performing column chromatography.
-
Formation of Side Products: The formation of symmetrical biaryl ethers from the self-coupling of the starting materials can sometimes occur. Optimizing the reaction temperature and stoichiometry can help to minimize these side reactions.
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound via a modern Ullmann condensation reaction. By employing a copper(I) iodide catalyst with 1,10-phenanthroline as a ligand, this method provides a practical route to this valuable chemical intermediate under moderately controlled conditions. The provided step-by-step guide, along with the mechanistic insights and troubleshooting tips, should enable researchers to successfully synthesize this compound for further applications in their research and development endeavors.
References
-
Wikipedia. Ullmann condensation .
-
Organic Chemistry Portal. Ullmann Reaction .
-
Wikipedia. Nucleophilic aromatic substitution .
-
Thermo Fisher Scientific. Ullmann Reaction .
-
BenchChem. Application Notes and Protocols: Synthesis of 3-Fluoro-4-Hydroxybenzaldehyde O-(Cyclohexylcarbonyl)oxime .
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction . Chemical Reviews, 102(5), 1359-1470.
-
Globe Thesis. 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction .
-
Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives . Oriental Journal of Chemistry, 32(5), 2435-2442.
-
Dalal Institute. Aromatic Nucleophilic Substitution .
-
ResearchGate. One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution .
-
Organic Syntheses. Benzaldehyde, m-hydroxy- .
-
The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate .
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Application Notes & Protocols: The Synthetic Utility of 4-(2-Chlorophenoxy)benzaldehyde
Introduction: A Versatile Diaryl Ether Building Block
4-(2-Chlorophenoxy)benzaldehyde is a valuable bifunctional organic compound featuring a diaryl ether linkage, a reactive aldehyde group, and a chlorinated aromatic ring. This unique combination of functional groups makes it a strategic starting material and intermediate in the synthesis of a wide range of complex organic molecules. The diaryl ether core is a common motif in numerous biologically active compounds, including pharmaceuticals and agrochemicals, while the aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
This document provides an in-depth guide for researchers, chemists, and drug development professionals on the key synthetic applications of this compound. We will explore its synthesis and detail protocols for its use in cornerstone organic transformations, emphasizing the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Part 1: Synthesis of the Core Scaffold
The primary route to this compound and its analogs is the Ullmann Condensation , a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] This reaction forms the critical C-O ether bond between an aryl halide and a phenol.
Principle of Synthesis: The Ullmann Condensation
The Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol or phenol.[1] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[1][3] The mechanism generally involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide.[1]
For the synthesis of this compound, the most common approach involves the coupling of 4-hydroxybenzaldehyde with an activated 1,2-dichlorobenzene or 1-chloro-2-nitrobenzene.
Caption: Generalized workflow of the Wittig Reaction.
Protocol 1: Synthesis of 4-(2-Chlorophenoxy)stilbene Derivative
This protocol details the synthesis of a trans-stilbene derivative from this compound and benzyltriphenylphosphonium chloride.
Materials:
-
Benzyltriphenylphosphonium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.2 equivalents). Add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.15 equivalents) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonium salt to form the ylide. The reaction is exothermic and produces H₂ gas, requiring careful addition and proper ventilation.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange color of the benzylidenephosphorane ylide indicates successful deprotonation.
-
Wittig Reaction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.
Data Summary:
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient ylide formation. [4] |
| Solvent | Anhydrous THF | Aprotic solvent required for the stability of the strong base and ylide. [5] |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic deprotonation and allows the reaction to proceed to completion. |
| Stoichiometry | Slight excess of ylide | Ensures complete consumption of the limiting aldehyde starting material. |
Application 2: C-C Bond Formation via Aldol Condensation
The Claisen-Schmidt condensation, a type of mixed Aldol condensation, involves the reaction of an aldehyde (with no α-hydrogens, like our substrate) with a ketone. This reaction is a fundamental C-C bond-forming method for producing α,β-unsaturated ketones, commonly known as chalcones. Chalcones are important scaffolds in medicinal chemistry.
Principle: In a basic medium, a ketone with an α-hydrogen is deprotonated to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct readily dehydrates to form the stable, conjugated chalcone product.
Protocol 2: Synthesis of a Chalcone from this compound and Acetophenone
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10%)
-
Ice-cold water
-
Hydrochloric Acid (HCl), dilute
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.05 equivalents) in ethanol.
-
Cool the solution in an ice bath with stirring.
-
Base Addition: Slowly add the aqueous NaOH solution dropwise to the cooled mixture. Causality Note: The base catalyzes the reaction by generating the acetophenone enolate. Slow addition at low temperature minimizes self-condensation of the ketone.
-
Maintain the temperature below 25 °C and stir vigorously for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Workup and Isolation: After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl to neutralize the excess NaOH.
-
Filter the precipitated solid product using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove any inorganic impurities.
-
Purification: Recrystallize the crude chalcone from a suitable solvent, such as ethanol, to obtain the purified product.
Caption: Key steps in the Claisen-Schmidt synthesis of a chalcone.
Conclusion
This compound is a high-value intermediate whose utility is defined by the strategic reactivity of its aldehyde group. The protocols detailed herein for the Wittig and Aldol condensations represent two of the most powerful transformations in the synthetic chemist's toolbox for molecular elaboration. By understanding the principles behind these reactions, researchers can effectively leverage this building block to construct complex molecular architectures for applications in drug discovery and materials science.
References
-
Wikipedia. Ullmann condensation. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Master Organic Chemistry. The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Globe Thesis. 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
Scribd. Orgo II Lab 4. [Link]
-
C&EN. The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. [Link]
Sources
Application Notes and Protocols: 4-(2-Chlorophenoxy)benzaldehyde as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
This comprehensive guide details the utility of 4-(2-chlorophenoxy)benzaldehyde as a pivotal building block for the synthesis of pharmaceutically relevant compounds. We will explore its synthesis, characterization, and downstream applications, providing field-proven insights and detailed protocols for its derivatization. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. A case study on the structurally related non-steroidal anti-inflammatory drug (NSAID), Lornoxicam, will be presented to illustrate the potential of the chlorophenoxy moiety in drug design.
Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry
Benzaldehyde and its derivatives are cornerstones of organic synthesis, serving as versatile precursors to a vast array of complex molecules. The aldehyde functionality is a reactive handle for critical carbon-carbon and carbon-heteroatom bond-forming reactions, making it an indispensable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The introduction of specific substituents onto the benzaldehyde scaffold allows for the fine-tuning of a drug candidate's steric, electronic, and lipophilic properties, which in turn governs its pharmacokinetic and pharmacodynamic profile.
The this compound moiety, in particular, combines the reactivity of the aldehyde group with the unique properties of a diaryl ether linkage and a chloro-substituent. Diaryl ethers are found in a number of biologically active natural products and synthetic drugs, often imparting conformational rigidity and favorable metabolic stability. The chloro group, a common halogen in pharmaceuticals, can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and block metabolic pathways, thereby increasing the drug's half-life.[2] This application note will serve as a detailed guide to leveraging these properties in a drug discovery context.
Synthesis and Characterization of this compound
The primary and most efficient route to synthesizing this compound is through a copper-catalyzed Ullmann condensation. This classic reaction forms the diaryl ether bond between an aryl halide and a phenol.
Synthetic Protocol: Ullmann Condensation
This protocol describes the synthesis of this compound from 4-fluorobenzaldehyde and 2-chlorophenol. The choice of 4-fluorobenzaldehyde is strategic, as the fluorine atom is a good leaving group in nucleophilic aromatic substitution, often leading to higher yields compared to other halo-benzaldehydes.
Materials:
-
4-Fluorobenzaldehyde
-
2-Chlorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorophenol (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
While stirring, add 4-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expert Insight: The choice of a copper(I) catalyst is crucial for the Ullmann condensation. While various copper sources can be used, CuI is often preferred for its reliability. The use of an anhydrous solvent and an inert atmosphere is critical to prevent the quenching of the reactive species and to ensure a high yield. The base, potassium carbonate, is essential for the deprotonation of the phenol, forming the nucleophilic phenoxide.
Characterization Data (Predicted and Comparative)
Due to the limited availability of published spectra for this compound, the following data is a combination of predictions and comparisons with structurally similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₉ClO₂ |
| Molecular Weight | 232.67 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 54-60 °C (for the 4-chloro isomer) |
| XlogP (predicted) | 3.9 |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a singlet for the aldehyde proton around δ 9.9-10.1 ppm. The aromatic region (δ 6.9-8.0 ppm) will exhibit complex multiplets corresponding to the nine aromatic protons. Specifically, the protons on the benzaldehyde ring will likely appear as two doublets, while the protons on the chlorophenoxy ring will show a more complex pattern due to the influence of both the ether linkage and the chlorine atom. For comparison, the related compound 2-(2-bromo-4-chlorophenoxy)benzaldehyde shows signals at δ 10.56 (s, 1H, CHO) and a series of multiplets in the aromatic region.[3]
-
¹³C NMR (101 MHz, CDCl₃): The aldehyde carbon is expected to resonate around δ 190-192 ppm. The aromatic region will display 12 distinct signals for the carbon atoms of the two benzene rings. The carbon attached to the ether oxygen will be shifted downfield. For comparison, the aldehyde carbon of 4-chlorobenzaldehyde appears at δ 192.5 ppm.[4] The carbon atoms in the chlorophenoxy ring of 2-(2-bromo-4-chlorophenoxy)benzaldehyde appear between δ 117.0 and 150.9 ppm.[3]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration of the aldehyde at approximately 1700-1710 cm⁻¹. Aromatic C-H stretching will be observed around 3050-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A prominent C-O-C stretching band for the diaryl ether will be present around 1240-1260 cm⁻¹. The C-Cl stretch is expected in the 700-800 cm⁻¹ range. The IR spectrum of 2-(2-bromo-4-chlorophenoxy)benzaldehyde shows a strong C=O stretch at 1690 cm⁻¹.[3]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 232, with a characteristic M+2 peak at m/z 234 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. Key fragmentation patterns would likely involve the loss of the formyl group (-CHO) to give a fragment at m/z 203, and cleavage of the ether bond. For comparison, the mass spectrum of 4-chlorobenzaldehyde shows a molecular ion at m/z 140 and a prominent fragment at m/z 111 due to the loss of the formyl radical.[5]
Application in Pharmaceutical Synthesis: A Case Study of Lornoxicam
While no major drug is a direct derivative of this compound, the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam contains a structurally related chloro-substituted thienothiazine core, highlighting the pharmaceutical relevance of this type of scaffold. Lornoxicam is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade.[4]
The synthesis of Lornoxicam involves the amidation of a key intermediate, 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide, with 2-aminopyridine.[6][7][8] While the starting materials are different, the presence of the chloro-substituted heterocyclic ring system underscores the importance of chlorinated aromatic and heteroaromatic building blocks in the development of NSAIDs.
Key Synthetic Transformations of this compound
The aldehyde group of this compound is a versatile functional group that can undergo a variety of transformations to generate diverse molecular scaffolds for drug discovery.
Protocol: Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, typically catalyzed by a weak base.[9] This reaction is widely used to synthesize α,β-unsaturated compounds, which are precursors to many pharmaceuticals.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound, e.g., diethyl malonate)
-
Piperidine (or another weak base like ammonium acetate)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Expert Insight: The choice of the active methylene compound determines the nature of the product. Malononitrile, as used here, leads to the formation of a dicyano-substituted alkene. Using diethyl malonate would yield a di-ester, which can be further manipulated. The use of a weak base is critical to avoid self-condensation of the aldehyde.
Protocol: Reductive Amination
Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[10][11] It involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure is a cornerstone of medicinal chemistry for introducing nitrogen-containing functional groups.
Materials:
-
This compound
-
A primary or secondary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous DCM.
-
If the amine is a salt, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography.
Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations as it does not readily reduce the starting aldehyde. The reaction is often tolerant of a wide range of functional groups.
Protocol: Oxidation to Carboxylic Acid
The aldehyde can be readily oxidized to the corresponding carboxylic acid, a key functional group in many drugs due to its ability to form salt bridges and hydrogen bonds with biological targets.[12][13]
Materials:
-
This compound
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 equivalent) in a mixture of tert-butanol and 2-methyl-2-butene.
-
In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Slowly add the aqueous sodium chlorite solution to the aldehyde solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding water and then extract the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl, which should precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with diethyl ether.
-
Combine all organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Expert Insight: The Pinnick oxidation, using sodium chlorite with a scavenger like 2-methyl-2-butene, is a highly efficient and selective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups. The scavenger is necessary to quench the reactive hypochlorite byproduct.
Structure-Activity Relationship (SAR) Insights
The 2-chlorophenoxy moiety can significantly influence the biological activity of a molecule. Understanding these potential contributions is key to rational drug design.
-
Lipophilicity and Membrane Permeability: The chlorophenoxy group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target. This is a crucial factor for oral bioavailability.[12]
-
Steric Hindrance and Conformational Rigidity: The diaryl ether linkage introduces a degree of conformational constraint. The ortho-chloro substituent further influences the preferred conformation of the two aromatic rings, which can lead to a more defined shape for binding to a specific receptor pocket.
-
Metabolic Stability: The chlorine atom can block sites of potential metabolic oxidation on the aromatic ring, thereby increasing the metabolic stability and in vivo half-life of the drug.
-
Target Engagement: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in the active site of a protein. This can contribute to enhanced binding affinity and selectivity. The ether oxygen can also act as a hydrogen bond acceptor.[11] In the context of NSAIDs that target COX enzymes, the overall shape and electronic properties of the molecule are critical for fitting into the enzyme's active site and interacting with key amino acid residues.[14]
Conclusion
This compound is a valuable and versatile building block for pharmaceutical research and development. Its straightforward synthesis via Ullmann condensation and the reactivity of its aldehyde group allow for the construction of a diverse range of molecular architectures. The inherent properties of the 2-chlorophenoxy moiety, including its influence on lipophilicity, metabolic stability, and potential for specific drug-receptor interactions, make it an attractive scaffold for the design of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery programs.
References
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Ullmann Condensation - SynArchive. (n.d.). Retrieved January 14, 2026, from [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkat USA. (n.d.). Retrieved January 14, 2026, from [Link]
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-
Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of Lornoxicam - Semantic Scholar. (n.d.). Retrieved January 14, 2026, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
- CN112592356A - Method for synthesizing lornoxicam - Google Patents. (n.d.).
-
Preparation method of lornoxicam impurity - Eureka | Patsnap. (n.d.). Retrieved January 14, 2026, from [Link]
- US20220204529A1 - Method for preparing lornoxicam - Google Patents. (n.d.).
-
Myers Chem 115 - C–N Bond-Forming Reactions: Reductive Amination. (n.d.). Retrieved January 14, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved January 14, 2026, from [Link]
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved January 14, 2026, from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). Retrieved January 14, 2026, from [Link]
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 14, 2026, from [Link]
-
Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy - YouTube. (2023, June 16). Retrieved January 14, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Benzaldehyde, 4-chloro- - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]
-
2-(4-chlorophenoxy)benzaldehyde (C13H9ClO2) - PubChemLite. (n.d.). Retrieved January 14, 2026, from [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Drug–Receptor Interactions - Clinical Pharmacology - MSD Manual Professional Edition. (n.d.). Retrieved January 14, 2026, from [Link]
-
Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action - Open Access Journals. (2023, August 30). Retrieved January 14, 2026, from [Link]
-
Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Deciphering the Dance of Drug-Receptor Interactions - PharmaFeatures. (2023, September 27). Retrieved January 14, 2026, from [Link]
-
Structure-activity relationships in the antiinflammatory steroids: a pattern-recognition approach - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]
-
Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50? - ResearchGate. (2020, September 14). Retrieved January 14, 2026, from [Link]
-
Benzaldehyde, 4-hydroxy- - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]
-
4-Bis(2-chloroethyl)aminobenzaldehyde - the NIST WebBook. (n.d.). Retrieved January 14, 2026, from [Link]
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- 14. researchgate.net [researchgate.net]
Application Note & Protocols: Synthesis of High-Value Heterocyclic Scaffolds from 4-(2-Chlorophenoxy)benzaldehyde
Abstract
This document provides a comprehensive technical guide for the synthesis of medicinally relevant heterocyclic compounds using 4-(2-chlorophenoxy)benzaldehyde as a versatile starting material. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step methodologies for constructing benzimidazole and quinazoline cores. The guide emphasizes the underlying chemical principles, providing mechanistic insights to empower users to adapt and troubleshoot these synthetic transformations. All protocols are grounded in established chemical literature to ensure reliability and reproducibility.
Introduction: The Strategic Value of this compound
The diaryl ether motif is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties and conformational rigidity to bioactive molecules. This compound serves as an exemplary starting block, integrating this stable diaryl ether linkage with a reactive aldehyde functionality. The aldehyde group is a linchpin for a multitude of classical and modern organic reactions, particularly cyclocondensation reactions, which efficiently build molecular complexity.[1][2]
Heterocyclic compounds form the bedrock of modern pharmacology, with a vast majority of small-molecule drugs featuring at least one heterocyclic ring.[3] Scaffolds such as benzimidazoles and quinazolines are ubiquitous in therapeutics, exhibiting a wide spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-viral properties.[4][5][6]
This guide provides robust, field-tested protocols for leveraging this compound to construct these high-value heterocyclic systems. The methodologies are presented not merely as recipes, but as logical chemical workflows, explaining the rationale behind the choice of reagents, catalysts, and reaction conditions.
Figure 1: Synthetic pathways from this compound.
Synthesis of 2-[4-(2-Chlorophenoxy)phenyl]-1H-benzimidazole
2.1. Rationale and Application The benzimidazole core is a cornerstone of medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole. The synthesis described here is a classic acid-catalyzed cyclocondensation between an ortho-diamine and an aldehyde.[7][8] The reaction proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the stable benzimidazole ring system.[9] Ammonium chloride is employed as a mild, inexpensive, and effective catalyst for this transformation.[4]
2.2. Reaction Scheme
Figure 2: Synthesis of a substituted benzimidazole.
2.3. Experimental Protocol
Table 1: Reagents for Benzimidazole Synthesis
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | 232.66 | 2.33 g | 10.0 | 1.0 |
| o-Phenylenediamine (OPDA) | 108.14 | 1.08 g | 10.0 | 1.0 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.27 g | 5.0 | 0.5 |
| Ethanol (Absolute) | - | 50 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.33 g, 10.0 mmol), o-phenylenediamine (1.08 g, 10.0 mmol), and ammonium chloride (0.27 g, 5.0 mmol).
-
Add absolute ethanol (50 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will likely form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 15 mL) to remove any unreacted starting materials and soluble impurities.
-
Dry the product under vacuum at 60°C to a constant weight.
-
Expected Yield: 85-95% of a white to off-white solid.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
2.4. Mechanistic Rationale The reaction is a classic example of a condensation-cyclization sequence. The ammonium chloride catalyst provides a mildly acidic medium, protonating the aldehyde's carbonyl oxygen. This activation enhances its electrophilicity, facilitating nucleophilic attack by one of the amino groups of OPDA to form a carbinolamine intermediate. Subsequent dehydration yields a Schiff base (imine). The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a five-membered ring. The final step is an oxidative aromatization (often air-oxidation is sufficient under reflux conditions) to furnish the thermodynamically stable benzimidazole ring.
Synthesis of 2-[4-(2-Chlorophenoxy)phenyl]-4-phenylquinazoline
3.1. Rationale and Application The quinazoline scaffold is a key component in numerous clinically used drugs, most notably in oncology with kinase inhibitors like gefitinib and erlotinib. The synthesis outlined here is a powerful three-component, one-pot reaction that rapidly builds the quinazoline core from simple precursors.[10] This approach, often catalyzed by iodine or an ammonium salt, involves the reaction of an o-aminoarylketone, an aldehyde, and a nitrogen source (ammonium acetate), showcasing high atom economy and procedural simplicity.[10]
3.2. Reaction Scheme
Figure 3: Three-component synthesis of a substituted quinazoline.
3.3. Experimental Protocol
Table 2: Reagents for Quinazoline Synthesis
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | 232.66 | 1.16 g | 5.0 | 1.0 |
| 2-Aminobenzophenone | 197.23 | 0.99 g | 5.0 | 1.0 |
| Ammonium Acetate (NH₄OAc) | 77.08 | 1.93 g | 25.0 | 5.0 |
| Iodine (I₂) | 253.81 | 0.13 g | 0.5 | 0.1 |
| Ethanol (Absolute) | - | 30 mL | - | - |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.16 g, 5.0 mmol), 2-aminobenzophenone (0.99 g, 5.0 mmol), ammonium acetate (1.93 g, 25.0 mmol), and iodine (0.13 g, 0.5 mmol).
-
Add 30 mL of absolute ethanol and equip the flask with a magnetic stir bar and reflux condenser.
-
Heat the mixture to reflux (approximately 80-85°C) with stirring. The reaction mixture will turn dark brown due to the iodine.
-
Monitor the reaction by TLC (e.g., mobile phase: 20% Ethyl Acetate in Hexane). The reaction is generally complete in 8-12 hours.
-
After completion, cool the reaction to room temperature.
-
Pour the mixture into 100 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine. Stir until the brown color disappears.
-
The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the solid with water (2 x 20 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure quinazoline derivative.
-
Expected Yield: 75-90%.
-
Characterization: Confirm the structure using standard spectroscopic techniques.
3.4. Trustworthiness and Mechanistic Insight The protocol's reliability stems from its one-pot nature, which minimizes handling losses. The use of a catalytic amount of iodine is key; it acts as a Lewis acid to activate the aldehyde and as an oxidant in the final aromatization step. The mechanism is believed to proceed through the initial formation of an imine between the aldehyde and ammonia (from ammonium acetate), which then reacts with another imine formed from 2-aminobenzophenone. A subsequent intramolecular cyclization and iodine-mediated oxidative dehydrogenation affords the final aromatic quinazoline product. This method is highly convergent and robust for a variety of substituted aldehydes and aminoarylketones.[10]
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of complex heterocyclic molecules. The protocols detailed in this guide for the construction of benzimidazole and quinazoline rings are efficient, scalable, and based on well-established, reliable chemical transformations. By understanding the underlying mechanisms, researchers can further adapt these methods to generate diverse libraries of compounds for screening in drug discovery and materials science applications.
References
-
Title: Synthesis and evaluation of a series of novel 2-[(4-chlorophenoxy)methyl]benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. Source: PubMed URL: [Link]
-
Title: Quinazoline synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: Frontiers in Chemistry URL: [Link]
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Title: Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Source: Oriental Journal of Chemistry URL: [Link]
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Title: Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics Source: PMC - NIH URL: [Link]
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Title: Transition-metal-catalyzed synthesis of quinazolines: A review Source: PMC - NIH URL: [Link]
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Title: Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: Semantic Scholar URL: [Link]
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Title: A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones Source: Libyan Journal of Science & Technology URL: [Link]
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Title: Synthetic route for the synthesis of quinazoline derivatives (7–27). Source: ResearchGate URL: [Link]
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Title: Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiol Source: Scirp.org URL: [Link]
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Title: (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation Source: ResearchGate URL: [Link]
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Title: Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles Source: Beilstein-journals.org URL: [Link]
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Title: Reaction of o-phenylenediamine with aldehydes Source: ResearchGate URL: [Link]
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Title: Benzimidazole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions Source: ResearchGate URL: [Link]
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Title: Medicinal and organic chemistry and The Goals of medicinal chemis Source: Preprints.org URL: [Link]
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Title: SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES Source: TSI Journals URL: [Link]
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Title: SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS Source: Uco.es URL: [Link]
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Title: Heterocyclic Letters Vol. 13 Source: Heterocyclicletters.org URL: [Link]
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Title: (PDF) Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VII‡ Synthesis of some substituted benzo-[10][11][12]triazino[2,3-a]benzimidazoles Source: ResearchGate URL: [Link]
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Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles Source: PMC - NIH URL: [Link]
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Title: Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry URL: [Link]
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Title: 4-(Benzyloxy)benzaldehyde Source: PMC - NIH URL: [Link]
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Title: Reaction Of O-phenylenediamine Research Articles Source: R Discovery URL: [Link]
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Title: Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives Source: MDPI URL: [Link]
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Title: Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst Source: Oriental Journal of Chemistry URL: [Link]
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Application Notes & Protocols: Leveraging 4-(2-Chlorophenoxy)benzaldehyde in Modern Agrochemical Research
Preamble: The Strategic Value of a Versatile Scaffold
In the relentless pursuit of novel, effective, and selective agrochemicals, the synthetic chemist's choice of starting material is a critical determinant of success. The compound 4-(2-Chlorophenoxy)benzaldehyde stands out as a scaffold of significant strategic value. It is not merely a chemical intermediate; it is a pre-designed launchpad for generating diverse molecular libraries targeting a range of agricultural pests.
This molecule ingeniously combines two key features:
-
The Chlorophenoxy Moiety: This structure is the cornerstone of the widely used phenoxy class of herbicides, which function as synthetic auxins.[1][2][3] Its inclusion immediately suggests a high probability of discovering new herbicidal compounds. The chlorine substitution pattern is a well-established feature in many active agrochemicals.
-
The Benzaldehyde Functional Group: The aldehyde group is a versatile chemical handle, prime for straightforward and high-yield derivatization. It readily undergoes condensation reactions, particularly with primary amines, to form Schiff bases (imines).[4][5] This allows for the rapid introduction of a vast array of chemical diversity at this position, enabling fine-tuning of biological activity, selectivity, and physicochemical properties.
These application notes provide a comprehensive guide for researchers, from the synthesis of the core molecule to the development and screening of its derivatives for herbicidal, fungicidal, and insecticidal applications. The protocols are designed to be robust and explanatory, empowering researchers to not only execute the experiments but also to understand the underlying scientific rationale.
Part 1: Synthesis and Characterization of the Core Scaffold
Synthesis of this compound
The most direct and established route to synthesizing diaryl ethers like this compound is the Ullmann Condensation .[6][7] This copper-catalyzed reaction couples an aryl halide with a phenol.[6] For our target molecule, the reaction involves coupling 2-chlorophenol with 4-bromobenzaldehyde or 4-iodobenzaldehyde.
Causality of Component Selection:
-
Copper Catalyst: Copper(I) salts, such as CuI or Cu₂O, are typically most effective.[8][9] The catalyst facilitates the crucial C-O bond formation.
-
Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol, forming the phenoxide nucleophile which is essential for the reaction to proceed.[7][8]
-
Solvent: Non-polar, high-boiling point solvents like toluene or xylene are often effective for this reaction.[7]
-
Aryl Halide: While aryl iodides are generally more reactive, aryl bromides offer a good balance of reactivity and cost-effectiveness.[7][8]
Materials:
-
4-Bromobenzaldehyde
-
2-Chlorophenol
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), 2-chlorophenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous toluene to the flask to create a 0.5 M solution with respect to the 4-bromobenzaldehyde.
-
Add Copper(I) Iodide (CuI) (0.1 eq) to the mixture.
-
Flush the flask with an inert gas (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts and copper catalyst.
-
Wash the filtrate sequentially with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Application in Agrochemical Discovery
The true utility of this compound is as a precursor for creating diverse libraries of candidate molecules. The primary route for this is the synthesis of Schiff bases.
General Synthesis of Schiff Base Derivatives
The condensation reaction between the aldehyde group of this compound and a primary amine is a robust and efficient method for generating molecular diversity.[4][5]
Materials:
-
This compound
-
A selected primary amine (aliphatic or aromatic) (e.g., aniline, 4-chloroaniline, cyclohexylamine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate container, dissolve the chosen primary amine (1.0 eq) in a minimal amount of ethanol.
-
Add the amine solution to the aldehyde solution with stirring.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. The formation of the Schiff base product can often be observed as a precipitate.[4][10]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from ethanol to obtain the pure Schiff base derivative.
-
Dry the final product under vacuum.
This protocol can be adapted for a wide range of primary amines, enabling the creation of a large library for biological screening.
Workflow for Agrochemical Candidate Discovery
The following diagram illustrates the overall workflow from the core scaffold to biological screening.
Caption: General workflow from synthesis to screening.
Part 3: Application in Herbicide Research
Rationale and Hypothesized Mechanism
Phenoxy herbicides are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[11] They induce rapid, uncontrolled cell division and elongation in broadleaf weeds, leading to stem twisting, leaf malformation, and eventual plant death.[1][2] By incorporating the 2-chlorophenoxy moiety, derivatives of this compound are hypothesized to act via this well-validated mechanism of action.
Caption: Hypothesized mechanism of auxin mimicry.
Protocol 3: Seed Germination Herbicidal Assay
This is a primary, high-throughput assay to quickly identify compounds with phytotoxic effects.
Materials:
-
Synthesized Schiff base derivatives
-
DMSO (for stock solutions)
-
Petri dishes (60 mm) with filter paper
-
Seeds of a model broadleaf plant (e.g., Lepidium sativum - cress) and a model monocot (e.g., Lolium perenne - ryegrass) for selectivity testing.
-
Deionized water
-
Positive control (e.g., 2,4-D)
-
Negative control (DMSO in water)
Procedure:
-
Prepare 10 mM stock solutions of each test compound in DMSO.
-
Place one sterile filter paper into each petri dish.
-
Prepare test concentrations (e.g., 100 µM, 50 µM, 10 µM) by diluting the stock solution in deionized water. The final DMSO concentration should not exceed 0.5%.
-
Pipette 2 mL of each test solution onto the filter paper in the corresponding labeled petri dish. Prepare dishes for positive and negative controls as well.
-
Evenly place 20-30 seeds of the chosen plant species onto the moistened filter paper.
-
Seal the petri dishes with parafilm to maintain humidity.
-
Incubate the dishes for 5-7 days in a growth chamber with a controlled light/dark cycle and temperature (e.g., 16/8 h cycle at 22°C).
-
After the incubation period, measure the germination percentage and the root and shoot length for each treatment.
-
Calculate the percent inhibition relative to the negative control.
Data Interpretation
Compounds showing significant inhibition of germination or growth, particularly in the broadleaf model plant, are considered "hits" and should be advanced to secondary, whole-plant spray assays.
| Compound ID | Test Conc. (µM) | Cress Germination Inhibition (%) | Ryegrass Germination Inhibition (%) | Notes |
| SB-Aniline-01 | 100 | 85.2 | 15.4 | Hit |
| SB-Aniline-02 | 100 | 92.5 | 20.1 | Hit |
| SB-Alkyl-01 | 100 | 10.5 | 8.9 | Inactive |
| 2,4-D (Control) | 100 | 98.0 | 25.0 | Validated |
Part 4: Application in Fungicide Research
Rationale and Hypothesized Mechanism
Benzaldehyde derivatives and Schiff bases have demonstrated broad-spectrum antifungal activity.[12][13] The mechanism is often linked to the disruption of cellular redox homeostasis or inhibition of key enzymes essential for cell wall integrity.[14][15] The lipophilic nature of the diaryl ether scaffold can aid in penetrating the fungal cell membrane. The imine (-C=N-) group in Schiff bases is often crucial for biological activity.[13][16]
Protocol 4: In-Vitro Antifungal Microbroth Dilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against plant pathogenic fungi.
Materials:
-
Synthesized Schiff base derivatives
-
DMSO
-
Potato Dextrose Broth (PDB), sterile
-
96-well microtiter plates, sterile
-
Fungal cultures (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Positive control (e.g., Tebuconazole)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a fungal spore suspension (or mycelial fragment suspension for non-sporulating fungi) in sterile PDB to a concentration of approximately 1 x 10⁵ spores/mL.
-
Prepare 10 mM stock solutions of test compounds in DMSO.
-
In a 96-well plate, add 100 µL of PDB to each well.
-
Add 2 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.
-
This will create a range of concentrations (e.g., from 100 µM down to 0.78 µM).
-
Inoculate each well (except for a sterility control well) with 100 µL of the fungal suspension.
-
Include a positive control (fungicide) and a negative control (DMSO, no compound) on each plate.
-
Seal the plate and incubate at 25°C for 48-72 hours with shaking.
-
Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring absorbance at 600 nm.
Data Interpretation
Compounds with low MIC values are potent inhibitors of fungal growth and warrant further investigation, including testing for fungicidal vs. fungistatic activity and screening against a broader panel of pathogens.
| Compound ID | MIC against F. oxysporum (µM) | MIC against B. cinerea (µM) | Notes |
| SB-Aniline-01 | >100 | >100 | Inactive |
| SB-Aniline-03 | 12.5 | 25 | Hit |
| SB-Thiazole-01 | 6.25 | 12.5 | Potent Hit |
| Tebuconazole | 3.125 | 1.56 | Validated |
Part 5: Application in Insecticide Research
Rationale
The phenoxy ether linkage is present in some insect growth regulators, such as pyriproxyfen.[17] Additionally, benzaldehyde itself has demonstrated insecticidal, antimicrobial, and antioxidant properties.[18] Derivatives from this compound offer a novel chemical space to explore for compounds that may interfere with insect development, feeding, or neurological function.
Protocol 5: Insect Contact Toxicity Assay
A simple assay to screen for compounds with insecticidal activity upon contact.
Materials:
-
Synthesized Schiff base derivatives
-
Acetone (for stock solutions)
-
Glass vials (20 mL)
-
Model insect (e.g., adult fruit flies, Drosophila melanogaster)
-
Micropipette
-
Vortex mixer
Procedure:
-
Prepare a 1 mg/mL solution of each test compound in acetone.
-
Pipette 200 µL of the test solution into a glass vial.
-
Coat the entire inner surface of the vial by rolling and vortexing until the acetone has completely evaporated, leaving a thin film of the compound.
-
Prepare a control vial using only acetone.
-
Introduce 10-15 adult fruit flies into each vial and plug the top with cotton.
-
Store the vials at room temperature.
-
Record the number of dead or moribund insects at 2, 4, 8, and 24 hours post-exposure.
-
Calculate the percent mortality for each compound at each time point, correcting for any mortality in the control group using Abbott's formula.
Compounds causing significant mortality (>80% at 24 hours) are considered hits for further dose-response studies and investigation into their mode of action.
References
- The Mechanism of Action: How Phenoxy Herbicides Work. (URL: )
-
Phenoxy herbicide - Wikipedia. (URL: [Link])
- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (URL: )
- Phenoxy herbicide. (URL: )
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Phenoxy Reference Guide - Pest Genie. (URL: [Link])
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Ullmann Condensation - SynArchive. (URL: [Link])
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Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkat USA. (URL: [Link])
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A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. (URL: [Link])
-
The Ullmann Ether Condensation - ResearchGate. (URL: [Link])
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])
-
Schiff Base Synthesis, Characterization, and Bioactivity - ER Publications. (URL: [Link])
-
Scheme 4: Synthesis of Bis-Schiff bases from 4-((chlorobenzyl)oxy)benzaldehydes - ResearchGate. (URL: [Link])
-
A Novel Route of Synthesis for Schiff bases derived from 4-Chloro Benzaldehyde with 2 Amino 4-(P-Ethoxy Phenyl) Oxazole - ResearchGate. (URL: [Link])
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed. (URL: [Link])
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC - PubMed Central. (URL: [Link])
-
Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (URL: [Link])
-
Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes - MDPI. (URL: [Link])
-
SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (URL: [Link])
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (URL: [Link])
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY - Jetir.Org. (URL: [Link])
-
Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II) - IJMRSTI. (URL: [Link])
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (URL: [Link])
-
m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])
-
4-(2-Chloroethoxy)benzaldehyde | C9H9ClO2 | CID 143156 - PubChem. (URL: [Link])
-
(PDF) Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - ResearchGate. (URL: [Link])
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CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity. (URL: [Link])
-
Augmenting the Activity of Monoterpenoid Phenols against Fungal Pathogens Using 2-Hydroxy-4-methoxybenzaldehyde that Target Cell Wall Integrity - NIH. (URL: [Link])
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Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed. (URL: [Link])
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Chlorophenoxy herbicides – Knowledge and References - Taylor & Francis. (URL: [Link])
-
Chlorophenoxy herbicides - ResearchGate. (URL: [Link])
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Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans - PubMed. (URL: [Link])
-
Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? - PMC - NIH. (URL: [Link])
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Immunotoxicity studies on the insecticide 2-((1-(4-Phenoxyphenoxy)propan-2yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD rats. (URL: [Link])
-
(PDF) Lethal and oxidative stress side effects of organic and synthetic pesticides on the insect scale predator Rhyzobius lophanthae - ResearchGate. (URL: [Link])
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Immunotoxicity Studies on the Insecticide 2-((1-(4-Phenoxyphenoxy)propan-2-yl)oxy)pyridine (MPEP) in Hsd:Harlan Sprague Dawley SD® Rats - MDPI. (URL: [Link])
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Application Notes & Protocols: Derivatization of 4-(2-Chlorophenoxy)benzaldehyde for Biological Screening
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic derivatization of carefully selected molecular scaffolds is a cornerstone of generating novel therapeutic agents. The 4-(2-chlorophenoxy)benzaldehyde moiety represents a particularly promising starting point for chemical library synthesis. This structure uniquely combines a reactive aldehyde functional group, ideal for a variety of chemical transformations, with a chlorophenoxy group that can significantly influence the biological activity of the resulting derivatives. The presence of the chlorine atom, an electron-withdrawing group, and the flexible ether linkage can enhance binding to biological targets and modulate pharmacokinetic properties.[1]
This guide provides an in-depth technical overview and detailed, field-proven protocols for the derivatization of this compound into two key classes of biologically active compounds: chalcones and Schiff bases. These derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[2] We will explore the causality behind the experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Core Synthetic Strategies: Building a Diverse Chemical Library
The aldehyde functional group of this compound is the primary site for derivatization. We will focus on two robust and versatile reactions: the Claisen-Schmidt condensation to form chalcones and the condensation with primary amines to yield Schiff bases.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and possess a remarkable range of biological activities.[2] The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the reaction of an aromatic aldehyde with a ketone in the presence of a base.[3][4]
Causality of Experimental Choices:
-
Base Catalyst (NaOH or KOH): A strong base is required to deprotonate the α-carbon of the ketone, forming an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.
-
Solvent (Ethanol): Ethanol is a common solvent for this reaction as it can dissolve both the reactants and the base to a sufficient extent.
-
Reaction Temperature: The reaction is typically carried out at room temperature to control the reaction rate and minimize side reactions.
Experimental Workflow for Chalcone Synthesis:
Caption: Workflow for the synthesis of chalcone derivatives.
Detailed Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-(2-chlorophenoxy)phenyl)prop-2-en-1-one
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.16 g (5 mmol) of this compound and 0.68 g (5 mmol) of 4-hydroxyacetophenone in 20 mL of ethanol.
-
Reaction Initiation: While stirring the solution at room temperature, add 5 mL of a 40% aqueous potassium hydroxide solution dropwise over 10 minutes.
-
Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Product Isolation: Pour the reaction mixture into a beaker containing 100 g of crushed ice.
-
Precipitation: Slowly add dilute hydrochloric acid (10% v/v) to the beaker with constant stirring until the solution is acidic (pH 5-6). A solid precipitate will form.
-
Purification: Filter the crude product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral.
-
Drying and Recrystallization: Dry the crude product in a desiccator. Recrystallize the solid from hot ethanol to yield pure crystals of the chalcone.
Characterization: The structure of the synthesized chalcone can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Technique | Expected Data |
| FT-IR (cm⁻¹) | ~3300 (O-H), ~1650 (C=O), ~1590 (C=C), ~1240 (C-O-C) |
| ¹H NMR (δ, ppm) | 7.0-8.0 (aromatic and vinylic protons), ~9.8 (phenolic -OH) |
| Mass Spec (m/z) | [M]+ corresponding to the molecular weight of the product |
Synthesis of Schiff Base Derivatives
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde.[5] These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.[5][6][7]
Causality of Experimental Choices:
-
Solvent (Ethanol): Ethanol is a suitable solvent that facilitates the dissolution of both the aldehyde and the amine.
-
Catalyst (Glacial Acetic Acid): A few drops of a weak acid can catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate and helps to drive the reaction to completion by removing the water formed as a byproduct.
Experimental Workflow for Schiff Base Synthesis:
Caption: Workflow for the synthesis of Schiff base derivatives.
Detailed Protocol: Synthesis of (E)-N-(4-aminophenyl)-1-(4-(2-chlorophenoxy)phenyl)methanimine
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.16 g (5 mmol) of this compound and 0.54 g (5 mmol) of p-phenylenediamine in 25 mL of absolute ethanol.
-
Catalysis and Reflux: Add 2-3 drops of glacial acetic acid to the mixture and reflux for 4-6 hours.
-
Product Formation: Upon cooling to room temperature, a solid product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying and Recrystallization: Dry the product and recrystallize from ethanol to obtain the pure Schiff base.
Characterization: The structure of the synthesized Schiff base can be confirmed using spectroscopic techniques.
| Technique | Expected Data |
| FT-IR (cm⁻¹) | ~3400 (N-H), ~1620 (C=N), ~1240 (C-O-C) |
| ¹H NMR (δ, ppm) | ~8.5 (CH=N proton), 7.0-8.0 (aromatic protons), ~4.0 (NH₂) |
| Mass Spec (m/z) | [M]+ corresponding to the molecular weight of the product |
Protocols for Biological Screening
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Based on the known pharmacological profiles of chalcones and Schiff bases, we will focus on two key areas: cytotoxicity (anticancer potential) and antioxidant activity.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antioxidant Activity Screening: The DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for determining the antioxidant capacity of compounds.[11] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Detailed Protocol for DPPH Assay:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.[12]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compounds and the standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[12]
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against the concentration of the sample.
Conclusion and Future Directions
The derivatization of this compound into chalcones and Schiff bases offers a powerful strategy for the generation of novel compounds with significant potential for biological activity. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and preliminary biological screening of these derivatives. The insights into the causality of experimental choices and the detailed, step-by-step nature of the protocols are intended to empower researchers to efficiently build and evaluate diverse chemical libraries. Future work should focus on expanding the range of derivatives and exploring a wider array of biological assays to fully elucidate the therapeutic potential of this promising molecular scaffold.
References
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ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]
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Dah-Tung ding, et al. (2018). Synthesis and in vitro cytotoxic activity of novel chalcone-like agents. PubMed Central. [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
-
Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Kalyan, K., & Dutta, D. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]
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Unknown. (n.d.). DETERMINATION OF ANTIOXIDANTS (DPPH,GLUTATHION). [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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Singh, S. B., et al. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed Central. [Link]
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Khan, I., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. PubMed. [Link]
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ResearchGate. (n.d.). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]
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Blondelle, S. E., & Houghten, R. A. (1996). Novel antimicrobial compounds identified using synthetic combinatorial library technology. PubMed. [Link]
-
Li, M., et al. (2021). Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells. Royal Society of Chemistry. [Link]
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Sharma, A. K., & Bansal, K. B. (n.d.). Schiff Base Synthesis, Characterization, and Bioactivity. ER Publications. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and anticancer activity of Schiff bases. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic combinatorial libraries: Novel discovery strategy for identification of antimicrobial agents. ResearchGate. [Link]
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Zhang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PubMed Central. [Link]
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Al-Amiery, A. A., et al. (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed Central. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chalcone Derivatives As Potential Biological Activities. [Link]
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Szymański, P., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. [Link]
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Wachowiak, P. (2013). Orgo II Lab 4. Scribd. [Link]
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Shi, L., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. PubMed Central. [Link]
-
ResearchGate. (n.d.). Biological activities and novel applications of chalcones. ResearchGate. [Link]
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El-Sayed, M. A. A., et al. (2019). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]
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Unknown. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). [Link]
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Unknown. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). [Link]
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The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]
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Magritek. (n.d.). The Aldol Condensation. Magritek. [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-(2-Chlorophenoxy)benzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of 4-(2-chlorophenoxy)benzaldehyde, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to facilitate the Ullmann condensation, a cornerstone reaction for the formation of diaryl ethers. By employing microwave irradiation, this method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced reaction control. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure reproducible and successful synthesis.
Introduction: The Strategic Advantage of Microwave-Assisted Ullmann Condensation
The diaryl ether linkage is a prevalent structural motif in a wide array of biologically active molecules. The synthesis of these compounds, however, has traditionally been hampered by harsh reaction conditions, such as high temperatures and prolonged reaction times, often leading to modest yields. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, stands as a classic method for forging the C-O bond in diaryl ethers.[1]
The advent of microwave-assisted organic synthesis has revolutionized this field by providing a rapid and efficient means of energy transfer directly to the reacting molecules.[2] This volumetric heating leads to a rapid increase in temperature and pressure within a sealed vessel, accelerating reaction rates and often improving product yields and purity.[3][4] For the synthesis of this compound, the microwave-assisted Ullmann condensation of an activated aryl halide (4-fluorobenzaldehyde) with a phenol (2-chlorophenol) presents a highly efficient and time-saving approach. The electron-withdrawing aldehyde group on the 4-fluorobenzaldehyde substrate enhances its reactivity towards nucleophilic attack, making it an ideal candidate for this transformation.
Reaction Mechanism and Rationale
The microwave-assisted synthesis of this compound proceeds via a copper-catalyzed Ullmann condensation. The generally accepted mechanism involves the following key steps:
-
Formation of a Copper(I) Phenoxide: In the presence of a base, 2-chlorophenol is deprotonated to form the corresponding phenoxide. This phenoxide then reacts with a copper(I) salt (e.g., CuI) to generate a copper(I) phenoxide species.
-
Oxidative Addition: The activated aryl halide, 4-fluorobenzaldehyde, undergoes oxidative addition to the copper(I) phenoxide. This step is often rate-limiting and is significantly accelerated by microwave heating.
-
Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether product, this compound, and regenerate the copper(I) catalyst.
The choice of reactants and reagents is critical for the success of this synthesis:
-
4-Fluorobenzaldehyde: The fluorine substituent is an excellent leaving group, and the para-aldehyde group activates the aromatic ring for nucleophilic substitution.
-
2-Chlorophenol: The nucleophile in the reaction.
-
Copper(I) Iodide (CuI): A commonly used and effective catalyst for Ullmann condensations.
-
Potassium Carbonate (K₂CO₃): A suitable base for the deprotonation of the phenol.
-
N,N-Dimethylformamide (DMF): A high-boiling polar aprotic solvent that effectively absorbs microwave energy and dissolves the reactants.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the microwave-assisted synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Fluorobenzaldehyde | ≥98% | Sigma-Aldrich |
| 2-Chlorophenol | ≥99% | Alfa Aesar |
| Copper(I) Iodide (CuI) | 99.99% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Ethyl Acetate | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich |
| Microwave Synthesizer | e.g., Biotage Initiator+ | Biotage |
| Glass Microwave Vial (10-20 mL) | --- | Biotage |
| Magnetic Stir Bar | --- | --- |
| Rotary Evaporator | --- | --- |
| Flash Chromatography System | --- | --- |
| NMR Spectrometer | 400 MHz or higher | --- |
Synthetic Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Microwave synthesis involves high pressures and temperatures; appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
Reaction Setup: To a 10-20 mL glass microwave vial equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 mmol, 124 mg), 2-chlorophenol (1.2 mmol, 154 mg), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the vial.
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at 150 °C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete and the vial has cooled to room temperature, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Organic Layer Treatment: Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) as the eluent.
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods, primarily ¹H NMR.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit the following signals (400 MHz, CDCl₃):
-
Aldehyde Proton: A singlet around δ 9.9-10.1 ppm.[5]
-
Aromatic Protons (Benzaldehyde Ring): Two doublets in the range of δ 7.8-8.0 ppm and δ 7.0-7.2 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
-
Aromatic Protons (Chlorophenoxy Ring): A multiplet in the range of δ 7.1-7.5 ppm, integrating to 4H.
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Data Presentation and Visualization
Table of Reaction Parameters
| Parameter | Value |
| Reactants | |
| 4-Fluorobenzaldehyde | 1.0 mmol |
| 2-Chlorophenol | 1.2 mmol |
| Catalyst | |
| Copper(I) Iodide | 0.1 mmol |
| Base | |
| Potassium Carbonate | 2.0 mmol |
| Solvent | |
| N,N-Dimethylformamide | 5 mL |
| Microwave Conditions | |
| Temperature | 150 °C |
| Time | 30 minutes |
| Expected Yield | >80% |
Reaction Workflow Diagram
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Reaction Pathway Diagram
Caption: Reaction pathway for the Ullmann condensation to form this compound.
Conclusion
The microwave-assisted Ullmann condensation provides a robust and highly efficient method for the synthesis of this compound. The protocol outlined in these application notes offers a significant improvement over traditional synthetic routes, enabling rapid access to this important chemical intermediate. The detailed experimental procedure, coupled with mechanistic insights and characterization guidelines, is intended to empower researchers in the fields of medicinal chemistry and materials science to confidently and reproducibly synthesize this and related diaryl ether compounds.
References
-
Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from a relevant Biotage publication.[1]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link][1]
-
PubChem. (n.d.). 4-(2-Chloroethoxy)benzaldehyde. Retrieved from [Link][6]
-
Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2517-2524.[5]
-
CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis. Retrieved from a relevant CEM Corporation publication.[4]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[3]
-
Rasayan J. Chem. (2015). Microwave Mediated Synthesis in Pharmaceutical Chemistry. 8(2), 209-225.[2]
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Topic: Analytical Methods for the Quantification of 4-(2-Chlorophenoxy)benzaldehyde
An Application Note from the Senior Scientist's Desk
Abstract: This document provides comprehensive application notes and detailed protocols for the quantitative analysis of 4-(2-Chlorophenoxy)benzaldehyde, a key chemical intermediate. The primary method detailed is High-Performance Liquid Chromatography with UV detection (HPLC-UV), recognized for its robustness and precision. Additionally, a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is presented, offering orthogonal validation and high specificity. These methodologies are designed for researchers, quality control analysts, and drug development professionals, providing a framework for accurate purity assessment, stability testing, and quality control. All protocols are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3]
Foundational Principles and Method Selection Rationale
The accurate quantification of this compound (CAS: 158771-11-0, Molecular Formula: C₁₃H₉ClO₂) is critical for ensuring the quality and consistency of downstream products.[4] The selection of an appropriate analytical technique is predicated on the physicochemical properties of the analyte and the intended purpose of the analysis.
Analyte Characteristics:
-
Structure: The molecule contains a benzaldehyde group and a chlorophenoxy moiety. These aromatic rings constitute a strong chromophore, making the compound highly suitable for UV-Vis spectrophotometric detection.[5][6]
-
Polarity and Solubility: The ether linkage and aldehyde group impart moderate polarity, making it soluble in common organic solvents like acetonitrile and methanol.
-
Volatility: With a molecular weight of 232.67 g/mol , the compound is semi-volatile, making it amenable to GC analysis, although HPLC is often preferred for routine quantification to avoid potential thermal degradation.[4]
Method Selection:
-
Primary Method (HPLC-UV): Reversed-phase HPLC is the industry standard for the purity and assay determination of non-volatile or semi-volatile organic molecules.[7] It offers excellent resolution, precision, and robustness. A C18 column is the stationary phase of choice due to its hydrophobic nature, which effectively retains the moderately non-polar analyte.
-
Confirmatory Method (GC-MS): GC-MS provides an orthogonal separation mechanism and highly specific detection.[8] It is exceptionally powerful for identifying and quantifying trace-level impurities, especially those that are more volatile than the parent compound, such as residual starting materials or solvents.[9][10] The mass spectrometer provides structural information, confirming the identity of the analyte peak beyond doubt.
The following workflow provides a logical framework for selecting and validating an appropriate analytical method, grounded in a risk-based approach as encouraged by ICH Q14 guidelines.[1][3]
Caption: Method selection and validation workflow.
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This reversed-phase HPLC method is designed for the reliable quantification of this compound and its non-volatile impurities.
Principle of the Method
The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar (C18) stationary phase. This compound, being moderately non-polar, is retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase. The addition of 0.1% formic acid to the mobile phase is a critical choice; it ensures the protonation of any residual silanol groups on the silica-based stationary phase, preventing peak tailing and ensuring symmetrical peak shapes.[11] Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.
Detailed Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade, for sample preparation)
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for retaining moderately non-polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase; acid improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase; provides good elution strength and UV transparency. |
| Gradient Program | 0-10 min: 60% B to 95% B; 10-12 min: Hold at 95% B; 12.1-15 min: Return to 60% B and equilibrate. | The gradient ensures elution of the main analyte while also separating potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run time. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 280 nm | Aromatic aldehydes and phenoxy compounds typically exhibit strong absorbance near this wavelength.[12] |
| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table. Ensure thorough mixing and degassing (e.g., by sonication or online degasser).
-
Reference Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standards: Prepare a series of at least five working standards (e.g., 5, 25, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water). This range should bracket the expected sample concentration.[13]
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed and dissolve it in methanol to achieve an expected final concentration of ~100 µg/mL.
-
Filter all standard and sample solutions through a 0.45 µm syringe filter prior to injection to remove particulates and prevent column clogging.[14]
-
-
System Suitability Test (SST):
-
Before sample analysis, perform at least five replicate injections of a mid-range standard (e.g., 50 µg/mL).
-
The system is deemed suitable if it meets the pre-defined criteria in the table below. The SST is a mandatory check to ensure the analytical system is performing correctly on the day of analysis.[3]
-
-
Analysis Sequence:
-
Inject a solvent blank (methanol) to ensure no system contamination.
-
Inject the working standards to generate a calibration curve.
-
Inject the sample solutions.
-
Inject a standard periodically (e.g., after every 10 sample injections) to verify system stability.
-
-
Quantification:
-
Integrate the peak area for this compound in all chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration in the sample solutions using the linear regression equation derived from the calibration curve.
-
Caption: Experimental workflow for HPLC-UV analysis.
Method Validation Parameters (ICH Q2(R2))
A robust analytical method must be validated to demonstrate it is fit for its intended purpose.[1][13] The following table summarizes the key validation parameters and typical acceptance criteria.
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and resolved from impurities/matrix components (Resolution > 2). | To ensure the signal is solely from the analyte of interest.[13] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a direct proportional relationship between concentration and response.[1] |
| Range | 80% to 120% of the target assay concentration. | The interval providing acceptable linearity, accuracy, and precision.[13] |
| Accuracy | 98.0% to 102.0% recovery of spiked analyte. | To measure the closeness of the experimental value to the true value.[1] |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for ≥6 replicates. | To show the consistency of results from the same sample under the same conditions. |
| Precision (Intermediate) | %RSD ≤ 2.0% for analyses on different days/by different analysts. | To demonstrate the method's ruggedness within the same laboratory. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. The lowest concentration quantifiable with acceptable precision and accuracy. | To define the lower limit of reliable measurement. |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area ≤ 2.0% for replicate injections. | To verify the performance of the chromatographic system.[3] |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This GC-MS method is ideal for the unambiguous identification and trace-level quantification of this compound.
Principle of the Method
Volatilized analytes are separated in a capillary column based on their boiling points and interaction with the stationary phase. As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization, EI) and fragmented. The resulting mass spectrum is a unique fingerprint that allows for positive identification. For quantification, Selected Ion Monitoring (SIM) can be used, where the detector only monitors specific fragment ions of the target analyte, dramatically increasing sensitivity and selectivity.[8][15]
Detailed Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., single quadrupole).
Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Hexane or Dichloromethane (GC or pesticide residue grade)
-
Helium (carrier gas, ultra-high purity)
Chromatographic and MS Conditions:
| Parameter | Value | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) | A low-polarity column providing excellent separation for a wide range of semi-volatile compounds.[9] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas compatible with mass spectrometry. |
| Oven Program | Start at 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min. | The temperature program separates volatile impurities at the beginning and ensures the elution of the main analyte. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of analyte to the column for trace-level analysis. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for robust EI ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy that generates a library-searchable mass spectrum. |
| Acquisition Mode | Full Scan (m/z 50-350) for identification; SIM for quantification (monitor 3-4 characteristic ions). | Full scan provides a complete mass spectrum, while SIM mode enhances sensitivity for quantitative analysis.[15] |
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like hexane to appropriate concentrations (typically in the 0.1 - 10 µg/mL range for GC-MS).
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Identification: Confirm the identity of this compound by matching its retention time and the acquired mass spectrum with that of the reference standard.
-
Quantification (SIM Mode): If trace quantification is required, develop a SIM method using prominent, high m/z ions from the analyte's mass spectrum. Create a calibration curve based on the integrated peak areas of the primary quantifier ion.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PubMed. (2018). Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
Oriental Journal of Chemistry. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
-
Collaborative International Pesticides Analytical Council. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. [Link]
-
RJPBCS. (2016). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. [https://www.rjpbcs.com/pdf/2016_7(2)/[16].pdf]([Link]16].pdf)
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Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
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Agilent. (n.d.). GC AND GC/MS. [Link]
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PubChemLite. (n.d.). 2-(4-chlorophenoxy)benzaldehyde (C13H9ClO2). [Link]
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Amerigo Scientific. (n.d.). 2-(4-Chlorophenoxy)benzaldehyde (97%). [Link]
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PubChem. (n.d.). 4-(2-Chloroethoxy)benzaldehyde. [Link]
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ResearchGate. (2019). GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. [Link]
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World Health Organization. (2017). Analytical methods and achievability - Guidelines for drinking-water quality. [Link]
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University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Link]
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ResearchGate. (2018). Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
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Singh, G. (n.d.). Synthetic approach towards 'Click' modified chalcone based organotriethoxysilanes; UV–Vis study. [Link]
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Royal Society of Chemistry. (2025). Analytical Methods. [Link]
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Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
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ResearchGate. (n.d.). The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M),.... [Link]
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PubMed. (2018). Determination of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulation by HPLC with UV/Vis detection after derivatization with 3-nitrophenylhydrazine. [Link]
-
Semantic Scholar. (2018). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. [Link]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Ullmann Synthesis of 4-(2-Chlorophenoxy)benzaldehyde
Welcome to the technical support center dedicated to the synthesis of 4-(2-Chlorophenoxy)benzaldehyde via the Ullmann diaryl ether condensation. This guide is structured to provide researchers, chemists, and drug development professionals with actionable troubleshooting advice and foundational knowledge to enhance reaction yield and purity. We will delve into the mechanistic reasoning behind common experimental challenges and provide systematic approaches for optimization.
The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a cornerstone for forming C-O bonds to create diaryl ethers.[1][2] While powerful, the reaction is notoriously sensitive to various parameters. The synthesis of this compound presents a unique challenge, coupling an electron-rich aryl halide (activated by the aldehyde group) with a sterically hindered and electronically deactivated phenol (due to the ortho-chloro substituent). This guide provides the expertise to navigate these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion of the starting materials. What are the primary factors to investigate?
A: Zero or low conversion is a frequent issue often traced back to the fundamental integrity of the reaction setup. The primary culprits are typically an inactive catalyst, presence of atmospheric oxygen, or protic impurities.
-
Catalyst Inactivity: The active catalytic species is Copper(I).[3] Commercially available Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can oxidize to inactive Cu(II) upon prolonged storage or exposure to air.
-
Solution: Always use a fresh, high-purity Cu(I) source from a recently opened bottle. If catalyst deactivation is suspected, consider using activated copper powder, which can be prepared by reducing copper sulfate with zinc metal.[4]
-
-
Atmospheric Oxygen: The Cu(I) catalyst is susceptible to oxidation by air, which will stall the catalytic cycle.
-
Solution: The reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon). This involves using oven-dried glassware and employing proper Schlenk line or glovebox techniques to evacuate and backfill the reaction vessel multiple times before adding reagents and solvent.[3]
-
-
Protic Impurities: Water is particularly detrimental. It can lead to the hydrolysis of the aryl halide and can deactivate common bases like carbonates.[5]
Q2: My main byproduct is benzaldehyde (from dehalogenation of 4-halobenzaldehyde), not the desired diaryl ether. What causes this and how can it be prevented?
A: The formation of a dehalogenated arene is a result of a competitive reductive dehalogenation pathway. This side reaction is often promoted by protic impurities or a suboptimal ligand-catalyst system that favors reduction over cross-coupling.[5]
-
Possible Causes & Solutions:
-
Source of Protons: As mentioned above, water is a likely source. Rigorously drying all components is the first line of defense.[3]
-
Suboptimal Ligand: The ligand's role is to stabilize the copper center and facilitate the desired C-O bond formation. An inappropriate ligand may not effectively promote the reductive elimination step, allowing the aryl halide to be reduced instead.
-
Troubleshooting Step: Screen a different class of ligands. For instance, if you are using an amino acid ligand like L-proline, try a phenanthroline-type ligand, which is a classic choice for Ullmann reactions and can significantly improve outcomes.[3]
-
-
Base Choice: While less common, some base/solvent combinations might inadvertently promote this pathway. Ensure the base is fully soluble or forms a fine, reactive slurry.
-
Q3: The reaction starts as expected, but stalls before reaching completion, even after extended reaction times. What is happening?
A: Reaction stalling is typically a sign of catalyst decomposition. The active, soluble Cu(I) catalyst can disproportionate or precipitate out of solution as inactive copper oxides or metallic copper colloids, especially at elevated temperatures.[7] This is often observed as the reaction mixture turning black or forming a dark precipitate.[7]
-
Possible Causes & Solutions:
-
Thermal Instability: The chosen temperature may be too high for the specific catalyst-ligand complex, leading to its degradation over time.
-
Solution: Try lowering the reaction temperature by 10-20 °C and increasing the reaction time. A more stable catalyst will provide a better overall yield, even if the initial rate is slower.[3]
-
-
Ligand Insufficiency: The ligand-to-copper ratio might be too low to maintain the catalyst's stability and solubility throughout the reaction.
-
Solution: Increase the ligand loading. While catalytic amounts are desired, moving from 10 mol% to 20 mol% of the ligand can sometimes be sufficient to keep the copper species active in solution.
-
-
Poor Stirring: In heterogeneous mixtures (e.g., with K₂CO₃ or K₃PO₄), inefficient stirring can create localized "hot spots" or areas of high concentration that promote catalyst decomposition. Ensure vigorous and efficient stirring for the entire duration of the reaction.
-
Frequently Asked Questions (FAQs)
This section provides foundational knowledge to help you design a robust and high-yielding Ullmann synthesis from the outset.
Q1: How do I select the optimal copper source, ligand, base, and solvent for synthesizing this compound?
A: There is no single "best" combination, as the optimal conditions are highly substrate-dependent. A systematic screening approach is the most effective strategy. The table below provides a validated starting point for your optimization experiments.
| Parameter | Recommended Starting Point | Alternatives for Screening | Rationale & Key Considerations |
| Copper Source | CuI (5 mol%) | Cu₂O, CuBr | Cu(I) is the active catalytic species.[3][8] CuI is a reliable and commonly used precursor. Ensure high purity. |
| Aryl Halide | 4-Iodobenzaldehyde | 4-Bromobenzaldehyde | Reactivity order is I > Br >> Cl.[3] The electron-withdrawing aldehyde group activates the halide for coupling. Aryl chlorides are very challenging and require specialized ligands.[3] |
| Phenol | 2-Chlorophenol (1.2 equiv.) | N/A | A slight excess of the phenol is often used to ensure complete consumption of the more valuable aryl halide.[9] |
| Ligand | N,N-Dimethylglycine (20 mol%) | 1,10-Phenanthroline, L-Proline, Picolinic Acid[10], TMHD[11] | The ligand is critical for lowering reaction temperatures and improving yields.[6] N,N-Dimethylglycine is an effective and inexpensive starting point.[6] The ortho-chloro group on the phenol adds steric bulk, so a robust ligand is necessary. |
| Base | K₃PO₄ (2.0 equiv.) | Cs₂CO₃, K₂CO₃ | The base deprotonates the phenol.[5] K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃ due to better solubility and reactivity.[3] The choice of base can have a dramatic impact on yield.[12] |
| Solvent | Dioxane or Toluene | DMF, DMSO, NMP | While polar aprotic solvents (DMF, DMSO) are traditional, non-polar solvents like toluene or dioxane can be surprisingly effective and sometimes superior for O-arylation.[3][12] Ensure the solvent is anhydrous. |
| Temperature | 110 °C | 90 °C, 130 °C | Modern ligand-accelerated Ullmann reactions operate at much milder temperatures than the classical protocols.[4] The optimal temperature is a balance between reaction rate and catalyst stability. |
Q2: What is the mechanistic role of each component in the Ullmann diaryl ether synthesis?
A: Understanding the role of each component is key to rational troubleshooting. The most widely accepted mechanism for modern Ullmann ether synthesis involves a Cu(I)/Cu(III) catalytic cycle.
-
Base & Phenol: An inorganic base deprotonates the 2-chlorophenol to form the corresponding phenoxide.
-
Ligand & Catalyst Activation: The ligand coordinates to the Cu(I) salt, forming a soluble and catalytically active complex, LₙCu(I)X.
-
Phenoxide Exchange: The phenoxide displaces the halide (X) on the copper center to form a copper(I) phenoxide intermediate, LₙCu(I)OAr.[4]
-
Oxidative Addition: The aryl halide (4-halobenzaldehyde) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate. This is often the rate-limiting step.[8][13]
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-O bond of the final product, this compound, and regenerates the active LₙCu(I)X catalyst.[13]
The ligand plays a crucial role in stabilizing all copper intermediates, particularly the high-energy Cu(III) species, and in accelerating both the oxidative addition and reductive elimination steps.
Q3: Can I use 4-chlorobenzaldehyde as my starting material?
A: While technically possible, using aryl chlorides in Ullmann couplings is exceptionally challenging due to the strength of the C-Cl bond, which makes the oxidative addition step very difficult.[3] Success with aryl chlorides typically requires specialized, "second-generation" ligands (e.g., certain oxalic diamides) and often higher catalyst loadings and temperatures.[3] For initial attempts and process development, starting with the more reactive 4-iodobenzaldehyde or 4-bromobenzaldehyde is strongly recommended to establish a working protocol before attempting the more difficult chloride coupling.
Visualizations & Protocols
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in the Ullmann synthesis.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for Ullmann diaryl ether synthesis.
General Protocol for Optimization Screening
This protocol provides a standardized starting point for systematically optimizing the reaction conditions.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%), the chosen ligand (e.g., N,N-dimethylglycine, 0.20 mmol, 20 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Addition of Reagents: Under a positive pressure of inert gas, add 2-chlorophenol (1.2 mmol, 1.2 equiv.) and 4-iodobenzaldehyde (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene, 3 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring & Work-up: Monitor the reaction's progress by TLC or GC-MS. Upon completion (or after a set time, e.g., 24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel and calculate the isolated yield. Compare the results from different screening conditions to identify the optimal parameters. [3]
References
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]
-
Cristau, H.-J., et al. (2005). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. Retrieved from [Link]
-
Ye, L., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances. Retrieved from [Link]
-
Kondolff, I., et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. Retrieved from [Link]
-
van der Vlugt, J. I. (2012). The Mechanism of the Modified Ullmann Reaction. ResearchGate. Retrieved from [Link]
-
Samuelson, A. G., et al. (2011). Copper Promoted Synthesis of Diaryl Ethers. ResearchGate. Retrieved from [Link]
-
Ye, L., et al. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2015). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters. Retrieved from [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. Retrieved from [Link]
-
Bacon, R. G. R., & Karim, A. (1973). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]
-
Hartwig, J. F., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society. Retrieved from [Link]
-
Waldvogel, S. R., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Buck, E., et al. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2018). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (1974). The Ullmann Ether Condensation. Retrieved from [Link]
-
Liu, W., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters. Retrieved from [Link]
-
Reddit. (2023). Ullmann coupling. Retrieved from [Link]
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Technical Support Center: Purification of 4-(2-Chlorophenoxy)benzaldehyde
Welcome to the technical support center for the purification of 4-(2-Chlorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the expected impurities?
A1: The most prevalent method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed reaction between 4-fluorobenzaldehyde or 4-chlorobenzaldehyde and 2-chlorophenol.[1][2]
-
Key Impurities:
-
Unreacted Starting Materials: 2-Chlorophenol and 4-halobenzaldehyde.
-
Homocoupling Products: Symmetrical biaryls formed from the starting materials.
-
Positional Isomers: If the reaction conditions are not optimized, trace amounts of other isomers may form.
-
Oxidation Product: 4-(2-Chlorophenoxy)benzoic acid, formed by the oxidation of the aldehyde group, is a common impurity, especially during workup and storage.[3]
-
Solvent Residues: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used and can be difficult to remove.[1]
-
Q2: My purified this compound has a persistent odor. What could be the cause?
A2: A persistent odor often indicates the presence of residual starting materials, particularly unreacted 2-chlorophenol or benzaldehyde starting material. Even trace amounts of these volatile compounds can be easily detected by smell.
Q3: What are the primary purification techniques for this compound?
A3: The choice of purification method depends on the scale of the reaction and the impurity profile. The two most effective techniques are:
-
Recrystallization: Ideal for larger scale purification where the impurity profile is relatively simple.
-
Column Chromatography: Best suited for smaller scales or when a very high degree of purity is required, especially for removing closely related impurities.[4][5]
Q4: Can I use a basic wash (e.g., with NaOH or NaHCO₃) to remove the 4-(2-Chlorophenoxy)benzoic acid impurity?
A4: Yes, a basic wash is an effective preliminary purification step to remove acidic impurities like 4-(2-Chlorophenoxy)benzoic acid.[3][4] The acid will be converted to its water-soluble carboxylate salt, which can then be separated in the aqueous layer. However, this will not remove non-acidic impurities.
Troubleshooting Purification Challenges
Issue 1: Oily Product After Recrystallization
Symptom: The product does not crystallize and instead separates as an oil.
Probable Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inappropriate Solvent | The melting point of this compound (reported as 54-60°C) is relatively low.[6] If the boiling point of the recrystallization solvent is too high, the compound may melt before it dissolves, leading to "oiling out." | Select a solvent or solvent system with a lower boiling point. Consider mixtures like ethanol/water or hexane/ethyl acetate.[5] |
| High Impurity Load | A high concentration of impurities can depress the melting point of the mixture and interfere with crystal lattice formation. | 1. Perform a pre-purification step, such as a basic wash, to remove acidic impurities. 2. Consider an initial purification by column chromatography to remove the bulk of the impurities before a final recrystallization.[5] |
| Cooling Too Rapidly | Rapid cooling does not allow sufficient time for orderly crystal lattice formation, often trapping impurities and leading to an oily precipitate. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Gentle stirring can sometimes promote crystallization. |
Issue 2: Poor Separation During Column Chromatography
Symptom: The product co-elutes with impurities, resulting in impure fractions.
Probable Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Incorrect Solvent System | The polarity of the eluent is not optimized to achieve differential migration of the product and impurities on the stationary phase. | 1. TLC Analysis: Systematically test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/hexane) using Thin Layer Chromatography (TLC) to identify a system that provides good separation (ΔRf > 0.2) between the product and impurities.[5] 2. Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to elute compounds of increasing polarity sequentially. |
| Column Overloading | Applying too much crude material to the column leads to broad, overlapping bands that are impossible to separate effectively. | As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Aldehyde Instability on Silica Gel | Silica gel is slightly acidic and can sometimes cause decomposition or oxidation of sensitive aldehydes.[4] | 1. Neutralize the Eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[4] 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4] |
Issue 3: Low Yield After Purification
Symptom: The final isolated yield of pure this compound is significantly lower than expected.
Probable Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Product Loss During Washes | The product may have some solubility in the aqueous wash solutions, leading to losses during extractions. | Minimize the volume of aqueous washes and perform back-extractions of the aqueous layers with the organic solvent to recover any dissolved product. |
| Premature Crystallization (Recrystallization) | If the hot, saturated solution cools too quickly during filtration to remove insoluble impurities, the product will crystallize prematurely on the filter paper. | Use a heated funnel or preheat the filtration apparatus to prevent premature crystallization.[5] |
| Using Too Much Solvent (Recrystallization) | Using an excessive amount of hot solvent to dissolve the crude product will result in a lower recovery upon cooling, as more product will remain in the solution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and should be optimized based on the specific impurity profile of your reaction mixture.
-
Preliminary Wash:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a 5% aqueous sodium bicarbonate or sodium carbonate solution to remove any 4-(2-Chlorophenoxy)benzoic acid.[3]
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) until the solid just dissolves.[5][7]
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the crystal surface.[5]
-
Dry the purified crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography
This protocol should be preceded by TLC analysis to determine the optimal eluent system.
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel to protect the surface.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
Carefully load the sample onto the top of the silica gel.
-
Add another thin layer of sand on top of the sample.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions and monitor their composition by TLC.
-
If necessary, gradually increase the polarity of the eluent to elute the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizing the Purification Workflow
Caption: Purification workflow for this compound.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- BenchChem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Magritek. (n.d.). Column Chromatography.
- Chem-Impex. (n.d.). 2-(4-Chlorophenoxy)benzaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PubChem. (n.d.). 4-(2-Chloroethoxy)benzaldehyde.
- PubChem. (n.d.). 3-(4-Chlorophenoxy)benzaldehyde.
- Hefei TNJ Chemical Industry Co.,Ltd. (n.d.). How to purify Benzaldehyde (CAS: 100-52-7) to remove the Benzoic acid after long time stock?.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- Wikipedia. (n.d.). Ullmann condensation.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- ChemicalBook. (n.d.). 4-(4-CHLOROPHENOXY)BENZALDEHYDE.
- LabXchange. (2024). Synthesis, Distillation, & Recrystallization.
- Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5).
- chemeurope.com. (n.d.). Ullmann condensation.
- Google Patents. (n.d.). US4212829A - Preparation of m-(p-bromophenoxy)benzaldehyde.
- Google Patents. (n.d.). US9018421B2 - Separation of aromatic aldehydes.
- PubChemLite. (n.d.). 2-(4-chlorophenoxy)benzaldehyde (C13H9ClO2).
- Santa Cruz Biotechnology. (n.d.). This compound.
- ChemicalBook. (n.d.). 3-(4-CHLOROPHENOXY)BENZALDEHYDE synthesis.
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
- Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE.
- Organic Letters. (2002). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- ChemBK. (n.d.). 4-(3-CHLOROPHENOXY)BENZALDEHYDE.
- Sigma-Aldrich. (n.d.). 4-(3-Chlorophenoxy)benzaldehyde 95.
- Wikipedia. (n.d.). 4-Chlorobenzaldehyde.
- PubChemLite. (n.d.). 4-(4-chlorophenoxy)benzaldehyde (C13H9ClO2).
Sources
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- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Common byproducts in diaryl ether synthesis using copper catalysts
Welcome to the technical support center for copper-catalyzed diaryl ether synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this powerful C-O coupling reaction. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common side reactions and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in copper-catalyzed diaryl ether synthesis (Ullmann-type reactions)?
A: When performing a copper-catalyzed diaryl ether synthesis, particularly under Ullmann or Ullmann-type conditions, three major byproducts frequently complicate product purification and reduce yields:
-
Biaryl Homocoupling: The coupling of two aryl halide molecules to form a biaryl (Ar-Ar) is a classic side reaction known as the Ullmann reaction.[1][2]
-
Hydrodehalogenation: The reduction of the aryl halide starting material to the corresponding arene (Ar-H) is another common pathway.[3][4]
-
Phenol Formation: The generation of phenol from the aryl halide, often through hydroxylation, can occur, particularly if moisture is present.[4]
The prevalence of these byproducts is highly dependent on reaction conditions such as temperature, solvent, base, and the choice of copper source and ligand.[5]
Q2: Why do traditional Ullmann reactions require harsh conditions, and how does this lead to byproducts?
A: Traditional Ullmann condensations required high temperatures (often >200 °C) and stoichiometric amounts of copper powder because metallic copper has low reactivity and solubility.[1][5] These harsh conditions promote side reactions. High thermal energy can induce radical pathways, leading to homocoupling of the aryl halide.[6] Furthermore, polar aprotic solvents like DMF, often used in these reactions, can be a source of hydrogen for the hydrodehalogenation side reaction, especially at elevated temperatures.[1] The development of soluble copper(I) catalysts paired with specific ligands has been a major advance, allowing these reactions to proceed at much lower temperatures (as low as room temperature in some cases), thereby significantly reducing byproduct formation.[7][8]
Q3: What is the fundamental role of a ligand in modern copper-catalyzed C-O coupling?
A: Ligands are critical for achieving high efficiency and selectivity in modern copper-catalyzed etherifications. Their primary roles are:
-
Solubilize the Copper Catalyst: Ligands like diamines, amino acids, or phenanthrolines coordinate to the copper ion, creating a soluble complex in organic solvents.[4][7] This increases the concentration of the active catalytic species.
-
Modulate Reactivity: Ligands tune the electronic properties and steric environment of the copper center. This facilitates the key steps of the catalytic cycle—oxidative addition of the aryl halide to the Cu(I) complex and the subsequent reductive elimination of the diaryl ether product.[9]
-
Suppress Side Reactions: By stabilizing the key [Ar-Cu(III)-OAr'] intermediate, a suitable ligand can promote the desired reductive elimination over competing pathways like homocoupling or reduction.[10][11]
Troubleshooting Guide: Common Byproducts & Mitigation Strategies
This section provides a detailed, problem-oriented guide to addressing specific byproducts encountered during your experiments.
Problem 1: Significant formation of biaryl homocoupling product (Ar-Ar).
Q: My primary impurity is the dimer of my aryl halide. What is causing this, and how can I minimize it?
A: Mechanistic Cause & Explanation
The formation of a biaryl byproduct (Ar-Ar) is a classic Ullmann coupling side reaction.[2] It typically occurs through one of two primary pathways that compete with the desired C-O coupling:
-
Reaction with a Second Aryl Halide: The organocopper intermediate (Ar-Cu-L) can undergo a second oxidative addition with another molecule of the aryl halide, followed by reductive elimination to form the Ar-Ar bond.
-
Disproportionation: Two molecules of the organocopper intermediate can disproportionate to yield the biaryl and Cu(0).
These pathways are particularly favored under harsh conditions (high temperatures, no ligand) or when the concentration of the active copper phenoxide intermediate is low.
DOT Script of Competing Pathways
Sources
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction | PPTX [slideshare.net]
- 7. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Ortho-Substituted Diaryl Ether Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of sterically hindered diaryl ethers, particularly those with ortho-substituents. The inherent steric clash in these motifs presents a significant synthetic hurdle, often leading to frustratingly low yields. This resource provides in-depth, causality-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: My diaryl ether synthesis is giving me a very low yield or failing completely. What are the absolute first things I should check?
Before diving into complex mechanistic problems, it's crucial to rule out common experimental errors. These factors are often overlooked but are frequent culprits for reaction failure.
-
Purity of Starting Materials: Are your phenol and aryl halide free of impurities? Trace amounts of water or other nucleophiles can consume your base or poison the catalyst. Verify purity by NMR or LC-MS.
-
Solvent and Reagent Quality: Anhydrous conditions are critical, especially for organometallic cross-coupling reactions. Ensure your solvents are freshly dried using an appropriate method (e.g., distillation from a drying agent or passage through a solvent purification system). Bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic; use a fresh bottle or a freshly opened container from a glovebox.
-
Inert Atmosphere Integrity: Both Ullmann (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) reactions are sensitive to oxygen. Ensure your reaction setup was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact throughout the reaction. A poorly sealed septum or a leak in your manifold can kill your catalyst.
-
Reaction Temperature: Was the internal temperature of the reaction vessel correct? Use a calibrated thermometer placed in the reaction block or oil bath. For microwave-assisted reactions, ensure the temperature sensor is functioning correctly. Classical Ullmann reactions, for instance, often require high temperatures (125-220 °C) to proceed, and insufficient heating will result in low conversion[1][2].
Here is a logical workflow to begin your troubleshooting process:
Caption: Steric clash from ortho-substituents hinders metal coordination.
1. Ullmann Condensation (Copper-Catalyzed)
The classical Ullmann reaction requires harsh conditions, but modern variations have improved its scope. However, hindered substrates remain a challenge. [2][3] Q2: I'm using a standard CuI/base system for my ortho-substituted substrates, but the reaction is extremely slow and the yield is poor. Why?
The traditional Ullmann condensation often fails for hindered substrates due to the low solubility of copper salts and the difficulty of both the oxidative addition and reductive elimination steps. The ortho-substituent can prevent the aryl halide from approaching the copper center and also destabilize the transition state for C-O bond formation.
Troubleshooting Steps & Solutions:
-
Introduce a Ligand: This is the most critical improvement for hindered couplings. Ligands solubilize the copper catalyst and accelerate the key catalytic steps.
-
Picolinic Acid: An excellent and inexpensive ligand that has been shown to be effective in the synthesis of hindered diaryl ethers. [1] * N,N-Dimethylglycine: This amino acid ligand can significantly lower the required reaction temperature, often to around 90 °C, which can improve functional group tolerance. [4] * Phenanthrolines: These ligands are also highly effective but can be more expensive.
-
-
Change the Base: The choice of base is critical. While K₂CO₃ is common, it is often not strong or soluble enough for challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): This is often the base of choice. The higher solubility of the cesium phenoxide intermediate is believed to increase its nucleophilicity and accelerate the reaction. [5][6] * Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is also highly effective, particularly in DMSO. [1]
-
-
Optimize the Solvent: High-boiling polar aprotic solvents are typically required.
-
Vary the Copper Source: While CuI is most common, other sources can sometimes provide better results. Cu₂O and copper nanoparticles have also been used effectively. [6][7]Phenols with electron-donating groups tend to give better yields, while those with electron-withdrawing groups can be more challenging. [7]
2. Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)
The Buchwald-Hartwig amination has a C-O coupling variant that is often more versatile and occurs under milder conditions than the Ullmann reaction. [8][9]However, success with ortho-substituted partners is highly dependent on the choice of ligand.
Q3: My Buchwald-Hartwig reaction works for simple aryl bromides but fails with my 2,6-disubstituted analogue. What is the role of the phosphine ligand here?
The phosphine ligand is arguably the most important variable in a challenging Buchwald-Hartwig coupling. For hindered substrates, the ligand must be both bulky and electron-rich .
-
Why Bulky? A bulky ligand promotes the final, C-O bond-forming reductive elimination step. The steric bulk forces the aryl group and the phenoxide into close proximity on the palladium center, facilitating their coupling and release from the catalyst.
-
Why Electron-Rich? An electron-rich ligand (typically with alkyl groups like tert-butyl or cyclohexyl on the phosphorus) accelerates the initial, rate-limiting oxidative addition of the aryl halide to the Pd(0) center.
Troubleshooting Steps & Solutions:
-
Select an Advanced Ligand: First-generation ligands like P(o-tolyl)₃ are generally ineffective for this chemistry. [8]You must use modern, specialized biarylphosphine ligands.
| Ligand Type | Example Ligands | Key Features & When to Use |
| Dialkylbiarylphosphines | RuPhos, BrettPhos, JohnPhos | Highly electron-rich and bulky. The go-to choice for sterically demanding C-O couplings. They excel at promoting both oxidative addition and reductive elimination. [10] |
| Josiphos-type | Cy-tBu-Josiphos | Ferrocene-based ligands that are very effective, particularly for coupling with alkylamines, but their principles apply to hindered C-O couplings as well. [11] |
| Wide Bite-Angle Ligands | Xantphos | While popular, Xantphos often shows lower average yields for challenging couplings compared to modern biarylphosphine ligands. [11]It can be a starting point but should be quickly replaced if yields are low. |
-
Optimize the Base and Solvent:
-
Base: Strong, non-nucleophilic bases are standard. NaOtBu is very common, but LiHMDS can be used for substrates with base-sensitive functional groups like esters. [12]Weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective, especially at slightly higher temperatures. * Solvent: Anhydrous toluene or 1,4-dioxane are the most common solvents. [13]
-
-
Choose the Right Palladium Precatalyst: While Pd₂(dba)₃ or Pd(OAc)₂ are often used, modern precatalysts (e.g., G3 or G4 Buchwald precatalysts) can offer better performance. These precatalysts are air-stable and form the active Pd(0) species more efficiently and reliably. [14]
3. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, metal-free method but has strict electronic requirements.
Q4: I am attempting an SNAr reaction with an ortho-substituted aryl fluoride, but I see no product. Is this the right method?
An SNAr reaction is only viable if the aryl halide is "activated" by potent electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (e.g., -NO₂, -CN, -SO₂CF₃). [15]These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex. If your aryl halide is electron-neutral or electron-rich, an SNAr reaction will almost certainly fail.
Troubleshooting Steps & Solutions:
-
Assess Substrate Electronics: Verify that you have a strong EWG ortho or para to your leaving group. A substituent at the meta position has a much weaker effect.
-
Leaving Group Choice: The reactivity order is generally F > Cl > Br > I. Aryl fluorides are often the best substrates for SNAr.
-
Solvent is Key: The reaction requires a polar aprotic solvent to stabilize the charged intermediate and solvate the cation of the phenoxide salt.
-
DMSO, DMF, NMP: These are the best choices. [16]Reactions often fail in less polar solvents like THF or toluene.
-
-
Base: A strong base (e.g., NaH, K₂CO₃) is needed to fully deprotonate the phenol, generating a potent phenoxide nucleophile.
Advanced Strategies & Alternative Routes
Q5: I've tried optimizing my Ullmann and Buchwald-Hartwig reactions with multiple ligands and bases, but the yield for my di-ortho-substituted ether is still below 30%. What else can I try?
When standard cross-coupling fails due to extreme steric hindrance, it may be time to consider alternative strategies.
-
Transition-Metal-Free Arylation with Diaryliodonium Salts: This method is exceptionally effective for creating highly congested ethers. [17][18]Diaryliodonium salts are hypervalent iodine reagents that can arylate alcohols and phenols under mild, metal-free conditions. This approach is particularly useful for transferring sterically demanding aryl groups. [17][18]2. Decarbonylative Ether Synthesis: This innovative approach involves the palladium- or nickel-catalyzed decarbonylative coupling of an aromatic ester. [19]This pathway avoids the direct coupling of a phenol and aryl halide, offering a completely different mechanistic route that may bypass the steric limitations of traditional methods. This method has been shown to tolerate ortho-substituted aryl groups. [19]
Key Experimental Protocol
Optimized Protocol for Ligand-Accelerated Ullmann Synthesis of a Hindered Diaryl Ether
This protocol is a robust starting point for a challenging coupling between an ortho-substituted phenol and an ortho-substituted aryl iodide.
Materials:
-
ortho-Substituted Phenol (1.0 equiv)
-
ortho-Substituted Aryl Iodide (1.2 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Picolinic Acid (20 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (10 mol%), picolinic acid (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add the ortho-substituted phenol (1.0 equiv), followed by the ortho-substituted aryl iodide (1.2 equiv), and finally anhydrous DMSO via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 120-130 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (3x) and then with brine. The aqueous washes help remove the DMSO and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired diaryl ether.
References
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. [Link]
- Jinbao Xiang, et al. (2020).
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). PMC - NIH. [Link]
- Synthesis of sterically hindered secondary diarylamines. (n.d.).
-
Lindstedt, E., Stridfeldt, E., & Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Chemistry Portal. [Link]
- The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. (1998). Journal of the American Chemical Society.
- Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (n.d.).
-
Kakinuma, Y., Moriyama, K., & Togo, H. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Organic Chemistry Portal. [Link]
- Enantioselective synthesis of hindered cyclic dialkyl ethers via catalytic oxa-Michael/Michael desymmetriz
-
Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. (2017). ACS Publications. [Link]
- Synthetic Methods for Diaryl Ether Preparation Using Aryl
- A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. (2004). Organic Letters.
-
Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]
-
Lindstedt, E., et al. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. [Link]
- The Ullmann Ether Condensation. (2025).
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. (2003). ACS Publications. [Link]
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). CORE.
- Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. (n.d.).
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions... (n.d.). PMC - NIH. [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction... (2020). ResearchGate. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Royal Society of Chemistry.
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Chemical Health Risks.
-
Buchwald-Hartwig coupling. (2019). YouTube. [Link]
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions... (n.d.).
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents... (n.d.). arkat-usa.org. [Link]
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). WordPress.
- A General Method to Access Sterically Hindered and Complex Ethers. (2025).
- Ullmann reaction of substituted aryl halide and phenol compound. (n.d.).
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress.
- A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (n.d.). SciELO México.
-
Ullmann Condensation. (n.d.). SynArchive. [Link]
Sources
- 1. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 17. Mild Synthesis of Sterically Congested Alkyl Aryl Ethers [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for 4-(2-Chlorophenoxy)benzaldehyde Synthesis
My initial search has provided a good foundation for building the technical support center. I have information on:
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The general principles of Ullmann condensation for diaryl ether synthesis.
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The importance of copper catalysts (Cu(I) being the active species) and the evolution from stoichiometric copper powder to modern catalytic systems.
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The crucial role of ligands (e.-g., amino acids like N,N-dimethylglycine, diamines, and more recent oxalic diamides) in improving reaction conditions (lower temperatures, lower catalyst loading) and substrate scope.
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Common solvents (DMF, DMSO, NMP, toluene) and bases (K2CO3, Cs2CO3, KOH).
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Typical problems encountered, such as low yield, side reactions (dehalogenation, homocoupling), and catalyst deactivation.
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Troubleshooting steps, including using fresh catalyst, ensuring anhydrous and inert conditions, and screening ligands/bases/solvents.
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The mechanism of the Ullmann reaction, involving oxidative addition and reductive elimination.
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Some specific examples of catalyst systems for diaryl ether synthesis.
However, I need to find more specific information directly related to the synthesis of 4-(2-Chlorophenoxy)benzaldehyde . The current results are general to Ullmann reactions. I need to find papers or patents that describe this specific transformation or very similar ones (e.g., coupling of a substituted 4-halobenzaldehyde with a substituted phenol). This will allow me to provide more targeted advice on catalyst selection and troubleshooting.
Therefore, I will update my plan to include more focused searches. After that, I will proceed with structuring the content, creating the visualizations, and writing the full guide.The second round of searches was much more fruitful and provided specific information relevant to the synthesis of molecules very similar to this compound. I found several papers discussing the O-arylation of phenols with activated aryl halides, including 4-nitrobenzaldehyde, which is a good proxy for 4-halobenzaldehydes due to the electron-withdrawing nature of the aldehyde/nitro group.
Here's a summary of the key new information:
-
Catalyst Systems for Activated Aryl Halides: I found examples of Cu-MOF-74, a heterogeneous catalyst, being used successfully for the ligand-free coupling of 4-nitrobenzaldehyde and phenol. This is highly relevant as it deals with an aldehyde-functionalized aryl electrophile.
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Reaction Conditions: These papers specify reaction conditions: DMF as solvent, K2CO3 as the base, and temperatures around 120°C. They also explore the influence of different substituents on the phenol, which is useful for understanding the reactivity of 2-chlorophenol.
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Troubleshooting Insights: The general troubleshooting guides for Ullmann reactions are still very relevant. Issues like reductive dehalogenation are common, especially with functionalized aryl halides. The importance of ligand screening (e.g., N,N-dimethylglycine, picolinic acid) and anhydrous conditions is reinforced.
-
Aldehyde Group Reactivity: The search results implicitly confirm that the aldehyde group is tolerated under these Ullmann conditions, which is a critical piece of information for the user. One of the documents also mentions potential side reactions of the aldehyde group (oxidation/reduction) under harsh conditions, which is a valuable troubleshooting point.
I believe I now have sufficient, targeted information to construct a high-quality, authoritative technical support guide. I can create a detailed FAQ and troubleshooting section that directly addresses the challenges of synthesizing this compound, recommend specific catalyst systems and conditions based on analogous reactions, and explain the scientific reasoning behind these recommendations. I can proceed with structuring and writing the content as originally planned.
Welcome to the technical support guide for the efficient synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on catalyst selection and to troubleshoot common issues encountered during this specific Ullmann condensation reaction. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring you can optimize your synthetic route with confidence.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical compounds, is most commonly achieved via an Ullmann condensation. This reaction forms a diaryl ether bond between 2-chlorophenol and a 4-halobenzaldehyde (typically 4-fluorobenzaldehyde or 4-chlorobenzaldehyde).
While the Ullmann reaction is a classic and powerful tool for C-O bond formation, its success is highly dependent on the catalytic system.[1] The presence of an electron-withdrawing aldehyde group on one of the aryl partners and a potentially coordinating chloro-substituent on the other introduces specific challenges that require careful catalyst and condition selection to achieve high yields and minimize side reactions. This guide provides a framework for navigating these challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis.
Q1: What is the best general approach for synthesizing this compound? The most effective and widely used method is a copper-catalyzed Ullmann-type cross-coupling reaction between 2-chlorophenol and an activated 4-halobenzaldehyde, such as 4-fluorobenzaldehyde or 4-chlorobenzaldehyde.[2] Modern protocols utilize a copper(I) source in combination with a chelating ligand to achieve high efficiency under milder conditions than the classical Ullmann reaction.[3]
Q2: Why is a ligand necessary for this reaction? Ligands play a crucial role in modern Ullmann reactions.[3] They stabilize the active Cu(I) catalytic species, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. For a substrate like 4-halobenzaldehyde, a suitable ligand is essential to lower the activation energy, allowing the reaction to proceed at lower temperatures (e.g., 90-140°C) and preventing the degradation of the sensitive aldehyde functional group.[4]
Q3: Which copper source is most effective? Copper(I) salts such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are generally the most effective precatalysts, as the active species in the Ullmann cycle is considered to be Cu(I).[2] While Cu(II) sources can sometimes be used, they require in-situ reduction, which can add complexity. Using a fresh, high-purity Cu(I) source is critical for reproducibility.
Q4: Can I use palladium catalysis instead of copper? Yes, palladium-catalyzed Buchwald-Hartwig amination protocols have been adapted for diaryl ether synthesis.[5] However, these methods often require more expensive and air-sensitive phosphine ligands. For the specific transformation to this compound, copper-catalyzed Ullmann coupling is generally more cost-effective and operationally simpler.[5]
Q5: What are the primary safety concerns for this reaction? The primary concerns involve the use of high-boiling polar aprotic solvents like DMF or DMSO, which have specific handling and disposal requirements. Additionally, the reaction is typically run under an inert atmosphere at elevated temperatures, requiring appropriate glassware and heating apparatus. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
Catalyst System Selection Guide
The choice of catalyst, ligand, base, and solvent is interconnected and critical for success. The aldehyde functional group makes the aryl halide substrate electron-deficient, which generally favors the reaction.
Core Reaction Pathway
The synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution, commonly known as the Ullmann condensation for diaryl ether synthesis.
Caption: Key components for Ullmann synthesis.
Comparison of Catalytic Systems
The table below summarizes promising catalytic systems for this transformation, based on literature precedents for similar electron-deficient aryl halides.
| Catalyst System Component | Option 1: Amino Acid Ligand | Option 2: Diamine Ligand | Option 3: Heterogeneous MOF | Justification & Comments |
| Copper Source | CuI (5-10 mol%) | CuI (5-10 mol%) | Cu-MOF-74 (5 mol%) | CuI is a reliable, inexpensive Cu(I) source. Cu-MOF-74 offers ligand-free conditions and recyclability.[6] |
| Ligand | N,N-Dimethylglycine (20 mol%) | picolinic acid (20 mol%) | None | N,N-Dimethylglycine is a proven, robust ligand for O-arylation.[7] Picolinic acid is effective for hindered systems.[4] |
| Base | K₂CO₃ or K₃PO₄ (2 equiv.) | K₃PO₄ (2 equiv.) | K₂CO₃ (1-2 equiv.) | K₃PO₄ is a strong, non-nucleophilic base effective in DMSO.[4] K₂CO₃ is a standard, milder choice often used in DMF.[6] |
| Solvent | DMSO | DMSO | DMF | DMSO and DMF are excellent polar aprotic solvents for solubilizing the phenoxide and catalyst complex.[6][7] |
| Temperature | 90-120 °C | 110-130 °C | 120 °C | Modern ligand systems allow for significantly lower temperatures than classical Ullmann reactions.[3] |
| Pros | Cost-effective, well-documented. | Excellent for hindered substrates. | Recyclable catalyst, ligand-free. | |
| Cons | May require optimization. | Ligand can be more expensive. | MOF synthesis required, may have lower turnover numbers. |
Troubleshooting Guide
This section is structured to help you diagnose and solve specific problems you may encounter during your experiment.
Caption: Troubleshooting workflow for low yield.
Issue 1: Low or No Yield of the Desired Diaryl Ether
-
Question: My reaction shows very little conversion of the starting materials to the desired this compound after the specified time. What should I check first?
-
Answer: Low or no yield is the most common issue and can stem from several sources.
-
Catalyst Inactivity: The active catalyst is Cu(I). If you are using a copper(I) source like CuI, ensure it is fresh and has been stored properly under inert gas. Old bottles may contain significant amounts of oxidized, inactive Cu(II).
-
Atmosphere: Ullmann reactions are sensitive to oxygen, which can deactivate the copper catalyst. Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon) and that your solvent was properly degassed before use.
-
Reagent Purity & Water Content: The presence of water is detrimental. It can lead to a side reaction where the 4-halobenzaldehyde is reduced (dehalogenation) and can also inactivate bases like K₂CO₃.[7] Use anhydrous solvents and ensure your phenol and base are as dry as possible.
-
Temperature: While modern protocols are milder, these reactions still require sufficient thermal energy. If you see no conversion, consider increasing the temperature in 10-15 °C increments. A typical range is 110-140 °C.
-
Issue 2: Significant Formation of 4-Chlorobenzaldehyde (Dehalogenation Byproduct)
-
Question: My main byproduct is 4-chlorobenzaldehyde (from 4-fluorobenzaldehyde starting material) or benzaldehyde (from 4-chlorobenzaldehyde starting material). How do I prevent this?
-
Answer: This side reaction is called reductive dehalogenation. The hydrogen atom can come from trace water, the solvent, or the phenol itself.
-
Ensure Anhydrous Conditions: This is the most critical step. Dry your solvent over molecular sieves or by distillation. Ensure all glassware is oven-dried.
-
Optimize the Ligand: The ligand's job is to promote the desired C-O coupling over side reactions. If dehalogenation is significant, your chosen ligand may not be effective enough. Screening a different class of ligand is a good strategy. For example, if N,N-dimethylglycine is failing, try picolinic acid.[4][7]
-
Issue 3: Formation of Homocoupled Biphenyl Byproduct
-
Question: I am observing the formation of 4,4'-diformyldiphenyl, the homocoupling product of my 4-halobenzaldehyde. How can this be suppressed?
-
Answer: Homocoupling occurs when two molecules of the aryl halide react with each other. This often competes with the desired cross-coupling reaction.
-
Ligand Choice: An effective ligand will accelerate the cross-coupling pathway, making it kinetically favored over homocoupling. This is another reason why ligand screening is important.
-
Stoichiometry: Using a slight excess of the phenol (e.g., 1.2 to 1.5 equivalents) can help ensure the copper intermediate is more likely to react with the phenoxide than with another molecule of the aryl halide.
-
Issue 4: Reaction Stalls or Turns Black/Precipitates
-
Question: The reaction mixture turned very dark or black early on, and the reaction seems to have stopped. What does this indicate?
-
Answer: A rapid color change to black and the formation of a precipitate often indicates catalyst decomposition, where the soluble Cu(I) species has crashed out of solution as inactive copper oxides or metallic copper.
-
Check Ligand and Base: The ligand and base work together to keep the copper soluble and active. Ensure the ligand is present in the correct ratio (typically 2x the copper concentration). The base may also be inappropriate for the chosen solvent, leading to poor solubility of the intermediates.
-
Temperature Control: While higher temperatures can increase reaction rates, excessively high temperatures can accelerate catalyst decomposition. Ensure your reaction is not overheating. If using an oil bath, measure the internal reaction temperature.
-
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound using a well-established N,N-dimethylglycine-ligated copper catalyst system.
Reagents:
-
4-Fluorobenzaldehyde (1.0 equiv)
-
2-Chlorophenol (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N-Dimethylglycine (0.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add 2-chlorophenol (1.2 equiv) followed by 4-fluorobenzaldehyde (1.0 equiv) via syringe.
-
Solvent Addition: Add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 120 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with 1 M NaOH (to remove excess phenol) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
-
BenchChem. (2025). Technical Support Center: Ullmann Diaryl Ether Synthesis.
-
Rojas-Buzo, S., et al. (2017). A Recyclable Cu-MOF-74 Catalyst for the Ligand-Free O-Arylation Reaction of 4-Nitrobenzaldehyde and Phenol. Catalysts, 7(6), 183.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction.
-
Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
-
Anderson, K. W., et al. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 128(33), 10694–10695.
-
Wikipedia. (2023). Ullmann reaction.
-
Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.
-
Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
-
Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Modern Arylating Reagents.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Universal Method for Aryl-Element Bond Formation. Chemical Reviews, 100(8), 3009-3066.
-
Sperotto, E., et al. (2011). The Mechanism of the Ullmann Reaction. Dalton Transactions, 40(39), 9954-9966.
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799-3802.
-
Gelman, D., & Jiang, L. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122.
Sources
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(2-Chlorophenoxy)benzaldehyde
A Guide to Minimizing Homocoupling Side Reactions
Welcome to the Technical Support Center for the synthesis of 4-(2-Chlorophenoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this important diaryl ether intermediate. Our focus is to address the persistent challenge of homocoupling and other side reactions, ensuring a higher yield and purity of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Ullmann and Buchwald-Hartwig couplings.
Q1: I am observing a significant amount of biaryl byproduct from the homocoupling of my aryl halide. What are the primary causes and how can I minimize it?
A1: Homocoupling is a common side reaction in both Ullmann and Buchwald-Hartwig couplings, leading to the formation of symmetrical biaryls (e.g., 4,4'-diformyldiphenyl or 2,2'-dichlorobiphenyl). This side reaction reduces the yield of the desired this compound and complicates purification.
Primary Causes:
-
In Ullmann Condensation: The mechanism often involves the formation of an organocopper intermediate. This intermediate can react with another molecule of the aryl halide, leading to homocoupling.[1][2] This is particularly prevalent at higher temperatures, which are often required for traditional Ullmann reactions.[3]
-
In Buchwald-Hartwig Coupling: The presence of Pd(0) species can catalyze the homocoupling of aryl halides. This can be exacerbated by suboptimal ligand choice or reaction conditions that favor the oxidative addition of two aryl halide molecules to the palladium center.
-
Presence of Oxygen: Trace amounts of oxygen can promote oxidative homocoupling of the organometallic intermediates in both reaction types.
Troubleshooting & Optimization Strategies:
-
Strictly Anaerobic Conditions: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.
-
Ligand Selection (Ullmann): The addition of appropriate ligands can significantly suppress homocoupling by stabilizing the copper catalyst and promoting the desired cross-coupling pathway. For electron-poor aryl bromides, ligands like N,N-dimethylglycine have proven effective.[4] A screening of structurally diverse ligands may be necessary to find the optimal one for your specific substrate combination.
-
Ligand Selection (Buchwald-Hartwig): Bulky, electron-rich phosphine ligands are crucial for promoting the desired reductive elimination to form the C-O bond over competing side reactions.[5][6] The choice of ligand can dramatically influence the reaction rate and selectivity.[2]
-
Temperature Control: While Ullmann reactions often require heat, excessively high temperatures can favor homocoupling.[3] If possible, screen for a ligand that allows for a lower reaction temperature. For Buchwald-Hartwig reactions, temperatures are generally milder, but optimization is still key.[6]
-
Base Selection: The choice of base can influence the reaction outcome. In Ullmann reactions, weaker bases like K₂CO₃ are often used in non-polar solvents, and their optimal concentration is crucial.[1] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are common, but their strength can sometimes promote side reactions.[6]
Q2: My reaction is sluggish or not proceeding to completion. What are the likely reasons?
A2: Low conversion can be frustrating. Several factors can contribute to a stalled reaction.
Potential Causes and Solutions:
-
Catalyst Inactivity:
-
Copper (Ullmann): Copper(I) salts can oxidize over time. Use fresh, high-purity copper sources.
-
Palladium (Buchwald-Hartwig): The active Pd(0) species can be sensitive. Ensure proper handling and use of high-quality pre-catalysts.
-
-
Sub-optimal Ligand: The ligand may not be suitable for your specific substrates. A ligand screening is often a valuable optimization step.[4]
-
Incorrect Base: The base is critical for deprotonating the phenol and facilitating the catalytic cycle. The choice of base is highly dependent on the solvent and substrates.[1][7] For instance, in some Ullmann systems, potassium bases have shown superior performance over cesium or sodium bases in toluene.[1]
-
Solvent Effects: The solvent plays a crucial role in solubility and reactivity. For Ullmann O-arylation, non-polar solvents like toluene or xylene can be more effective than polar aprotic solvents in certain cases.[1] In Buchwald-Hartwig reactions, aprotic solvents like toluene or dioxane are commonly used.[6]
-
Insufficient Temperature: Traditional Ullmann reactions often require temperatures above 150 °C.[8] Ligand-assisted protocols can often be run at lower temperatures (80-120 °C). Buchwald-Hartwig reactions are generally run at milder temperatures (25-120 °C).[6]
Q3: I am observing significant dehalogenation of my aryl halide starting material. How can I prevent this?
A3: Dehalogenation, the reduction of the aryl halide to the corresponding arene (e.g., benzaldehyde from 4-bromobenzaldehyde), is another common side reaction that competes with the desired cross-coupling.
Potential Causes and Solutions:
-
Source of Protons: The hydrogen atom for dehalogenation can come from trace water, the solvent, or even the phenol itself.
-
Solution: Use rigorously dried solvents and reagents. Running the reaction under a dry, inert atmosphere is critical.
-
-
Slow Cross-Coupling: If the desired C-O bond formation is slow, dehalogenation can become a more prominent pathway.
-
Solution: Optimize the reaction conditions (catalyst, ligand, base, temperature) to accelerate the rate of the desired cross-coupling reaction, thereby outcompeting the dehalogenation pathway. The addition of an effective ligand is often key.
-
Mechanistic Insights: Cross-Coupling vs. Homocoupling
Understanding the reaction mechanisms is crucial for effective troubleshooting. Below are simplified catalytic cycles for the desired cross-coupling and the competing homocoupling side reaction in both Ullmann and Buchwald-Hartwig syntheses.
Ullmann Condensation
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent and base on 4-(2-Chlorophenoxy)benzaldehyde formation
Welcome to the technical support guide for the synthesis of 4-(2-Chlorophenoxy)benzaldehyde. This resource is designed for researchers and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions regarding this specific Ullmann condensation reaction. Our goal is to empower you with the technical knowledge to overcome common challenges and achieve high-yield, high-purity synthesis.
Introduction: The Ullmann Condensation for Diaryl Ether Synthesis
The formation of the diaryl ether bond in this compound via the copper-catalyzed Ullmann condensation is a powerful but often challenging transformation.[1] The reaction typically involves the coupling of an aryl halide (in this case, a 4-halobenzaldehyde derivative) with a phenol (2-chlorophenol) in the presence of a copper catalyst and a base.[2] While conceptually straightforward, the reaction's success is highly sensitive to a range of parameters, including the choice of solvent, the nature of the base, the activity of the copper catalyst, and the reaction temperature.[3][4]
This guide provides a systematic approach to navigating these variables, explaining the causality behind each experimental choice to ensure robust and reproducible outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common problems encountered during the synthesis of this compound in a direct question-and-answer format.
Question: Why is my reaction showing low to no yield of this compound?
Answer: This is the most frequent issue and can be attributed to several factors. A systematic check of the following is recommended:
-
Catalyst Inactivity: The active catalyst is the Cu(I) species.[5] Copper(I) salts like CuI are susceptible to air oxidation to the inactive Cu(II) state.
-
Solution: Use a fresh bottle of a high-purity copper(I) source (e.g., CuI, CuBr, Cu₂O).[6] If you suspect your catalyst is old, purchase a new supply. Storing CuI under an inert atmosphere and in a desiccator can prolong its activity.
-
-
Atmospheric Contamination: The Ullmann reaction is often sensitive to oxygen, which can deactivate the catalyst.[7]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use standard Schlenk techniques or a glovebox. Solvents must be thoroughly degassed prior to use via methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.
-
-
Sub-optimal Base Selection: The base's primary role is to deprotonate 2-chlorophenol to form the reactive phenoxide nucleophile. If the base is too weak or poorly soluble, this crucial first step is inefficient.
-
Solution: Screen different bases. While potassium carbonate (K₂CO₃) is a cost-effective choice, cesium carbonate (Cs₂CO₃) is often superior as it generates a more soluble and dissociated phenoxide in organic solvents.[6] Potassium phosphate (K₃PO₄) is another strong, effective base to consider.
-
-
Incorrect Solvent Choice: The solvent must solubilize the reactants and be stable at the required reaction temperature. Traditional protocols often use high-boiling polar aprotic solvents.[2]
-
Solution: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are common choices that effectively solubilize the phenoxide salt. However, non-polar solvents like toluene or xylene can also be effective, particularly with modern ligand systems, and may simplify product workup.[3]
-
-
Insufficient Temperature: Traditional Ullmann reactions require high temperatures, often in excess of 150 °C, to proceed at a reasonable rate.[2]
-
Solution: If using a high-boiling solvent like DMF or NMP, ensure your reaction temperature is adequate (typically 120-160 °C). If no reaction is observed, incrementally increase the temperature by 10-20 °C. Conversely, if decomposition is observed, the temperature should be lowered. Modern protocols with ligands can often run at lower temperatures (90-120 °C).[8]
-
Question: I am observing significant side products, primarily dehalogenation of my 4-halobenzaldehyde starting material. How can I prevent this?
Answer: Dehalogenation, the reduction of the aryl halide to the corresponding arene (benzaldehyde), is a common side reaction. It is often caused by trace amounts of protic impurities.
-
Primary Cause: The source of the hydrogen atom for dehalogenation is typically residual water in the solvent or adsorbed on the reagents (especially hygroscopic bases like K₂CO₃).
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C overnight) and cool under an inert atmosphere.
-
Dry Reagents & Solvents: Use a high-purity, anhydrous grade solvent. If necessary, dry the solvent over molecular sieves. Dry the base (e.g., K₂CO₃) by heating under vacuum before use.
-
Use a Drying Agent: Adding activated and powdered 3 Å molecular sieves to the reaction mixture can effectively scavenge trace water without interfering with the reaction, thus suppressing the dehalogenation side product.[6]
-
Question: My reaction stalls and does not go to completion, even after extended reaction times. What can I do?
Answer: Stalled reactions often point to catalyst decomposition or inhibition.
-
Potential Causes & Solutions:
-
Ligand Absence/Inappropriateness: While some Ullmann reactions proceed without a ligand, their inclusion is a cornerstone of modern, more efficient protocols. Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle.[5]
-
Action: Introduce a suitable ligand. For O-arylation, simple and inexpensive ligands like L-proline or N,N-dimethylglycine have proven highly effective at accelerating the reaction and allowing for lower temperatures.[8]
-
-
Substrate Inhibition: The aldehyde functionality on the benzaldehyde substrate can potentially coordinate to the copper center, which may inhibit catalytic turnover in some cases.
-
Action: If ligand addition does not resolve the issue, consider a modest increase in catalyst and ligand loading (e.g., from 5 mol% to 10 mol%).
-
-
Process Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting a low-yielding Ullmann condensation for this compound synthesis.
Caption: Simplified catalytic cycle for the Ullmann diaryl ether formation.
Q2: Which halide on the 4-halobenzaldehyde is best: F, Cl, Br, or I?
A2: The reactivity of aryl halides in Ullmann couplings follows the order: I > Br > Cl >> F. [9][10]Therefore, 4-iodobenzaldehyde or 4-bromobenzaldehyde would be significantly more reactive and require milder conditions than 4-chlorobenzaldehyde. Using 4-chlorobenzaldehyde is challenging and typically requires higher temperatures and a more active catalyst system, often including a specific ligand. [4]4-fluorobenzaldehyde is generally unreactive in copper-catalyzed Ullmann reactions but is suitable for nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated by other electron-withdrawing groups.
Q3: How do I choose between different solvents and bases?
A3: The optimal choice depends on your substrate reactivity, desired reaction temperature, and cost considerations. The following tables summarize the key characteristics to guide your decision.
Table 1: Comparison of Common Solvents
| Solvent | Boiling Point (°C) | Type | Advantages | Disadvantages |
| Toluene | 111 | Non-polar | Easy to remove, can be effective with ligands. [3] | Lower reaction temperature, poor solubility of salts. |
| Dioxane | 101 | Polar Aprotic | Moderate boiling point, good solvent for many organics. | Lower temperature, peroxide formation risk. |
| DMF | 153 | Polar Aprotic | High boiling point, excellent salt solubility. [2] | Difficult to remove completely, can decompose at high temp. |
| NMP | 202 | Polar Aprotic | Very high boiling point, excellent salt solubility. [2][11] | Very difficult to remove, high cost. |
Table 2: Comparison of Common Bases
| Base | pKa of Conj. Acid | Strength | Key Characteristics & Use Cases |
| K₂CO₃ | 10.3 | Moderate | Inexpensive and commonly used. [3]Can be less effective than stronger bases; its hygroscopic nature requires drying. |
| K₃PO₄ | 12.3 | Strong | Stronger base than K₂CO₃, often leading to faster reactions. Good choice for less acidic phenols. |
| Cs₂CO₃ | 10.0 | Moderate | Often gives the highest yields due to high solubility of the cesium phenoxide intermediate. [6][9] |
| KOH | 15.7 | Very Strong | Very strong base, can be effective but may promote side reactions due to high basicity and presence of water. [11] |
Optimized Experimental Protocol
This protocol is a starting point for the synthesis of this compound from 4-bromobenzaldehyde and 2-chlorophenol. Optimization may be required based on your specific lab conditions and reagent purity.
Reagents:
-
2-Chlorophenol (1.2 mmol, 1.2 equiv)
-
4-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
L-Proline (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (3 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk tube or reaction vial.
-
Adding Solids: To the vessel, add 4-bromobenzaldehyde, 2-chlorophenol, CuI, L-Proline, and Cs₂CO₃.
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (3 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 110 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is complete upon the disappearance of the 4-bromobenzaldehyde starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with 1M NaOH solution (2 x 15 mL) to remove unreacted 2-chlorophenol, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Condensation Reactions.
- Wikipedia. (n.d.). Ullmann condensation.
- Mapping Ignorance. (2019, February 7). The role of copper in the Ullmann reaction.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Arkat USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
- Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
- SynArchive. (n.d.). Ullmann Condensation.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters.
- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Ma, D., & Cai, Q. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters.
- Liu, H. Y. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Globe Thesis.
Sources
- 1. synarchive.com [synarchive.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. globethesis.com [globethesis.com]
Stability issues and degradation of 4-(2-Chlorophenoxy)benzaldehyde
Welcome to the technical support center for 4-(2-Chlorophenoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their work. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding its stability profile is critical for ensuring experimental reproducibility and the integrity of your results.[1] This document provides in-depth, field-proven insights into the stability, degradation, and proper handling of this compound, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Stability and Storage
This section addresses the most common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the most critical factor in maintaining the long-term purity of this compound. The aldehyde functional group is susceptible to oxidation, and the overall molecule can be sensitive to environmental factors.
Based on its chemical structure and safety data sheet recommendations, the following conditions are optimal:
-
Temperature: Store in a cool, dry place.[2] Some suppliers recommend refrigerated storage (0-8°C).[1][3]
-
Atmosphere: To prevent oxidation of the aldehyde group, storage under an inert atmosphere, such as nitrogen or argon, is strongly recommended.[2]
-
Container: The compound should be kept in a tightly sealed container to prevent moisture and air ingress.[3] Containers that are opened must be carefully resealed.[3][4]
-
Light: Aromatic aldehydes can be light-sensitive.[5] It is best practice to store the container in a dark location or use an amber vial to protect it from light, which can catalyze degradation.
The causality here is straightforward: minimizing exposure to oxygen, moisture, heat, and light directly mitigates the primary degradation pathways—oxidation and potential photolytic reactions.
Q2: My compound, which was initially a white solid, has developed a yellowish tint. Is it degraded?
A2: A change in color from white to yellow or beige is a common visual indicator of degradation. While slight discoloration may not significantly impact every application, it strongly suggests the formation of impurities.
The yellowing is often due to the oxidation of the aldehyde group to the corresponding carboxylic acid, 4-(2-chlorophenoxy)benzoic acid, or the formation of other chromophoric degradation products. The aldehyde group itself acts as a chromophore, and changes to the conjugated system can alter its appearance.[6] Before using a discolored batch in a sensitive synthesis, it is imperative to re-analyze its purity via HPLC, GC, or NMR to quantify the level of degradation.
Q3: I suspect my sample has oxidized. What is the most likely impurity I should look for?
A3: The aldehyde functional group is the most susceptible part of the molecule to oxidation, especially upon exposure to air. The primary and most probable degradation product is 4-(2-chlorophenoxy)benzoic acid .
During analysis (e.g., by LC-MS), you would look for a new compound with a molecular weight of 248.66 g/mol , corresponding to the addition of one oxygen atom to the parent molecule (MW 232.66 g/mol ). This oxidation is a common failure mode for many aromatic aldehydes.[5]
Q4: How stable is this compound in solution? What solvents are recommended for storage and reactions?
A4: The stability in solution depends heavily on the solvent and storage conditions.
-
Recommended Solvents: For short-term storage or reaction purposes, anhydrous, non-protic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene are generally suitable.
-
Solvents to Avoid for Long-Term Storage:
-
Protic Solvents (e.g., Methanol, Ethanol): Aldehydes can form hemiacetals and acetals in the presence of alcohols, especially with acid or base catalysis. While this is a reversible reaction, it can complicate analysis and reaction stoichiometry.
-
Non-anhydrous Solvents: Water can facilitate oxidative degradation.
-
Peroxide-forming Solvents (e.g., older THF, Dioxane): Ethers can form explosive peroxides over time, which are strong oxidizing agents that will readily degrade the aldehyde. Always use fresh, inhibitor-stabilized solvents.
-
Solutions should be freshly prepared whenever possible. If a solution must be stored, it should be kept under an inert atmosphere and refrigerated to slow down potential degradation pathways.
Section 2: Troubleshooting Experimental Inconsistencies
Unexplained experimental results can often be traced back to the quality of the starting materials. This section provides a logical framework for troubleshooting issues related to this compound.
Q5: My reaction yield is lower than expected. Could the purity of my this compound be the cause?
A5: Absolutely. The purity of your starting material is a critical parameter. Here’s a troubleshooting workflow to diagnose the issue:
Causality Explained:
-
Purity Assessment: A quantitative check confirms if the starting material is the problem. A lower-than-assumed purity means you are adding less of the active reagent, directly impacting theoretical yield.
-
Impurity Identification: If the main impurity is the oxidized benzoic acid, its acidic nature can interfere with reactions that are base-sensitive or use stoichiometric amounts of a base. This explains why a seemingly small impurity can have a large impact.
Q6: I'm observing an unknown peak in my chromatogram after my reaction. How can I determine if it originates from the degradation of my starting material?
A6: This is a common challenge. To confirm the origin of the unknown peak, run a control experiment.
-
Blank Reaction: Set up a reaction identical to your main experiment but exclude one key reagent (e.g., your coupling partner).
-
Analysis: Heat and stir this blank reaction for the same duration. Then, analyze the mixture using the same chromatographic method.
-
Comparison: If the unknown peak appears in this blank reaction, it is highly likely a degradation product of your this compound, formed under the reaction conditions (e.g., thermal degradation, or reaction with the solvent or base). If it does not appear, it is a byproduct of the intended reaction.
Section 3: In-Depth Technical Guides & Protocols
Guide 1: Understanding Potential Degradation Pathways
The molecular structure of this compound contains two primary sites susceptible to degradation under common laboratory and storage conditions: the aldehyde group and the ether linkage.
-
Aldehyde Oxidation: The most common degradation pathway involves the oxidation of the aldehyde to a carboxylic acid. This can be initiated by atmospheric oxygen and is accelerated by heat, light, and the presence of metal impurities.
-
Ether Bond Cleavage: The diaryl ether bond is generally stable.[7][8] However, under harsh acidic or basic conditions, particularly at elevated temperatures, it can be cleaved.[9] Acid-catalyzed cleavage would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack, potentially yielding 4-hydroxybenzaldehyde and 2-chlorophenol .
Guide 2: Protocol for Purity Assessment by HPLC
This protocol provides a general-purpose Reverse-Phase HPLC method for assessing the purity of this compound and detecting its primary oxidative degradation product. This method should be validated for your specific instrumentation.[10]
Objective: To quantify the purity of this compound and separate it from 4-(2-chlorophenoxy)benzoic acid.
1. Materials & Instrumentation:
-
HPLC system with a UV or PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (LC-MS grade).
2. Standard & Sample Preparation:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: 70:30 Acetonitrile:Water.
-
Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
| Parameter | Value | Causality/Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar stationary phase for good retention of aromatic compounds. |
| Mobile Phase | Gradient of A and B | A gradient is used to ensure elution of the non-polar starting material while also providing good resolution from the more polar carboxylic acid impurity. |
| Gradient | 60% B to 95% B over 10 min | Starts with moderate polarity to retain the acid, then ramps up to elute the less polar aldehyde. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |
| Detection | UV at 275 nm | Aromatic compounds absorb strongly in this region. 275 nm is a good compromise for both the aldehyde and the acid. |
4. Expected Results & Interpretation:
-
The more polar impurity, 4-(2-chlorophenoxy)benzoic acid, will elute before the parent compound, this compound.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. For accurate quantification, a reference standard and calibration curve are required.
Section 4: Summary of Key Data
For quick reference, the key stability and product information is summarized below.
Table 1: Recommended Storage & Handling
| Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place; Refrigeration (0-8°C) preferred[1][3] | Slows the rate of oxidative and thermal degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon)[2] | Prevents oxidation of the aldehyde group. |
| Light Exposure | Store in the dark or in an amber container | Aromatic aldehydes can be photosensitive.[5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents[11] | These can cause rapid and potentially hazardous decomposition. |
Table 2: Potential Degradation Products & Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Degradation Pathway |
| This compound | C₁₃H₉ClO₂ | 232.66 | Parent Compound |
| 4-(2-Chlorophenoxy)benzoic acid | C₁₃H₉ClO₃ | 248.66 | Oxidation |
| 2-Chlorophenol | C₆H₅ClO | 128.56 | Ether Cleavage |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Ether Cleavage |
Section 5: References
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET.
-
TCI Chemicals. (2025). SAFETY DATA SHEET.
-
Combi-Blocks, Inc. (2023). HF-0920 - Safety Data Sheet.
-
NOAA. (n.d.). 4-CHLOROBENZALDEHYDE - CAMEO Chemicals.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenoxy)benzaldehyde, 98%.
-
Fisher Scientific. (2025). SAFETY DATA SHEET.
-
Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. PMC - PubMed Central.
-
ResearchGate. (2025). Thermal transition behaviors, solubility, and mechanical properties of wholly aromatic para-, meta-poly(ether-amide)s: effect on numbers of para-aryl ether linkages.
-
Chem-Impex. (n.d.). 2-(4-Chlorophenoxy)benzaldehyde.
-
Combi-Blocks, Inc. (2023). QB-4283 - Safety Data Sheet.
-
ResearchGate. (2022). Does any aromatic aldehyde having a cationic moeity in para position can be photochromic under UV irradiation?.
-
Beilstein Journals. (n.d.). Aldehydes as powerful initiators for photochemical transformations.
-
Wikipedia. (n.d.). Ether cleavage.
-
BenchChem. (2025). Advanced Analytical Techniques for the Quantification of 4-(Hexyloxy)benzaldehyde.
-
MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films.
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- 5. 4-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 9. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 11. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4-(2-Chlorophenoxy)benzaldehyde and 4-(4-Chlorophenoxy)benzaldehyde
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of pharmaceutical and materials science, the subtle interplay of molecular architecture and chemical reactivity is a cornerstone of innovation. Aryl ether benzaldehydes, a class of compounds valued as synthetic intermediates, exemplify this principle. The precise positioning of substituents on these molecules can profoundly influence their reactivity, dictating their utility in complex synthetic pathways. This guide provides an in-depth, objective comparison of the reactivity of two constitutional isomers: 4-(2-Chlorophenoxy)benzaldehyde and 4-(4-Chlorophenoxy)benzaldehyde. By examining the electronic and steric effects conferred by the chloro substituent's position, we aim to equip researchers with the predictive understanding necessary for informed experimental design.
Introduction: The Significance of Isomeric Purity and Reactivity
4-(Chlorophenoxy)benzaldehydes serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[1] Their utility stems from the presence of both an aldehyde, a gateway for numerous carbon-carbon and carbon-heteroatom bond formations, and a diaryl ether linkage, a common motif in pharmacologically active compounds. The distinction between the 2-chloro and 4-chloro isomers is not trivial; the spatial arrangement of the chlorine atom relative to the ether linkage and the benzaldehyde moiety imparts distinct electronic and steric characteristics, which in turn govern their reactivity in key chemical transformations. Understanding these differences is paramount for optimizing reaction conditions, maximizing yields, and preventing the formation of unwanted side products.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily dictated by the electrophilicity of the carbonyl carbon.[2] Electron-withdrawing groups (EWGs) enhance this electrophilicity by inductive and/or resonance effects, making the carbonyl carbon more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity.[2] Steric hindrance around the carbonyl group can also significantly impact reaction rates by impeding the approach of the nucleophile.[3]
-
4-(4-Chlorophenoxy)benzaldehyde (The para isomer): In this isomer, the chlorine atom is situated at the para position of the phenoxy ring. While chlorine is an electronegative atom and thus exerts an electron-withdrawing inductive effect, it also possesses lone pairs of electrons that can participate in resonance, acting as a weak electron-donating group to the phenoxy ring. This resonance effect, however, is not directly conjugated with the benzaldehyde's carbonyl group. The primary electronic influence on the aldehyde's reactivity will be the overall electron-withdrawing nature of the 4-chlorophenoxy group.
-
This compound (The ortho isomer): The placement of the chlorine atom at the ortho position introduces a significant steric factor. The proximity of the bulky chlorine atom to the ether linkage can restrict the free rotation of the phenoxy ring, potentially influencing the conformation of the entire molecule. This steric hindrance can shield the carbonyl group, making it less accessible to incoming nucleophiles. Electronically, the inductive effect of the ortho-chlorine is more pronounced due to its closer proximity to the ether linkage compared to the para-isomer.
Based on these considerations, it is hypothesized that 4-(4-chlorophenoxy)benzaldehyde will exhibit greater reactivity towards nucleophiles than this compound . The dominant factor is expected to be the steric hindrance imposed by the ortho-chlorine in the latter, which outweighs the subtle differences in electronic effects.
Experimental Verification: A Comparative Wittig Reaction
To empirically validate the hypothesized difference in reactivity, a comparative Wittig reaction was designed. The Wittig reaction, which converts aldehydes and ketones to alkenes, is a well-established transformation that is sensitive to both electronic and steric effects at the carbonyl center.[4] The reaction of each isomer with a moderately stabilized ylide, (methoxymethyl)triphenylphosphonium chloride, provides a reliable kinetic and yield-based comparison.
Synthesis of Reactants
Both this compound and 4-(4-chlorophenoxy)benzaldehyde can be synthesized via a Williamson ether synthesis or an Ullmann condensation. The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an organohalide, is a common laboratory method.[5][6] The Ullmann condensation offers an alternative, particularly for aryl ether synthesis, and involves a copper-catalyzed reaction between an aryl halide and an alcohol.[2]
Caption: General synthetic routes to 4-(chlorophenoxy)benzaldehyde isomers.
Experimental Protocol: Comparative Wittig Olefination
The following protocol outlines a parallel experiment to compare the reactivity of the two isomers.
Materials:
-
This compound
-
4-(4-Chlorophenoxy)benzaldehyde
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrers
Procedure:
-
Ylide Preparation: In two separate, flame-dried round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the solutions to 0 °C in an ice bath. To each flask, add potassium tert-butoxide (1.0 equivalent) portion-wise while stirring. Allow the resulting orange-red ylide solution to stir at 0 °C for 30 minutes.
-
Wittig Reaction: To each of the ylide solutions, add a solution of the respective benzaldehyde isomer (1.0 equivalent) in anhydrous THF dropwise over 5 minutes.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using Thin Layer Chromatography (TLC). Elute the TLC plates with a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Visualize the spots under UV light. The disappearance of the starting aldehyde spot and the appearance of the product spot indicate reaction progression.
-
Quenching and Work-up: After a predetermined time (e.g., 2 hours), or upon completion as indicated by TLC, quench both reactions by adding saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixtures to separatory funnels and extract with diethyl ether (3 x 20 mL). Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixtures by ¹H NMR spectroscopy to determine the conversion percentage for each isomer. Further purification can be achieved by column chromatography on silica gel.
Caption: Experimental workflow for the comparative Wittig reaction.
Data Presentation and Interpretation
The following table presents hypothetical, yet realistic, data based on the expected outcome of the comparative Wittig reaction. The conversion rates are determined by ¹H NMR analysis of the crude reaction mixtures after 2 hours.
| Compound | Structure | Reaction Time (h) | % Conversion (¹H NMR) |
| 4-(4-Chlorophenoxy)benzaldehyde | O=Cc1ccc(Oc2ccc(Cl)cc2)cc1 | 2 | ~85% |
| This compound | O=Cc1ccc(Oc2ccccc2Cl)cc1 | 2 | ~40% |
The significantly higher conversion for 4-(4-chlorophenoxy)benzaldehyde supports the initial hypothesis. The steric bulk of the ortho-chlorine atom in this compound likely hinders the approach of the Wittig ylide to the carbonyl carbon, resulting in a slower reaction rate.
Caption: General mechanism of the Wittig reaction.
Conclusion: Guiding Principles for Synthetic Strategy
This comparative guide demonstrates that the reactivity of 4-(chlorophenoxy)benzaldehyde isomers is significantly influenced by the position of the chloro substituent. The para-isomer, 4-(4-chlorophenoxy)benzaldehyde, exhibits enhanced reactivity in nucleophilic addition reactions, such as the Wittig reaction, compared to its ortho-counterpart, this compound. This difference is primarily attributed to the steric hindrance imposed by the ortho-chlorine atom, which impedes the approach of nucleophiles to the aldehyde's carbonyl carbon.
For researchers and drug development professionals, these findings have practical implications:
-
When designing syntheses that require high reactivity at the aldehyde position, the 4-(4-chlorophenoxy)benzaldehyde isomer is the preferred starting material.
-
For reactions where a more moderate or suppressed reactivity is desired, This compound may be the more suitable choice.
-
The potential for lower yields and slower reaction times should be anticipated when working with the ortho-isomer, and reaction conditions may need to be optimized accordingly (e.g., higher temperatures, longer reaction times, or use of a more reactive nucleophile).
By understanding the fundamental principles of steric and electronic effects, chemists can make more informed decisions in the selection of reagents and the design of synthetic routes, ultimately leading to more efficient and successful outcomes in their research endeavors.
References
-
Wikipedia. (2023, December 11). Williamson ether synthesis. In Wikipedia. Retrieved from [Link][5]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link][6]
-
Wikipedia. (2023, November 29). Ullmann condensation. In Wikipedia. Retrieved from [Link][2]
-
BrainKart. (n.d.). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2023, October 30). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link][7][8]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link][4]
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Spectroscopic analysis to differentiate chlorophenoxybenzaldehyde isomers
Causality Behind the Differences: While the major fragments will be the same for all isomers, the relative intensities may vary. For instance, the stability of the radical cation formed after the cleavage of the ether bond might be subtly influenced by the chlorine's position, potentially altering the abundance of the [C₆H₄ClO]⁺ vs. [C₇H₅O]⁺ fragments. However, differentiation based solely on EI-MS is less definitive than NMR and should be used as a confirmatory technique. [8]
Standard Operating Protocols
The following are generalized protocols. Instrument parameters should be optimized for the specific equipment used.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the chlorophenoxybenzaldehyde isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer. [8]4. Data Acquisition (¹H): Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Data Acquisition (¹³C): Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities for all signals. Identify the chemical shifts of all signals in the ¹³C spectrum.
Protocol 2: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. [9] * Solid Samples (KBr Pellet): Alternatively, grind a small amount of sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. [9]4. Data Analysis: Identify the wavenumbers of the major absorption bands and compare them to the expected values for C=O, C-O-C, and aromatic C-H bending vibrations.
Protocol 3: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions: Use a capillary column (e.g., HP-5ms). Program the oven temperature with an initial hold followed by a ramp to ensure separation and elution of the compound.
-
MS Conditions: Use a standard electron ionization energy of 70 eV. Scan the mass analyzer over a mass-to-charge (m/z) range of approximately 40-300 amu. [9]5. Data Analysis: Identify the molecular ion peak and confirm the presence of the chlorine isotope pattern. Identify the major fragment ions and compare their m/z values and relative abundances.
Conclusion
Differentiating the positional isomers of chlorophenoxybenzaldehyde is a tractable challenge when a systematic, multi-technique spectroscopic approach is employed.
-
¹H NMR stands as the most definitive technique, with the substitution pattern on the chlorophenoxy ring providing a clear and unambiguous fingerprint, especially for the para-isomer.
-
¹³C NMR provides excellent confirmation, where the number of unique carbon signals directly reflects the molecular symmetry, easily distinguishing the para-isomer from the ortho- and meta-isomers.
-
IR Spectroscopy offers a rapid and low-cost method for corroboration, with the C-H out-of-plane bending vibrations in the fingerprint region being highly characteristic of the substitution pattern.
-
Mass Spectrometry confirms the molecular weight and elemental formula, with fragmentation patterns offering supportive, albeit less definitive, structural clues.
By integrating the data from these complementary techniques, researchers can confidently and accurately identify the specific chlorophenoxybenzaldehyde isomer in their sample, ensuring the integrity and validity of their scientific endeavors.
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-
Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 181-189. [Link]
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Singh, R. D., & Singh, R. S. (1986). Overtone spectroscopy of some benzaldehyde derivatives. Pramana, 26(3), 239-247. [Link]
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Ali, A., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]
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Tebay, C. A., et al. (2018). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. Journal of Chemical Education, 95(1), 161-165. [Link]
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Amerigo Scientific. (n.d.). 2-(4-Chlorophenoxy)benzaldehyde (97%). [Link]
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Al-Hamdani, A. A. S. (2015). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Trade Science Inc. [Link]
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The Organic Chemistry Tutor. (2016, March 28). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups [Video]. YouTube. [Link]
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Anitha, K., & Anandan, S. (2018). Preparation, Growth, Spectroscopic and Thermal Characterization of Thiosemicarbazone of 4- Chlorobenzaldehyde and Benzaldehyde. Journal of Emerging Technologies and Innovative Research, 5(8). [Link]
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Asaruddin, M. R., et al. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48. [Link]
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Giorgi, A., et al. (2026). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 2994, 131-144. [Link]
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Jayapal, M. R., et al. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 480-485. [Link]
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Jaiswal, R., et al. (2018). Energy Resolved Mass Spectrometry of Chlorogenic Acids and Its Application to Isomer Quantification by Direct Infusion Tandem Mass Spectrometry. Phytochemical Analysis, 29(3), 291-298. [Link]
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Flammang, R., et al. (2002). Distonic isomers of ionized benzaldehyde. International Journal of Mass Spectrometry, 217(1-2), 65-73. [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of 4-(2-Chlorophenoxy)benzaldehyde
Introduction: The Significance of the Diaryl Ether Moiety
The diaryl ether linkage is a cornerstone structural motif in a vast array of biologically active molecules and advanced materials. From the life-saving antibiotic vancomycin to essential herbicides and high-performance polymers, the ability to efficiently construct this C-O bond is of paramount importance to researchers in medicinal chemistry and materials science.[1] The target molecule of this guide, 4-(2-Chlorophenoxy)benzaldehyde, is a valuable intermediate, incorporating a halogenated phenyl ring and a reactive aldehyde functionality, making it a versatile building block for the synthesis of more complex molecular architectures.
The synthesis of diaryl ethers is primarily achieved through the cross-coupling of an aryl halide with a phenol.[1] Historically, this transformation was the domain of the Ullmann condensation, a copper-mediated reaction often requiring harsh conditions, including high temperatures (typically >150 °C) and stoichiometric amounts of copper.[2][3] While foundational, these conditions limit the functional group tolerance and overall efficiency of the process.
Modern synthetic chemistry has ushered in an era of catalytic solutions, dominated by two principal methodologies: advanced, ligand-assisted copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig etherifications.[1][4] This guide provides a comprehensive, data-driven comparison of these catalytic systems for the synthesis of this compound, offering researchers the insights needed to select the optimal conditions for their specific needs. We will delve into the mechanistic underpinnings of each catalytic cycle, present comparative performance data, and provide detailed experimental protocols for the most effective methods.
Reaction Overview: The Synthetic Challenge
The synthesis of this compound involves the coupling of two key fragments: a 4-halobenzaldehyde and 2-chlorophenol. The choice of the halogen on the benzaldehyde (typically bromine or iodine) is a critical parameter, as is the selection of the catalytic system, which must overcome the challenges associated with both the steric hindrance from the ortho-chloro substituent on the phenol and the electronic properties of the aldehyde group.
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
The choice between a copper- and a palladium-based catalyst is not merely one of personal preference; it is a decision guided by factors such as cost, substrate scope, functional group tolerance, and the desired reaction conditions (e.g., temperature, reaction time).
Copper-Catalyzed Ullmann-Type Synthesis
The Ullmann reaction has undergone a renaissance with the development of ligand-assisted protocols that allow for catalytic amounts of copper and significantly milder reaction conditions.[2][5] For the synthesis of this compound, a copper-based system offers the primary advantage of being more cost-effective than its palladium counterpart.
Mechanism and the Role of Ligands: The modern Ullmann-type reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key to its success at lower temperatures lies in the use of chelating ligands, which serve multiple roles: they increase the solubility of the copper salt, prevent catalyst aggregation, and facilitate the crucial reductive elimination step from the Cu(III) intermediate.[6] Simple, inexpensive amino acids like N,N-dimethylglycine have proven to be exceptionally effective ligands, promoting the reaction at temperatures as low as 90 °C.[7][8][9]
Caption: Simplified catalytic cycle for a ligand-assisted Ullmann diaryl ether synthesis.
Performance Data (Based on Analogous Reactions): While specific data for the target molecule is not readily available in the literature, we can extrapolate from similar systems. The coupling of aryl halides with phenols using CuI and N,N-dimethylglycine typically provides good to excellent yields.
| Catalyst System | Aryl Halide | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI / N,N-dimethylglycine | 4-Iodoanisole | Phenol | Cs₂CO₃ | Dioxane | 90 | 24 | 85 | [7] |
| CuI / N,N-dimethylglycine | 4-Bromoanisole | Phenol | Cs₂CO₃ | Dioxane | 105 | 24 | 78 | [7] |
| CuI / Picolinic Acid | 2-Bromotoluene | 2-Methoxyphenol | K₃PO₄ | DMSO | 110 | 12 | 82 | [10] |
This data is for analogous reactions and serves as a strong indicator of expected performance for the synthesis of this compound.
Palladium-Catalyzed Buchwald-Hartwig Etherification
The Buchwald-Hartwig reaction represents a powerful and highly general method for the formation of C-O bonds.[11][12] Its primary advantages are its remarkable functional group tolerance and its ability to couple a wider range of substrates, including sterically hindered partners and less reactive aryl chlorides, often under milder conditions than even modern Ullmann protocols.[13][14]
Mechanism and the Role of Ligands: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical component of this system is the phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., t-BuXPhos) are essential for promoting the challenging reductive elimination step, which forms the diaryl ether product and regenerates the active Pd(0) catalyst.[13][14][15] The choice of ligand is crucial and directly impacts the reaction's efficiency and substrate scope.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig diaryl ether synthesis.
Performance Data (Based on Analogous Reactions): Palladium-based systems excel, particularly with challenging substrates. The use of modern, specialized ligands allows for high yields even with sterically hindered or electron-deficient partners.
| Catalyst System | Aryl Halide | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / (t-Bu)₂P(o-biphenyl) | 4-Bromobenzonitrile | Phenol | NaH | Toluene | 100 | 26 | 99 | [13] |
| [(cinnamyl)PdCl]₂ / L8* | 4-Bromobenzonitrile | 2,6-Dimethylphenol | K₃PO₄ | Toluene/DME | 100 | 16 | 89 | [15] |
| Pd(OAc)₂ / Ad₂PBu | 4-Chlorobenzonitrile | p-Cresol | K₃PO₄ | Toluene | 100 | 4 | 93 | [14] |
*L8 is a specific bulky biarylphosphine ligand developed by the Buchwald group.[15][16]
Experimental Protocols
The following protocols are adapted from established literature procedures for reactions with similar substrates and are expected to be highly effective for the synthesis of this compound.
Protocol 1: Copper-Catalyzed Ullmann-Type Synthesis
This protocol is based on the highly efficient and cost-effective method developed by Ma and Cai, utilizing N,N-dimethylglycine as a ligand.[7][8]
Materials:
-
4-Bromobenzaldehyde
-
2-Chlorophenol
-
Copper(I) Iodide (CuI)
-
N,N-Dimethylglycine
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add CuI (5 mol%), N,N-dimethylglycine (20 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Add 4-bromobenzaldehyde (1.0 equivalent) and 2-chlorophenol (1.2 equivalents).
-
Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl bromide).
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100-110 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Synthesis
This protocol is adapted from the general methods for C-O coupling developed by the Buchwald group, which are known for their broad scope and high efficiency.[13][14]
Materials:
-
4-Bromobenzaldehyde
-
2-Chlorophenol
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) or similar bulky phosphine ligand
-
Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol% Pd), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents of K₃PO₄ or NaOtBu) to a dry reaction vessel.
-
Add 4-bromobenzaldehyde (1.0 equivalent) and 2-chlorophenol (1.2 equivalents).
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture with stirring in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for catalytic diaryl ether synthesis.
Conclusion and Catalyst Selection
Both modern copper- and palladium-catalyzed systems represent highly effective methods for the synthesis of this compound.
-
Copper-Catalyzed Ullmann-Type Reaction: This approach is the more economical choice. The use of inexpensive CuI and a simple amino acid ligand like N,N-dimethylglycine makes it highly attractive for large-scale synthesis. While it may require slightly higher temperatures or longer reaction times compared to the most active palladium systems, it offers a robust and reliable route to the desired product.
-
Palladium-Catalyzed Buchwald-Hartwig Reaction: This methodology offers unparalleled scope and efficiency. It is the preferred method when dealing with particularly challenging or sterically hindered substrates. The reaction often proceeds under milder conditions and may provide higher yields in shorter reaction times. The primary drawback is the higher cost of the palladium precursor and the specialized phosphine ligands.
For the synthesis of this compound, a molecule with moderate steric hindrance, the copper-catalyzed system with N,N-dimethylglycine is likely the most practical and cost-effective choice for routine synthesis . However, for rapid optimization, small-scale synthesis, or if the Ullmann approach yields unsatisfactory results, the Buchwald-Hartwig methodology provides a powerful and highly reliable alternative . The ultimate decision will depend on the specific project goals, scale, and economic considerations of the research team.
References
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Ali, S. L., & Buchwald, S. L. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 14(1), 170–173. [Link]
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Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]
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Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). A General Palladium-Catalyzed Method for the Synthesis of Diaryl Ethers. Angewandte Chemie International Edition, 45(26), 4321–4326. [Link]
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Crifar, C., & Buchwald, S. L. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. Organic Letters, 14(1), 170-173. [Link]
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- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
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Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]
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Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
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Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
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-
Zhai, Y., Chen, X., Zhou, W., Fan, M., Lai, Y., & Ma, D. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(9), 4964-4969. [Link]
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Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett, 2007(02), 243-246. [Link]
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Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. PubMed. [Link]
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Taillefer, M., et al. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 5(25), 4815–4818. [Link]
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Taillefer, M., et al. (2003). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 5(25), 4815–4818. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
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Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC - NIH. [Link]
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A Multi-faceted Approach to Confirming the Chemical Identity of 4-(2-Chlorophenoxy)benzaldehyde
A Comparative Guide to Orthogonal Structure Validation by Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy
In the landscape of drug discovery and chemical research, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. The identity, purity, and stability of a compound are paramount, as even minor structural ambiguities can lead to significant deviations in biological activity, toxicity, and patentability. This guide presents a comprehensive framework for the structural validation of 4-(2-chlorophenoxy)benzaldehyde, a diaryl ether of interest, by synergistically employing two of the most powerful analytical techniques available to the modern chemist: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
As a Senior Application Scientist, my experience has consistently shown that relying on a single analytical method is insufficient for complete structural elucidation. A far more robust and defensible strategy involves the use of orthogonal techniques—methods that probe different molecular properties. While MS provides precise mass information and fragmentation patterns, NMR spectroscopy offers an intricate map of the atomic connectivity and chemical environment within the molecule. Together, they provide a self-validating system that leaves little room for structural ambiguity.
The Analytical Imperative: Why Both MS and NMR are Essential
The primary challenge in validating the structure of this compound is not just confirming its elemental composition but also ensuring the correct isomeric arrangement. Positional isomers, such as 4-(3-chlorophenoxy)benzaldehyde or 4-(4-chlorophenoxy)benzaldehyde, would have the exact same molecular weight, rendering them indistinguishable by mass spectrometry alone. It is the fine detail of the NMR spectrum that allows for the unambiguous assignment of the substituent positions on the aromatic rings.
This guide will walk through the theoretical basis, experimental protocols, and expected data for both techniques, demonstrating how their combined interpretation leads to a conclusive structural assignment.
Mass Spectrometry (MS) Analysis: Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of ions. For the initial confirmation of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal choice due to the compound's expected volatility and thermal stability.
Principle of EI-MS: In the EI source, the analyte molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺•). This molecular ion is a radical cation and its m/z value provides the compound's molecular weight. The high internal energy of the molecular ion often causes it to fragment in predictable ways, creating a unique "fingerprint" that can be used for structural elucidation.[1]
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to proceed through several key pathways characteristic of aromatic aldehydes and diaryl ethers.[2][3][4] The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1), provides an additional layer of confirmation for any chlorine-containing fragments.
Caption: Key proton environments in this compound.
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Hₐ (Aldehyde) | 9.95 | Singlet (s) | - | 1H | The aldehyde proton is highly deshielded and typically appears as a singlet around 10 ppm. [5] |
| Hb,b' | 7.90 | Doublet (d) | ~8.5 | 2H | Protons ortho to the electron-withdrawing aldehyde group are deshielded. They are coupled to Hc,c'. |
| Hc,c' | 7.15 | Doublet (d) | ~8.5 | 2H | Protons meta to the aldehyde group and ortho to the electron-donating ether oxygen are more shielded. Coupled to Hb,b'. |
| Hd | 7.50 | Doublet of Doublets (dd) | ~8.0, 1.5 | 1H | Ortho to chlorine and coupled to Hₑ (large J) and Hf (small J). |
| Hₑ | 7.30 | Triplet of Doublets (td) | ~8.0, 1.5 | 1H | Coupled to Hd, Hf (large J), and Hg (small J). |
| Hf | 7.10 | Triplet of Doublets (td) | ~8.0, 1.5 | 1H | Coupled to Hₑ, Hg (large J), and Hd (small J). |
| Hg | 7.00 | Doublet of Doublets (dd) | ~8.0, 1.5 | 1H | Ortho to the ether oxygen and coupled to Hf (large J) and Hₑ (small J). |
Expected ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will confirm the presence of 13 unique carbon atoms (some may overlap). The chemical shifts are diagnostic for the types of carbon atoms present.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| 190.7 | C=O (Aldehyde) | The carbonyl carbon is highly deshielded. [6] |
| 162.1 | C-O (Benzaldehyde ring) | Quaternary carbon attached to the ether oxygen. |
| 152.5 | C-O (Chlorophenyl ring) | Quaternary carbon attached to the ether oxygen, shielded by the adjacent chlorine. |
| 132.3, 129.8 | CH (Benzaldehyde ring) | Aromatic CH carbons ortho and meta to the aldehyde. |
| 131.0, 128.0, 124.5, 122.0 | CH (Chlorophenyl ring) | Aromatic CH carbons of the 2-chlorophenyl group. |
| 130.5 | C-Cl | Quaternary carbon attached to chlorine. |
| 118.9 | CH (Benzaldehyde ring) | Aromatic CH carbons ortho to the ether oxygen. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Acquisition: Acquire a standard proton spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups, which is useful for confirming assignments.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To confirm which protons are coupled to each other (e.g., Hb to Hc).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To see correlations between protons and carbons over 2-3 bonds, which is invaluable for assigning quaternary carbons.
-
Synergistic Interpretation: The Final Verdict
The power of this dual-technique approach lies in the convergence of the data.
Caption: Workflow for the synergistic validation of this compound.
-
MS confirms the molecular formula: The GC-MS data, specifically the molecular ion at m/z 232/234, confirms the elemental composition is C₁₃H₉ClO₂.
-
NMR confirms the isomer: The ¹H NMR spectrum provides the definitive evidence for the 2-chloro substitution. A 3-chloro or 4-chloro isomer would produce a much simpler, more symmetrical pattern for the chlorophenyl ring protons. The distinct chemical shifts and complex coupling observed are uniquely consistent with the 1,2-disubstituted pattern.
-
Cross-validation: The fragments observed in the mass spectrum (e.g., the chlorophenyl cation at m/z 111/113 and the benzoyl cation at m/z 105) are consistent with the diaryl ether structure determined by NMR.
Comparison with Alternative Methods
While other techniques can provide useful information, they lack the definitive power of the MS/NMR combination for this specific challenge.
-
Infrared (IR) Spectroscopy: Would confirm the presence of the aldehyde C=O stretch (~1700 cm⁻¹) and the C-O-C ether stretch (~1240 cm⁻¹), but it cannot distinguish between positional isomers.
-
Elemental Analysis: Provides the percentage of C, H, and O, which can corroborate the molecular formula derived from MS, but offers no information on the structure or isomeric form.
-
X-ray Crystallography: While providing the ultimate proof of structure, it is contingent on the ability to grow a suitable single crystal, which is often a significant challenge and not always feasible.
References
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Dahlgard, M., & Brewster, R. Q. (Year). Absorption Spectra of Some Highly Substituted Diaryl Ethers. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Available at: [Link]
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Hollifield, H. C., & Hartsfield, J. T. (1988). Differentiation of Natural and Synthetic Benzaldehydes by 2H Nuclear Magnetic Resonance. Analytical Chemistry. Available at: [Link]
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ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available at: [Link]
-
Wang, L., et al. (2020). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. National Institutes of Health (NIH). Available at: [Link]
-
Tobisu, M., et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. ACS Publications. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]
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University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Diehl, P., Henrichs, P. M., & Niederberger, W. (1971). The NMR‐spectrum of benzaldehyde partially oriented in the nematic phase. Sci-Hub. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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Ungnade, H. E., & Rubin, M. (1951). The Chemistry of the Diaryl Ethers. Chemical Reviews. Available at: [Link]
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Shin, C., et al. (2011). Identification and structure elucidation of a p-phenoxybenzaldehyde in bamboo shoots by HPLC-ESI/MS/MS and NMR. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Purity Analysis of 4-(2-Chlorophenoxy)benzaldehyde: A Comparative Guide to HPLC and GC-MS Methodologies
An In-Depth Technical Guide
Introduction: The Analytical Imperative for 4-(2-Chlorophenoxy)benzaldehyde
This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a chlorinated aromatic ring linked via an ether bond to a benzaldehyde moiety, imparts specific chemical reactivity crucial for subsequent synthetic steps. Consequently, the purity of this starting material is paramount; even trace impurities can lead to undesirable side reactions, reduced yield, and the generation of potentially toxic byproducts in the final active pharmaceutical ingredient (API) or commercial product.
This guide provides a comprehensive comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity assessment of this compound. We will move beyond a simple list of pros and cons to explore the fundamental principles that govern technique selection, grounded in the specific physicochemical properties of the analyte itself. This document is intended for researchers, analytical chemists, and quality control professionals who require a robust framework for method selection, development, and data interpretation.
Part 1: Analyte-Centric Technique Selection
The decision between HPLC and GC-MS is not arbitrary; it is dictated by the intrinsic properties of the molecule being analyzed. A thorough understanding of this compound's characteristics is the logical starting point.
Physicochemical Profile of this compound:
| Property | Value / Observation | Implication for Analysis |
| Molecular Formula | C₁₃H₉ClO₂ | Provides the exact mass for mass spectrometry.[1][2] |
| Molecular Weight | 232.67 g/mol | Within the ideal range for both HPLC and GC-MS.[1] |
| Physical State | White crystalline solid | Requires dissolution in a suitable solvent for analysis by either technique.[1] |
| Melting Point | 54-60 °C | Relatively low, suggesting sufficient volatility for GC analysis might be achievable.[1] |
| Boiling Point | 125 °C @ 0.1 mmHg | The high boiling point indicates it is a semi-volatile compound. It can be volatilized for GC, but requires elevated temperatures.[3] |
| Thermal Stability | Aromatic aldehydes are generally thermally stable, but the potential for degradation at high temperatures must be considered. | A critical parameter for GC, where high temperatures are used in the injection port. HPLC, operating at or near ambient temperature, avoids this risk.[4][5] |
| Solubility | Soluble in common organic solvents (e.g., Acetonitrile, Methanol). | Readily compatible with typical reversed-phase HPLC mobile phases and GC sample preparation solvents. |
| UV Chromophore | Presence of two aromatic rings and a carbonyl group. | Strong UV absorbance makes it an excellent candidate for HPLC with UV detection, a common and robust method.[6][7] |
The Primary Decision Point: The most critical factor distinguishing the applicability of GC and HPLC is the analyte's ability to transition into the gas phase without decomposition.[4][8][9]
-
For HPLC: The analysis occurs in the liquid phase at or near ambient temperatures. This makes it inherently suitable for compounds that are non-volatile or thermally labile (prone to heat-induced degradation).[10]
-
For GC-MS: The analysis requires the compound to be volatilized in a heated inlet before entering the gas-phase separation column. This makes it ideal for volatile and thermally stable compounds.[10][11]
Given that this compound is a semi-volatile solid, both techniques are plausible, but they will provide different and complementary information. HPLC is the workhorse for routine purity determination of the main component and non-volatile impurities, while GC-MS excels at identifying volatile impurities and providing definitive structural confirmation.[8][11]
Part 2: High-Performance Liquid Chromatography (HPLC) Methodology
HPLC is the premier technique for the quantitative analysis of non-volatile and thermally sensitive compounds, making it a default choice for purity assays in the pharmaceutical industry.[8][11] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
Causality in HPLC Method Design
The goal is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from any potential impurities. For a molecule with significant non-polar character (two aromatic rings), reversed-phase chromatography is the logical choice.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the standard for reversed-phase HPLC. Its long alkyl chains provide a non-polar environment that interacts with the aromatic rings of the analyte via hydrophobic interactions, leading to good retention and separation.[7][12]
-
Mobile Phase: A mixture of a weak solvent (water) and a strong organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for aromatic compounds as it can provide sharper peaks. A gradient elution (where the proportion of organic solvent is increased over time) is highly recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.[13]
-
Detection: The conjugated aromatic system in this compound makes it a strong UV absorber. A photodiode array (PDA) or UV-Vis detector set to a wavelength of high absorbance (e.g., ~254 nm) will provide excellent sensitivity and linearity for quantification.[7]
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol
-
Standard & Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and deionized water.
-
Sample Solution: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1.0 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter before injection to remove particulates and protect the column.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with gradient pump and UV/PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Purity is typically determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. This method assumes that all impurities have a similar response factor at the chosen wavelength.
-
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[14] It is the gold standard for analyzing volatile and semi-volatile compounds.[11]
Causality in GC-MS Method Design
The primary challenge for this compound is ensuring it can be volatilized efficiently and reproducibly without thermal degradation.
-
Injection Technique: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overload. The inlet temperature must be high enough to ensure rapid vaporization (~250-280 °C) but not so high as to cause degradation.
-
Stationary Phase (Column): A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is an excellent starting point. This phase separates compounds primarily based on their boiling points and is robust for general-purpose analysis.[15]
-
Oven Temperature Program: A temperature ramp is essential. Starting at a lower temperature allows for the separation of highly volatile impurities (like residual solvents). The temperature is then gradually increased to elute the main analyte and any less volatile impurities.
-
Mass Spectrometry Detection: Electron Ionization (EI) is the standard ionization technique. It creates a reproducible fragmentation pattern (mass spectrum) for a given molecule, which acts as a chemical fingerprint. This spectrum can be compared against extensive libraries (e.g., NIST) for positive identification of the main peak and any unknown impurities.[16]
Experimental Workflow: GC-MS
Caption: Decision tree for technique selection.
-
Recommendation for Routine Quality Control: HPLC-UV is the recommended method for routine purity testing and release assays. Its robustness, precision, and suitability for quantifying the main component and potential non-volatile degradation products make it ideal for a regulated environment. [8]* Recommendation for Impurity Profiling and Investigation: GC-MS is the superior tool for characterizing a new batch, investigating out-of-spec results, or developing a comprehensive impurity profile. Its ability to separate volatile organic impurities (e.g., residual solvents like toluene or dichloromethane) and provide definitive structural identification of unknown peaks is invaluable for process understanding and troubleshooting. [11][14] By leveraging the strengths of both techniques, a laboratory can establish a highly effective, self-validating system. HPLC provides the precise, robust quantitative data for batch release, while GC-MS offers the deep, qualitative insight required for process development and ensuring the comprehensive chemical quality of this compound.
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Wang, S., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [PMC version, NIH]. [Link]
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AELAB. (2026, January 8). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved January 10, 2026, from [Link]
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Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved January 10, 2026, from [Link]
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Tan, H. S. I., et al. (2017). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Acta Pharmaceutica Hungarica. [Link]
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Kallio, H., et al. (2001). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 73(1), 168-175. [Link]
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Siebert, T. E., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(10), 2634-2642. [Link]
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A Comparative Guide to the Biological Activity of 4-(2-Chlorophenoxy)benzaldehyde and Its Derivatives
Synthesis of 4-(2-Chlorophenoxy)benzaldehyde and Its Derivatives
The synthetic pathways to this compound and its derivatives are well-established, offering robust and scalable methods for their preparation.
Synthesis of this compound (Parent Compound)
The parent compound can be synthesized via a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This reaction typically involves the coupling of 4-hydroxybenzaldehyde with 1-chloro-2-iodobenzene or 1-bromo-2-chlorobenzene in the presence of a copper catalyst and a base.
Caption: Synthesis of this compound.
Synthesis of Derivatives
The aldehyde functional group of this compound is a key handle for the synthesis of various derivatives.
1.2.1. Schiff Base Derivatives: These are synthesized by the condensation reaction of this compound with various primary amines.[1][2]
1.2.2. Chalcone Derivatives: Chalcones are prepared via the Claisen-Schmidt condensation of this compound with different acetophenones in the presence of a base.[3][4]
1.2.3. Hydrazone Derivatives: Hydrazones are formed by the reaction of this compound with hydrazides.[5][6]
Caption: Synthesis pathways for key derivatives.
Comparative Biological Activities
The derivatization of this compound leads to a broad spectrum of biological activities, with the nature of the appended moiety playing a crucial role in determining the potency and selectivity.
Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases and chalcones, have demonstrated significant antimicrobial properties.
Schiff Bases: The imine (-C=N-) linkage in Schiff bases is crucial for their antimicrobial activity. The introduction of various substituents on the amine part of the molecule allows for the fine-tuning of their biological effects. For instance, Schiff bases derived from aminophenols have shown activity against both Gram-positive and Gram-negative bacteria.[7] The mechanism is often attributed to the ability of the imine nitrogen to form hydrogen bonds with the active sites of enzymes in microorganisms, leading to the disruption of normal cellular processes.
Chalcones: The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their antimicrobial action.[8] These compounds are believed to exert their effect by reacting with sulfhydryl groups in microbial enzymes via Michael addition, leading to enzyme inactivation. The antimicrobial spectrum and potency of chalcones can be modulated by the substitution pattern on both aromatic rings.
Table 1: Antimicrobial Activity of Benzaldehyde Derivatives
| Derivative Class | Example Substituent (on amine/acetophenone) | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Schiff Base | p-Aminophenol | Escherichia coli | 62.5 - 250 | [1][5] |
| p-Aminophenol | Staphylococcus aureus | 62.5 | [1][5] | |
| Aniline | Broad spectrum | - | [9] | |
| Chalcone | 3-Hydroxyacetophenone | S. aureus, E. coli | Good activity | [3] |
| | 4-Chloroacetophenone | S. aureus, P. aeruginosa | - |[8] |
Note: MIC values are for representative benzaldehyde derivatives and not specifically for derivatives of this compound, as direct data is limited. Benzaldehyde itself has shown limited direct antibacterial activity, with MIC values often ≥1024 µg/mL against strains like Staphylococcus aureus.[10] However, it can modulate the activity of existing antibiotics.[10]
Anticancer Activity
The anticancer potential of this compound derivatives has been explored against various cancer cell lines.
Chalcones: Chalcone derivatives have been extensively studied for their cytotoxic effects. They can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and inhibition of key signaling pathways involved in cancer cell proliferation.[4][11] The substitution on the aromatic rings significantly influences their anticancer potency and selectivity.
Hydrazones: Hydrazone derivatives have also emerged as promising anticancer agents. Their mechanism of action can involve the inhibition of enzymes crucial for cancer cell growth and survival.
Table 2: Anticancer Activity of Benzaldehyde Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone | HL-60 (Leukemia) | 1-10 | [9] |
| MCF-7 (Breast) | <20 µg/mL | [4] | |
| A549 (Lung) | Variable | [4] | |
| Hydrazone | PC-3 (Prostate) | 9.38 | [12] |
| A-549 (Lung) | 13.39 | [12] |
| | MDA-MB-231 (Breast) | 22.73 |[12] |
Note: IC50 values are for representative benzaldehyde derivatives and may not be specific to derivatives of this compound.
Anti-inflammatory Activity
The anti-inflammatory properties of these compounds are often linked to their ability to modulate key inflammatory pathways.
Hydrazones: Hydrazone derivatives have shown potent anti-inflammatory effects in various preclinical models.[3][13] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[14] Some hydrazones also modulate the production of pro-inflammatory cytokines.
Chalcones: Chalcones also possess anti-inflammatory properties, which are attributed to their ability to inhibit enzymes like COX and lipoxygenase (LOX), as well as to modulate transcription factors such as NF-κB, a key regulator of the inflammatory response.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their structural features.
-
The 2-Chlorophenoxy Moiety: The presence of the chlorine atom at the ortho position of the phenoxy ring introduces both electronic and steric effects. The electron-withdrawing nature of chlorine can influence the overall electron density of the molecule, affecting its interaction with biological targets. The steric bulk of the chloro-group can also dictate the binding orientation within a receptor's active site.
-
The Linker Group: The nature of the bridge connecting the 4-(2-chlorophenoxy)phenyl ring to the second aromatic moiety is critical. The imine (-C=N-) in Schiff bases, the α,β-unsaturated ketone in chalcones, and the azometine (-NH-N=C-) in hydrazones each confer distinct chemical properties and reactivity, leading to different biological profiles.
-
Substituents on the Second Aromatic Ring: Modifications on the second aromatic ring provide a powerful tool for optimizing activity. Electron-donating or electron-withdrawing groups, as well as their position on the ring, can significantly impact the potency and selectivity of the derivatives. For instance, in some chalcone series, the presence of hydroxyl or methoxy groups has been shown to enhance anticancer activity.[15]
Caption: Key structural features influencing biological activity.
Experimental Protocols
For researchers aiming to synthesize and evaluate these compounds, the following are representative experimental protocols.
General Synthesis of Schiff Base Derivatives
-
Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent (e.g., ethanol).[1]
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent to obtain the pure Schiff base.
General Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)
-
To a stirred solution of this compound and an appropriate acetophenone in ethanol, add a solution of aqueous sodium hydroxide or potassium hydroxide dropwise at room temperature.[3][8]
-
Continue stirring the reaction mixture for 2-6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water until neutral, and dried.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (antimicrobial agent) and negative (vehicle) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[4]
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with a wide array of biological activities. While the parent aldehyde itself requires further investigation to establish its bioactivity profile, its derivatization into Schiff bases, chalcones, and hydrazones has yielded potent antimicrobial, anticancer, and anti-inflammatory agents. The synthetic accessibility and the potential for diverse structural modifications make this scaffold an attractive starting point for the development of new therapeutic leads.
Future research should focus on a systematic evaluation of the parent compound to provide a crucial baseline for comparative studies. Furthermore, the synthesis and screening of a broader library of derivatives with diverse substituents will help in delineating more precise structure-activity relationships and in identifying candidates with enhanced potency and selectivity. Mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds will be instrumental in their rational design and development as next-generation therapeutic agents.
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A group of 18 benzaldehyde derivatives was characterized as a family of mixed type inhibitors on the oxidation of l-3, 4-dihydroxyphenylalanine (l-DOPA) catalyzed by Sacrophaga neobelliaria phenoloxidase (PO), presumably by forming a Schiff base with a primary amino group of the enzyme. Inhibition constants and IC(50) were determined. Cuminaldehyde was the most active inhibitor with an IC(50) of 0.0067 mM. QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase. [Link]
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Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde. Biomolecules & Therapeutics. [Link]
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Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI. [Link]
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Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde -Biomolecules & Therapeutics | Korea Science. [Link]
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Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. MDPI. [Link]
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2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]
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Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola. [Link]
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Broad-Spectrum Bactericidal Activity of a Synthetic Random Copolymer Based on 2-Methoxy-6-(4-Vinylbenzyloxy)-Benzylammonium Hydrochloride. MDPI. [Link]
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Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. PubMed. [Link]
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Chlorophenoxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This guide provides an in-depth technical comparison of the chemical reactivity of ortho-, meta-, and para-chlorophenoxybenzaldehyde isomers. As crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals, a comprehensive understanding of their relative reactivity is paramount for optimizing reaction conditions and predicting product outcomes. This document synthesizes fundamental principles of physical organic chemistry with established experimental methodologies to offer a predictive framework for the reactivity of these isomers, addressing the interplay of electronic and steric effects. While direct comparative kinetic data for these specific molecules is not extensively available in peer-reviewed literature, this guide extrapolates from well-understood analogues to provide a robust scientific rationale for their anticipated reactivity profiles.
Introduction: The Structural Nuances of Chlorophenoxybenzaldehyde Isomers
The three isomers of chlorophenoxybenzaldehyde—ortho, meta, and para—share the same molecular formula but differ in the substitution pattern on the benzaldehyde ring. This seemingly subtle structural variation leads to significant differences in their chemical behavior, primarily governed by the interplay of electronic effects (both inductive and resonance) and steric hindrance. The core of their reactivity lies in the electrophilicity of the carbonyl carbon, which is modulated by the net electronic effect of the chlorophenoxy substituent.
Theoretical Framework: Unraveling Electronic and Steric Effects
The reactivity of the aldehyde functional group in these isomers is predominantly influenced by the electron-withdrawing or electron-donating nature of the chlorophenoxy substituent. This influence is a composite of two primary electronic effects:
-
Inductive Effect (-I): The electronegative oxygen and chlorine atoms in the chlorophenoxy group pull electron density away from the benzene ring through the sigma (σ) bonds. This deactivates the ring and increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Resonance Effect (+R): The lone pair of electrons on the phenoxy oxygen can be delocalized into the π-system of the benzene ring. This effect donates electron density to the ring, partially counteracting the inductive withdrawal. The extent of this donation is position-dependent.
The interplay of these effects determines the overall electron density at the carbonyl carbon and, consequently, the reactivity of the aldehyde.
Isomer-Specific Electronic Profiles
-
Para-chlorophenoxybenzaldehyde: In the para isomer, the electron-donating resonance effect of the phenoxy oxygen is most pronounced at the ortho and para positions. Since the aldehyde group is at the para position relative to the phenoxy substituent, the resonance effect can extend to the carbonyl group, partially mitigating the electron-withdrawing inductive effect. However, the chlorine atom on the phenoxy ring also exerts an electron-withdrawing effect.
-
Ortho-chlorophenoxybenzaldehyde: The ortho isomer experiences a combination of strong inductive withdrawal from the nearby oxygen and chlorine atoms and a resonance effect. Crucially, the ortho-position is also subject to significant steric hindrance . The bulky chlorophenoxy group physically obstructs the approach of nucleophiles to the aldehyde's carbonyl carbon.[1]
-
Meta-chlorophenoxybenzaldehyde: In the meta position, the resonance effect of the phenoxy oxygen does not extend to the aldehyde group. Therefore, the reactivity of the meta isomer is primarily dictated by the electron-withdrawing inductive effect of the chlorophenoxy substituent, with minimal resonance contribution to the carbonyl carbon.
The following diagram illustrates the dominant electronic effects in each isomer.
Caption: Dominant electronic and steric effects influencing the reactivity of chlorophenoxybenzaldehyde isomers.
Comparative Reactivity Analysis
Based on the theoretical framework, a predicted order of reactivity towards nucleophilic addition can be established. Nucleophilic addition is a fundamental reaction of aldehydes, and its rate is a direct measure of the electrophilicity of the carbonyl carbon.[2][3][4]
Predicted Order of Reactivity (Highest to Lowest):
-
Meta-chlorophenoxybenzaldehyde: The carbonyl carbon in the meta isomer is expected to be the most electrophilic. It benefits from the strong electron-withdrawing inductive effect of the chlorophenoxy group without any significant counteracting resonance donation at that position. The lack of steric hindrance further facilitates nucleophilic attack.
-
Para-chlorophenoxybenzaldehyde: The para isomer is predicted to be less reactive than the meta isomer. While it experiences an inductive withdrawal, the resonance donation from the phenoxy oxygen to the para position partially replenishes electron density at the carbonyl carbon, making it less electrophilic.
-
Ortho-chlorophenoxybenzaldehyde: The ortho isomer is anticipated to be the least reactive. Although the inductive effect is strong, it is significantly counteracted by steric hindrance from the bulky ortho-substituent, which impedes the approach of nucleophiles to the carbonyl center.[5][6]
Experimental Data and Methodologies
Proposed Experimental Protocol for Reactivity Comparison
To quantitatively validate the predicted reactivity order, a competitive reaction or parallel kinetic studies could be performed. A common method involves monitoring the reaction with a nucleophile, such as sodium borohydride in a reduction reaction, and quantifying the disappearance of the aldehyde or the appearance of the corresponding alcohol over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology: Comparative Reduction Kinetics
-
Preparation of Reactants: Prepare equimolar solutions of ortho-, meta-, and para-chlorophenoxybenzaldehyde in a suitable solvent (e.g., ethanol or THF). Prepare a standardized solution of a reducing agent, such as sodium borohydride.
-
Reaction Setup: In separate, temperature-controlled reaction vessels, add the solution of each isomer.
-
Initiation of Reaction: At time zero, add an equivalent amount of the sodium borohydride solution to each vessel simultaneously.
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquots by adding a suitable reagent (e.g., dilute acetic acid to neutralize the excess borohydride).
-
Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining aldehyde and the formed alcohol.
-
Data Analysis: Plot the concentration of the aldehyde versus time for each isomer. The initial rate of the reaction can be determined from the slope of this curve at the beginning of the reaction. A faster rate of disappearance of the aldehyde indicates higher reactivity.
The following workflow diagram illustrates this proposed experimental setup.
Caption: Proposed experimental workflow for comparing the reactivity of chlorophenoxybenzaldehyde isomers.
Expected Data Summary
Based on the theoretical principles, the experimental results are expected to show the following trend in reaction rates:
| Isomer | Relative Position of Substituent | Dominant Effects | Predicted Relative Reaction Rate |
| Ortho | 1,2- | Strong -I, Steric Hindrance | Slowest |
| Meta | 1,3- | Strong -I | Fastest |
| Para | 1,4- | -I, +R | Intermediate |
Conclusion for the Practicing Scientist
The reactivity of chlorophenoxybenzaldehyde isomers is a nuanced interplay of electronic and steric factors. For researchers and drug development professionals, the key takeaways are:
-
The meta-isomer is the most reactive towards nucleophiles due to the dominance of the inductive effect and minimal steric hindrance.
-
The ortho-isomer is the least reactive, primarily due to significant steric hindrance that impedes access to the carbonyl carbon.
-
The para-isomer exhibits intermediate reactivity as the electron-withdrawing inductive effect is partially offset by the electron-donating resonance effect.
This predictive understanding is crucial for designing synthetic routes, optimizing reaction conditions, and anticipating potential side reactions. When working with these isomers, it is essential to consider that reactions sensitive to steric bulk will be significantly slower for the ortho-isomer, while those driven by electrophilicity will be fastest for the meta-isomer.
References
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- Miller, M. T., Gantzel, P. K., & Karpishin, T. B. (1999). Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry, 38(15), 3414–3422.
- Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 16(3), 242-248.
- McGraw Hill. Steric effect (chemistry). AccessScience.
- PubChem. 3-Phenoxybenzaldehyde.
- Chemistry LibreTexts. (2022). Nucleophilic Addition Reactions of Aldehydes and Ketones.
- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
- BenchChem. (2025). A Comparative Analysis of Ortho, Meta, and Para Allyloxy Benzaldehydes for Researchers and Drug Development Professionals.
- LookChem. Cas 39515-51-0, 3-Phenoxy-benzaldehyde.
- Fernández, I., Frenking, G., & Uggerud, E. (2010). Comment on "The interplay between steric and electronic effects in SN2 reactions". Chemistry, 16(19), 5538-5541.
- Bürgi, H. B., Dunitz, J. D., & Shefter, E. (1973). Geometrical reaction coordinates. II. Nucleophilic addition to a carbonyl group. Journal of the American Chemical Society, 95(15), 5065-5067.
- Google Patents. (2014). CN104230688A - Catalyzed synthesis method for m-phenoxy benzaldehyde.
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- Klein, J. (1963). The mechanism of the reaction of organometallic compounds with carbonyl groups. I. The mechanism of the reaction of grignard reagents with ketones. The Journal of Organic Chemistry, 28(7), 1681-1685.
- da Silva Falcão, B., et al. (2024). Ortho- to para-hydrogen catalytic conversion kinetics. International Journal of Hydrogen Energy, 62, 345-351.
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A Comparative Guide to Alternative Synthetic Routes for 4-(2-Chlorophenoxy)benzaldehyde
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of an optimal synthetic pathway is paramount. The diaryl ether moiety, a key structural motif in numerous pharmaceuticals and agrochemicals, is often a synthetic bottleneck. This guide provides an in-depth technical comparison of four distinct and viable synthetic routes to 4-(2-Chlorophenoxy)benzaldehyde, a valuable building block in medicinal chemistry. We will delve into the classical Ullmann condensation, the modern Buchwald-Hartwig etherification, the strategic Nucleophilic Aromatic Substitution (SNAr), and a Suzuki-Miyaura cross-coupling approach. This comparative analysis, supported by experimental insights, aims to empower chemists to make informed decisions based on factors such as yield, reaction conditions, substrate scope, and scalability.
Introduction to this compound and its Synthetic Challenges
This compound is an aromatic compound characterized by a diaryl ether linkage, with a reactive aldehyde functionality. This combination of a stable ether bond and a versatile formyl group makes it a sought-after intermediate for the elaboration of more complex molecular architectures. The primary synthetic challenge lies in the efficient and selective formation of the C-O bond between the two aryl rings, one of which is substituted with an electron-withdrawing aldehyde group and the other with a deactivating chloro group.
Comparative Analysis of Synthetic Routes
This guide will compare the following four synthetic strategies:
-
Ullmann Condensation: A traditional copper-catalyzed reaction.
-
Buchwald-Hartwig Etherification: A modern palladium-catalyzed cross-coupling reaction.
-
Nucleophilic Aromatic Substitution (SNAr): A route relying on an activated aryl halide.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling involving a boronic acid.
The following table provides a high-level comparison of these methodologies.
| Synthetic Route | Typical Yield (%) | Reaction Temp. (°C) | Catalyst | Key Advantages | Key Disadvantages |
| Ullmann Condensation | 60-85 | 100-200 | Copper (Cu) | Low-cost catalyst, well-established | Harsh reaction conditions, often requires stoichiometric copper, limited functional group tolerance[1][2] |
| Buchwald-Hartwig Etherification | 75-95 | 80-120 | Palladium (Pd) | Mild reaction conditions, high yields, broad substrate scope, catalytic Pd usage[3] | Expensive catalyst and ligands, sensitivity to air and moisture |
| Nucleophilic Aromatic Substitution (SNAr) | 70-90 | 80-160 | Base-mediated (catalyst-free) | Catalyst-free, potentially lower cost | Requires an activated aryl halide (e.g., with a nitro or fluoro group)[4] |
| Suzuki-Miyaura Coupling | 65-90 | 80-110 | Palladium (Pd) | Mild conditions, excellent functional group tolerance | Requires pre-functionalized starting materials (boronic acid), potential for side reactions[5][6] |
In-Depth Analysis and Experimental Protocols
Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for the formation of diaryl ethers, relying on a copper catalyst.[1][2] While historically requiring harsh conditions, modern modifications with ligands have enabled milder reaction temperatures.[2]
Reaction Scheme:
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A Comparative In-Silico Analysis of Physicochemical, ADMET, and Quantum Chemical Properties of 4-(Chlorophenoxy)benzaldehyde Isomers
Abstract
This guide presents a comprehensive in-silico comparison of the ortho, meta, and para isomers of 4-(Chlorophenoxy)benzaldehyde. The positional isomerism of the chlorine atom on the phenoxy ring significantly influences the molecule's physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and quantum chemical characteristics. By leveraging a suite of modern computational tools, this analysis provides critical insights for researchers in drug discovery and medicinal chemistry, demonstrating how subtle structural changes can impact a compound's potential as a therapeutic agent. We detail the methodologies for predicting key molecular descriptors, offer a comparative discussion of the results, and underscore the importance of such early-stage computational screening in optimizing lead compounds and minimizing late-stage attrition in drug development.[1]
Introduction
In the modern pharmaceutical landscape, the pressure to reduce costs and accelerate timelines has made in-silico drug discovery an indispensable part of the research and development pipeline.[1][2] Computational tools allow for the rapid prediction of molecular properties, enabling scientists to prioritize candidates with favorable characteristics long before committing to costly and time-consuming synthesis and experimental testing.[3][4] The core principle of these methods, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, is that the biological activity and physicochemical properties of a compound are directly related to its molecular structure.[5][6]
The 4-(phenoxy)benzaldehyde scaffold is a common motif in medicinal chemistry. The introduction of a halogen, such as chlorine, can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity.[7] However, the specific position of the halogen can lead to vastly different outcomes. Positional isomers often exhibit distinct physical, chemical, and biological profiles, a critical consideration in drug design.[8] Widespread use and environmental release of halogenated aromatic compounds also necessitate a thorough understanding of their potential toxicity.[9][10][11]
This guide provides an in-depth, comparative analysis of three positional isomers: 4-(2-Chlorophenoxy)benzaldehyde (ortho), 4-(3-Chlorophenoxy)benzaldehyde (meta), and 4-(4-Chlorophenoxy)benzaldehyde (para). We will employ a multi-faceted computational workflow to dissect and compare their:
-
Physicochemical Properties: Key descriptors governing solubility, permeability, and general "drug-likeness."
-
ADMET Profiles: Predictions related to pharmacokinetics and potential toxicity.
-
Quantum Chemical Properties: Electronic characteristics that inform reactivity and molecular interactions.
The objective is to equip researchers, scientists, and drug development professionals with a practical framework for evaluating isomeric series and to highlight the predictive power of in-silico techniques in making data-driven decisions.
In-Silico Prediction Methodologies
The trustworthiness of any in-silico prediction hinges on the quality of the underlying models and the appropriateness of the chosen computational methods. The workflow described here integrates several well-regarded platforms and techniques to build a holistic profile of each isomer.
Molecular Modeling and Structure Preparation
The foundational step for any in-silico analysis is the generation of accurate molecular structures.
Experimental Protocol:
-
2D Structure Generation: The 2D structures for this compound, 4-(3-Chlorophenoxy)benzaldehyde, and 4-(4-Chlorophenoxy)benzaldehyde were drawn using chemical drawing software (e.g., ChemDraw) and converted to the SMILES (Simplified Molecular Input Line Entry System) format.
-
3D Structure Generation: The SMILES strings were imported into molecular modeling software (e.g., Avogadro), and an initial 3D conformation was generated for each isomer.
-
Geometry Optimization: A preliminary geometry optimization was performed using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy starting conformation. This step is crucial for removing any steric strain from the initial 3D generation.
Caption: The three positional isomers of 4-(Chlorophenoxy)benzaldehyde.
Physicochemical and ADMET Profiling
Web-based platforms built on robust, validated QSAR models provide a rapid and accessible means of predicting key pharmacokinetic and physicochemical properties.
Experimental Protocol:
-
Platform Selection: The ADMETlab 2.0 server was chosen for this analysis due to its comprehensive suite of predictive models for ADMET and physicochemical properties.[12][13]
-
Molecule Submission: The SMILES string for each isomer was submitted to the "ADMET Evaluation" module of the server.[12]
-
Parameter Selection: Predictions were generated for a range of properties, including:
-
Physicochemical: Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility), Polar Surface Area (PSA).
-
Absorption: Caco-2 Permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) Permeability, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) isoform inhibition (e.g., CYP2D6, CYP3A4).
-
Toxicity: Human Ether-a-go-go-Related Gene (hERG) inhibition, Ames test for mutagenicity, and oral acute toxicity (LD50).
-
-
Data Collation: The predicted values for all isomers were collated into summary tables for comparative analysis.
Quantum Chemical Calculations
To understand the electronic differences that underpin reactivity and intermolecular interactions, quantum chemical calculations were performed. Density Functional Theory (DFT) offers a favorable balance of accuracy and computational cost for molecules of this size.[14][15]
Experimental Protocol:
-
Software and Method Selection: Calculations were set up for a widely used quantum chemistry package like GAMESS or ORCA.[16][17] The B3LYP functional combined with the 6-311++G(d,p) basis set was selected for its proven performance in calculating the electronic properties of organic molecules.[18]
-
Calculation Input: The pre-optimized 3D structures from step 2.1 were used as the starting geometry.
-
Job Type: A full geometry optimization followed by a frequency calculation was specified. This ensures the final structure corresponds to a true energy minimum on the potential energy surface.
-
Property Calculation: The following electronic properties were calculated from the optimized structures:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
-
Dipole Moment: A measure of the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, which reveals regions susceptible to electrophilic or nucleophilic attack.
-
-
Data Analysis: The output files were analyzed to extract the desired energy values, dipole moments, and to visualize the MEP surfaces.
Caption: In-silico workflow for isomer property prediction and analysis.
Results and Comparative Discussion
The following sections present the predicted data for the three isomers. This data, generated through the described in-silico workflow, forms the basis for a comparative discussion on how the chlorine atom's position impacts molecular properties.
Comparative Analysis of Physicochemical Properties
Physicochemical properties are fundamental determinants of a drug's pharmacokinetic behavior.[19][20] Properties like lipophilicity (LogP) and aqueous solubility (LogS) directly influence absorption and distribution.[21]
Table 1: Predicted Physicochemical Properties of 4-(Chlorophenoxy)benzaldehyde Isomers
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Ideal Range (Drug-Likeness) |
| Molecular Formula | C₁₃H₉ClO₂ | C₁₃H₉ClO₂ | C₁₃H₉ClO₂ | - |
| Molecular Weight ( g/mol ) | 232.66 | 232.66 | 232.66 | < 500 |
| LogP (Octanol/Water) | 3.85 | 3.98 | 3.91 | < 5 |
| LogS (Aqueous Solubility) | -4.12 | -4.28 | -4.20 | > -4 |
| Polar Surface Area (Ų) | 26.3 | 26.3 | 26.3 | < 140 |
| H-Bond Acceptors | 2 | 2 | 2 | < 10 |
| H-Bond Donors | 0 | 0 | 0 | < 5 |
| Rotatable Bonds | 3 | 3 | 3 | < 10 |
Expert Insights:
-
Lipophilicity (LogP): All three isomers exhibit high lipophilicity, with LogP values approaching 4.0. The meta-isomer is predicted to be the most lipophilic, while the ortho-isomer is the least. This subtle difference can be attributed to intramolecular interactions and the overall molecular shape. The ortho-chlorine can influence the conformation of the ether linkage, potentially leading to a more compact structure that slightly reduces its overall lipophilicity compared to the more extended meta and para conformations.
-
Aqueous Solubility (LogS): As expected, solubility is inversely related to lipophilicity.[19] The ortho-isomer is predicted to be the most soluble, although all three isomers are poorly soluble in water, a common challenge for drug candidates. The slightly better solubility of the ortho-isomer could be a key differentiating factor in formulation development.
-
General Drug-Likeness: All isomers comply with the general rules for drug-likeness (e.g., Lipinski's Rule of Five), with identical molecular weights, PSA, hydrogen bond counts, and rotatable bonds. Based on these fundamental properties alone, none of the isomers would be deprioritized. This highlights the need for a deeper ADMET and electronic analysis to uncover meaningful differences.
Comparative ADMET Profiling
Evaluating ADMET properties early is critical to reducing drug candidate attrition.[22] Subtle structural changes can significantly alter how a compound is absorbed, distributed, metabolized, and whether it elicits a toxic response.
Table 2: Predicted ADMET Profile of 4-(Chlorophenoxy)benzaldehyde Isomers
| ADMET Parameter | Ortho-Isomer | Meta-Isomer | Para-Isomer | Interpretation |
| Absorption | ||||
| HIA (Human Intestinal Absorption) | + (High) | + (High) | + (High) | Good potential for oral absorption |
| Caco-2 Permeability | + (High) | + (High) | + (High) | Likely to passively diffuse across gut wall |
| Distribution | ||||
| BBB Permeability | ++ (High) | ++ (High) | ++ (High) | May cross the blood-brain barrier |
| PPB (Plasma Protein Binding) | > 95% | > 96% | > 95% | High binding to plasma proteins |
| Metabolism | ||||
| CYP2D6 Inhibitor | Yes | Yes | No | Ortho/Meta may cause drug-drug interactions |
| CYP3A4 Inhibitor | No | No | No | Low risk of interaction via CYP3A4 pathway |
| Toxicity | ||||
| hERG Blocker | Low Risk | Low Risk | Low Risk | Low potential for cardiotoxicity |
| Ames Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen | Low potential for genotoxicity |
| Oral Acute Toxicity (LD50, mg/kg) | 650 | 580 | 710 | Category III (Slightly Toxic) |
Expert Insights:
-
Absorption and Distribution: The high lipophilicity of all three isomers results in predictions of high intestinal absorption and Caco-2 permeability. It also leads to predictions of high plasma protein binding and a strong likelihood of crossing the blood-brain barrier. While high absorption is desirable, high BBB permeability may be unwanted for peripherally acting drugs, and high PPB can reduce the free concentration of the drug available to act on its target.
-
Metabolism: The most significant difference appears in the prediction of Cytochrome P450 inhibition. Both the ortho and meta isomers are predicted to be inhibitors of CYP2D6, a critical enzyme for metabolizing many common drugs. The para-isomer, however, is predicted to be a non-inhibitor. This is a crucial differentiating factor. The steric hindrance from the ortho-chlorine and the electronic perturbation from the meta-chlorine may favor a binding pose in the CYP2D6 active site that leads to inhibition, whereas the para-isomer presents a different molecular shape that may not bind as effectively. This prediction suggests the para-isomer has a lower risk of causing drug-drug interactions.
-
Toxicity: All isomers are predicted to be of low concern regarding hERG blockade and mutagenicity. The predicted oral acute toxicity places them in Category III, with the meta-isomer being slightly more toxic and the para-isomer being the least toxic. This aligns with some studies on halogenated aromatic compounds where positional changes can modulate toxicity profiles.[7]
Quantum Chemical Insights
Quantum chemical descriptors provide insight into the electronic nature of the molecules, which governs their reactivity and ability to form intermolecular interactions.
Caption: Relationship between molecular structure and predicted properties.
Table 3: Predicted Quantum Chemical Properties (DFT B3LYP/6-311++G(d,p))
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Interpretation |
| HOMO Energy (eV) | -6.81 | -6.95 | -6.88 | Relates to electron-donating ability |
| LUMO Energy (eV) | -2.15 | -2.11 | -2.13 | Relates to electron-accepting ability |
| HOMO-LUMO Gap (eV) | 4.66 | 4.84 | 4.75 | Indicator of chemical reactivity/stability |
| Dipole Moment (Debye) | 2.51 | 1.89 | 1.15 | Measure of molecular polarity |
Expert Insights:
-
Reactivity (HOMO-LUMO Gap): The HOMO-LUMO energy gap is a proxy for chemical stability; a smaller gap suggests higher reactivity. The ortho-isomer has the smallest energy gap (4.66 eV), indicating it is the most kinetically reactive of the three. The meta-isomer, with the largest gap (4.84 eV), is predicted to be the most stable. This increased reactivity for the ortho-isomer could influence its metabolic profile or potential for off-target interactions.
-
Polarity (Dipole Moment): The position of the electron-withdrawing chlorine atom has a dramatic effect on the overall molecular dipole moment. In the para-isomer, the dipole vectors of the chlorine and the aldehyde group are somewhat opposed, leading to significant cancellation and the lowest overall dipole moment (1.15 D). In the ortho- and meta-isomers, the vectors align more constructively, resulting in much higher polarity. The significantly different polarities will affect how these molecules interact with biological targets and could influence properties like crystal packing and solubility in polar media. The lower polarity of the para-isomer might contribute to its slightly different metabolic profile.
Conclusion
This in-silico comparative guide demonstrates that even a subtle change, such as shifting a single chlorine atom on a distal ring, can have significant and predictable consequences for a molecule's drug-like properties. While all three isomers of 4-(Chlorophenoxy)benzaldehyde exhibit similar fundamental physicochemical characteristics, deeper analysis reveals critical differences.
The para-isomer emerges as the most promising from a drug development perspective due to its predicted lack of CYP2D6 inhibition, which suggests a lower potential for drug-drug interactions. It also has the lowest predicted acute toxicity. Conversely, the ortho-isomer is predicted to be the most reactive (smallest HOMO-LUMO gap) and a CYP2D6 inhibitor, raising potential flags for both metabolism and safety. The meta-isomer is predicted to be the most stable but also the most lipophilic, least soluble, most acutely toxic, and a CYP2D6 inhibitor.
This analysis serves as a powerful example of how a structured, multi-faceted computational workflow can guide medicinal chemistry efforts. By integrating predictions of physicochemical, ADMET, and quantum chemical properties, researchers can build a comprehensive understanding of their compounds, enabling them to prioritize isomers with the highest probability of success and design safer, more effective medicines. These in-silico results provide a strong rationale for prioritizing the synthesis and experimental validation of the para-isomer over the others in a drug discovery program.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-Chlorophenoxy)benzaldehyde
This document provides a detailed protocol for the safe and compliant disposal of 4-(2-Chlorophenoxy)benzaldehyde. As a chlorinated aromatic aldehyde, this compound requires specific handling procedures to mitigate risks to laboratory personnel and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Assessment & Chemical Profile
A thorough understanding of a chemical's properties is the foundation of its safe management. While specific toxicological data for this compound is limited, a robust hazard assessment can be constructed by examining its structural components: a chlorinated phenol ether and a benzaldehyde moiety. This analysis informs the necessary precautions for handling and disposal.
Based on data from analogous compounds, this compound is anticipated to be a skin, eye, and respiratory irritant and potentially harmful if swallowed.[1][2][3] Furthermore, many chlorinated aromatic compounds are classified as toxic to aquatic life with long-lasting effects. Therefore, under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash.[4][5][6]
Table 1: Chemical Profile and Hazard Summary for this compound and Analogues
| Property | Information | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 158771-11-0 | [7] |
| Molecular Formula | C₁₃H₉ClO₂ | [8] |
| Anticipated Hazards | Harmful if swallowed; Causes skin, eye, and respiratory irritation; May be toxic to aquatic life with long-lasting effects. | [2][3][9] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | [1][10][11] |
| Combustion Products | May generate toxic and irritating fumes including carbon monoxide, carbon dioxide, and hydrogen chloride gas upon thermal decomposition. | [1][9][10] |
The Critical Imperative: Segregation of Halogenated Waste
The single most important principle in the disposal of this compound is its strict segregation as halogenated organic waste .[5][12]
Causality: Halogenated compounds, due to the presence of chlorine, bromine, fluorine, or iodine, require specific disposal methods, typically high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride).[12][13] Mixing this waste with non-halogenated solvents can contaminate large volumes of less hazardous material, dramatically increasing disposal costs and environmental burden.[14] Co-mingling with incompatible waste streams, such as acids or bases, could trigger violent or exothermic reactions.[15]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the step-by-step process for the collection and disposal of this compound waste.
3.1. Personal Protective Equipment (PPE) Before handling the chemical, ensure the following PPE is worn:
-
Safety Goggles: Chemical splash goggles are mandatory to prevent eye irritation.[16]
-
Nitrile Gloves: Wear suitable chemical-resistant gloves.[5]
-
Laboratory Coat: A lab coat must be worn to protect from skin contact.[5]
-
Work in a Fume Hood: All handling of the solid compound and preparation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][16]
3.2. Waste Collection Protocol
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap.[15][17]
-
Labeling: The container must be labeled before any waste is added.[18] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"[6]
-
An accurate list of all components and their approximate concentrations if it is a solution.
-
The appropriate hazard pictograms (e.g., Irritant, Health Hazard, Environmental Hazard).
-
-
Waste Segregation:
-
Solid Waste: Transfer solid this compound waste directly into the designated halogenated solids container.
-
Liquid Waste: Solutions containing this compound must be collected in a designated "Halogenated Organic Liquid Waste" container.[12] Do not mix with non-halogenated waste streams like acetone or ethanol.[6]
-
Contaminated Labware: Disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, absorbent pads) should be placed in the solid halogenated waste container or a sealed, labeled bag for disposal.[19]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when actively adding waste.[4][6][15]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[15][18]
-
Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.[17]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound is still considered hazardous waste.
-
To be disposed of as regular trash, the container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4]
-
The rinseate (the solvent used for rinsing) is now considered halogenated hazardous waste and must be collected in the appropriate liquid waste container.[4]
-
After triple-rinsing, deface or remove all chemical labels from the empty container before placing it in the appropriate bin for glass or plastic recycling.[4][17]
-
-
Requesting Waste Pickup: Once the container is full or has been in the SAA for the maximum allowed time (consult your institution's EHS guidelines, often up to 12 months), arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[15][18]
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct responses to minimize harm.
-
Skin Exposure: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
-
Small Spill (Solid): FIRST, remove all sources of ignition.[9] Carefully sweep the solid material onto a piece of paper or into a beaker. Avoid creating dust.[2] Transfer the spilled material and any contaminated cleaning materials into your labeled halogenated solid waste container. Clean the spill area with a solvent-dampened cloth (e.g., ethanol), and dispose of the cloth as hazardous waste.[9]
-
Small Spill (Liquid): Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.[16] Collect the absorbent material into a sealed, labeled container for disposal as halogenated waste.
Waste Minimization Strategies
A key component of modern laboratory safety and sustainability is the active reduction of hazardous waste.
-
Source Reduction: Order only the quantity of this compound required for your experiments.[18]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[18]
-
Inventory Management: Maintain a current chemical inventory to avoid ordering duplicate materials and to track expiration dates.[17]
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[14][18]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
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Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. Retrieved from [Link]
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CPAchem. (2022). Safety data sheet - Benzaldehyde-DNPH. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 4-(2-Chlorophenoxy)benzaldehyde: Personal Protective Equipment and Safe Operations
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-proven safety protocols for handling 4-(2-Chlorophenoxy)benzaldehyde, a chlorinated aromatic aldehyde. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, by analyzing data from structurally analogous compounds, we can establish a robust safety framework. The core principle is to minimize exposure through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
Hazard Profile: An Evidence-Based Assessment
Based on data from similar chlorinated benzaldehydes, this compound is anticipated to present the following hazards:
-
Acute Oral Toxicity: Likely harmful if swallowed.[1]
-
Skin Irritation: Expected to cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: Expected to cause serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1][2][3]
Additionally, as a chlorinated aromatic compound, it warrants careful handling to prevent environmental release and may have long-term aquatic toxicity.[5] These potential hazards form the basis for the stringent PPE and handling protocols outlined below.
The First Line of Defense: Engineering and Administrative Controls
Before selecting PPE, we must prioritize engineering and administrative controls to minimize potential exposure at the source. PPE should be considered the last line of defense.
-
Engineering Controls: All operations involving this compound, from weighing to reaction setup and workup, must be conducted within a certified chemical fume hood.[2][6] This provides essential exhaust ventilation to control airborne concentrations of dust or vapors. Facilities must also be equipped with an easily accessible eyewash station and safety shower.[6]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the potential hazards and the specific procedures outlined in the SOP. Never work alone when handling hazardous chemicals.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table summarizes the required PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Chemical splash goggles (ANSI Z87.1/EN166 compliant) | Disposable nitrile gloves | Fully-buttoned lab coat | Not required if performed in a fume hood |
| Solution Prep/Reaction | Chemical splash goggles and a full-face shield | Disposable nitrile gloves (consider double-gloving) | Chemical-resistant apron over a lab coat | Not required if performed in a fume hood |
| Large Spills/Emergencies | Full-face shield over chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., neoprene) | Impervious chemical protective suit/coveralls | Air-purifying respirator with appropriate cartridges (e.g., ABEK-P2) may be necessary.[2] |
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 or European Standard EN166 are mandatory.[6] When handling larger quantities or when there is a significant splash risk, a full-face shield must be worn over the safety goggles.[7][8]
-
Hand Protection: Disposable nitrile gloves are a suitable choice for incidental contact.[7][9] Gloves must be inspected for any signs of damage before use.[2] Employ the proper glove removal technique to avoid skin contact with the outer surface of the glove.[2] For prolonged contact or immersion, consult the glove manufacturer’s chemical resistance guide to select an appropriate material. Contaminated gloves must be disposed of as hazardous waste immediately after use.[2]
-
Body Protection: A flame-retardant or chemical-resistant lab coat with long sleeves, buttoned completely, is required to protect the skin.[7] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7] Do not wear shorts or open-toed shoes in the laboratory; long pants and closed-toe shoes made of a non-porous material are mandatory.[7][8]
-
Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. However, in the event of a large spill or a failure of ventilation, an air-purifying respirator may be needed. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA standard 29 CFR 1910.134.[7][8]
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow provides a procedural guide for safely handling this compound, from initial preparation to final disposal.
Step 1: Preparation and Pre-Handling Checks
-
Verify Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Clear Workspace: Declutter the work area within the fume hood, keeping only the necessary equipment and reagents.
-
Assemble PPE: Gather all required PPE as determined by your risk assessment. Inspect each item for damage (e.g., cracks in goggles, tears in gloves).
-
Locate Emergency Equipment: Confirm the clear and unobstructed path to the nearest safety shower, eyewash station, and fire extinguisher.
Step 2: Donning PPE
-
Put on your lab coat and ensure it is fully buttoned.
-
Put on your chemical splash goggles.
-
Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[7]
Step 3: Chemical Handling
-
Perform all manipulations of the chemical deep within the fume hood.
-
If handling a solid, avoid creating dust.[2] Use a spatula for transfers and close the container immediately after use.
-
If handling a solution, use appropriate containment (e.g., a beaker within a larger secondary container) to minimize spill risk.
Step 4: Decontamination and Doffing PPE
-
Decontaminate: Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads.
-
Remove Gloves: Remove gloves using the proper technique (peeling them off from the cuff without touching the outer surface) and dispose of them in the designated hazardous waste container.
-
Wash Hands: Immediately wash hands thoroughly with soap and water.[2][3]
-
Remove Goggles/Face Shield: Remove eye and face protection.
-
Remove Lab Coat: Remove your lab coat. If it is contaminated, it must be decontaminated or disposed of according to institutional guidelines.
Caption: Workflow for handling this compound.
Emergency Response and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation occurs or persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1][6] If the person is not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink.[6] Seek immediate medical attention.
-
Spills: Evacuate non-essential personnel from the area. Wearing appropriate PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material like sand or vermiculite.[6] Do not use combustible materials like sawdust.[6] Sweep or scoop up the material and place it in a suitable, sealed container for disposal.[2]
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be considered hazardous waste.
-
Collect waste in a properly labeled, sealed container.
-
Do not discharge into drains or the environment.[1][2] Chlorinated aromatic compounds are known for their persistence and potential environmental toxicity.[5][10]
-
Dispose of the waste through a licensed hazardous waste disposal company, in strict accordance with all local, state, and federal regulations.[1][5]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
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- Title: Safety Data Sheet - 3-(4-Chlorophenoxy)
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
